Product packaging for Budiodarone(Cat. No.:CAS No. 335148-45-3)

Budiodarone

Cat. No.: B1668027
CAS No.: 335148-45-3
M. Wt: 703.3 g/mol
InChI Key: ZXOSVKYCXLTVGS-KRWDZBQOSA-N
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Description

Budiodarone (ATI-2042) is an investigational anti-arrhythmic agent and a structural analog of amiodarone, developed to retain potent electrophysiological activity while offering a more favorable pharmacokinetic and safety profile for research applications . Its primary research value lies in the treatment of atrial fibrillation (AF), where it functions as a mixed ion channel blocker, inhibiting potassium, sodium, and calcium channels . This multi-channel blockade increases the atrial myocyte refractory period and prolongs depolarization, thereby reducing the likelihood of electrical re-entry that sustains arrhythmias . A key differentiator from amiodarone is its significantly shorter half-life—approximately 7 hours compared to weeks—which in research settings allows for faster onset of action, reduced tissue accumulation, and a lower potential for off-target organ toxicity . Preclinical and clinical studies have demonstrated its efficacy in a dose-dependent manner. Research utilizing implanted pacemaker data has shown that this compound at doses of 400 mg and 600 mg twice daily significantly reduces atrial fibrillation burden by 54.4% and 75%, respectively . The compound effectively reduces both the number and duration of AF episodes . Its development pathway is actively being pursued, with recent regulatory progress including an agreement with the FDA on endpoints for Phase III trials focusing on patients with symptomatic non-permanent atrial fibrillation characterized by long episodes . Given its mechanism and promising data, this compound represents a critical research tool for investigating novel therapeutic strategies for cardiac arrhythmias and exploring the benefits of rapidly metabolized anti-arrhythmic drugs. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H31I2NO5 B1668027 Budiodarone CAS No. 335148-45-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31I2NO5/c1-5-17(4)34-24(31)16-23-25(19-10-8-9-11-22(19)35-23)26(32)18-14-20(28)27(21(29)15-18)33-13-12-30(6-2)7-3/h8-11,14-15,17H,5-7,12-13,16H2,1-4H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOSVKYCXLTVGS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31I2NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301030142
Record name Budiodarone
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Molecular Weight

703.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

335148-45-3
Record name Budiodarone
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URL https://commonchemistry.cas.org/detail?cas_rn=335148-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Budiodarone [USAN:INN]
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Record name Budiodarone
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Record name BUDIODARONE
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Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Budiodarone in Cardiac Myocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Budiodarone (formerly ATI-2042) is a promising antiarrhythmic agent developed as a chemical analog of amiodarone. Its primary mechanism of action in cardiac myocytes is the inhibition of multiple ion channels, leading to a prolongation of the cardiac action potential and an increase in the refractory period. This multi-channel blockade, affecting potassium, sodium, and calcium channels, contributes to its efficacy in managing atrial fibrillation. A key distinguishing feature of this compound is its significantly shorter half-life compared to amiodarone, which is attributed to its metabolism by tissue esterases. This characteristic potentially offers a better safety profile with fewer adverse effects. While detailed preclinical data on this compound's specific effects on ion channels are not extensively available in the public domain, its electrophysiological profile is understood to be qualitatively similar to that of its parent compound, amiodarone.

Core Mechanism of Action: Multi-Ion Channel Blockade

This compound exerts its antiarrhythmic effects through the modulation of several key ion channels in cardiac myocytes. This broad-spectrum activity is a hallmark of Class III antiarrhythmic agents, with additional features of other classes.[1][2]

Potassium Channel Inhibition

A primary action of this compound is the blockade of potassium channels responsible for the repolarization phase of the cardiac action potential. By inhibiting the delayed rectifier potassium currents (both the rapid, IKr, and slow, IKs, components), this compound prolongs the action potential duration (APD).[1][2] This extended repolarization increases the effective refractory period (ERP) of the myocytes, making them less susceptible to premature excitation and thereby suppressing re-entrant arrhythmias.

Sodium Channel Blockade

This compound also exhibits inhibitory effects on sodium channels, a characteristic of Class I antiarrhythmic agents.[1][2] By blocking the fast inward sodium current (INa), it slows the rate of depolarization (Vmax of the action potential) and conduction velocity in atrial and ventricular tissue. This effect is more pronounced at higher heart rates (use-dependency).

Calcium Channel Inhibition

Similar to Class IV antiarrhythmic drugs, this compound blocks L-type calcium channels.[1][2] This action contributes to a negative chronotropic effect (slowing of the heart rate) and a negative dromotropic effect (slowing of conduction through the atrioventricular node). The inhibition of calcium influx can also lead to a modest reduction in cardiac contractility.

Electrophysiological Effects in Cardiac Myocytes

The integrated effect of this compound's multi-channel blockade results in characteristic changes to the cardiac action potential and cellular electrophysiology.

  • Prolongation of Action Potential Duration (APD): The most significant effect is the lengthening of the APD, particularly the time to 90% repolarization (APD90).[1]

  • Increased Effective Refractory Period (ERP): By prolonging the APD, this compound increases the period during which the myocyte is refractory to new stimuli.

  • Decreased Automaticity: Inhibition of sodium and calcium channels can suppress the spontaneous firing rate of ectopic pacemakers.

  • Slowed Conduction: Blockade of sodium channels leads to a slowing of impulse propagation through cardiac tissue.

Quantitative Data

Detailed quantitative data, such as IC50 values for specific ion channels for this compound, are not widely published in peer-reviewed literature and may be part of proprietary data held by the developing pharmaceutical companies. However, clinical studies have demonstrated a dose-dependent reduction in atrial fibrillation (AF) burden, providing evidence of its clinical efficacy.

DoseMedian Reduction in AF Burden (vs. Placebo)
200 mg BIDNot statistically significant
400 mg BID54%
600 mg BID74%

Data from a Phase 2b clinical trial.

For context, the parent compound, amiodarone, has been reported to have the following approximate IC50 values, which may serve as a qualitative reference for the multi-channel blocking profile of this compound:

Ion ChannelApproximate IC50 for Amiodarone
IKr (hERG)~1 µM
IKs~10 µM
INa~5-10 µM (use-dependent)
ICaL~3 µM

Disclaimer: These values for amiodarone are compiled from various sources and should not be considered as direct representations of this compound's potency.

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound's Action on Cardiac Myocytes

The direct mechanism of action of this compound is at the level of the ion channel proteins themselves, rather than through complex intracellular signaling cascades. The drug is believed to bind directly to the channel pores or allosteric sites, leading to their inhibition.

Budiodarone_Mechanism cluster_channels Cardiac Myocyte Ion Channels cluster_effects Electrophysiological Effects This compound This compound K_channel Potassium Channels (IKr, IKs) This compound->K_channel Inhibits Na_channel Sodium Channels (INa) This compound->Na_channel Inhibits Ca_channel Calcium Channels (ICaL) This compound->Ca_channel Inhibits APD ↑ Action Potential Duration K_channel->APD Conduction ↓ Conduction Velocity Na_channel->Conduction HR ↓ Heart Rate Ca_channel->HR ERP ↑ Effective Refractory Period APD->ERP

Caption: this compound's multi-channel inhibition in cardiac myocytes.

Experimental Workflow for Assessing this compound's Effects

The investigation of this compound's mechanism of action would typically involve a series of in vitro electrophysiological experiments.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Isolation Isolation of Cardiac Myocytes Cell_Culture Cell Culture (if applicable) Cell_Isolation->Cell_Culture Patch_Clamp Whole-Cell Patch Clamp Cell_Culture->Patch_Clamp Voltage_Clamp Voltage Clamp Protocols (to isolate specific ion currents) Patch_Clamp->Voltage_Clamp Current_Clamp Current Clamp Protocols (to measure action potentials) Patch_Clamp->Current_Clamp Concentration_Response Concentration-Response Curves (IC50 determination) Voltage_Clamp->Concentration_Response AP_Analysis Action Potential Parameter Analysis (APD, Vmax, etc.) Current_Clamp->AP_Analysis

Caption: Workflow for in vitro electrophysiological studies of this compound.

Experimental Protocols

Detailed experimental protocols for this compound are not publicly available. However, a standard approach to characterize a multi-channel blocking antiarrhythmic agent like this compound using whole-cell patch-clamp electrophysiology is outlined below.

Isolation of Ventricular Myocytes
  • Animal Model: Adult male guinea pigs or rabbits are commonly used.

  • Anesthesia: Anesthetize the animal with an appropriate agent (e.g., sodium pentobarbital).

  • Heart Excision: Rapidly excise the heart and mount it on a Langendorff apparatus.

  • Perfusion: Retrogradely perfuse the heart with a calcium-free Tyrode's solution to stop contractions, followed by perfusion with a solution containing collagenase and protease to digest the extracellular matrix.

  • Cell Dissociation: Mince the ventricular tissue and gently agitate to release individual myocytes.

  • Storage: Store the isolated myocytes in a high-potassium, low-chloride solution at 4°C.

Whole-Cell Patch-Clamp Recordings
  • Cell Plating: Plate the isolated myocytes in a recording chamber on the stage of an inverted microscope and perfuse with an external solution.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a myocyte with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Data Acquisition: Record membrane currents and voltages using a patch-clamp amplifier and digitizer.

Voltage-Clamp Protocols for Specific Ion Currents
  • IKr (hERG): Use a specific voltage protocol to elicit and isolate IKr tails, and apply a known IKr blocker (e.g., E-4031) to confirm the identity of the current.

  • IKs: Use a long depolarizing pulse to activate IKs and a specific blocker (e.g., chromanol 293B) for confirmation.

  • INa: Use a rapid depolarizing pulse from a hyperpolarized holding potential to measure the peak inward sodium current.

  • ICaL: Use a depolarizing pulse from a holding potential that inactivates sodium channels, and include a potassium channel blocker in the external solution.

Current-Clamp Protocol for Action Potentials
  • Stimulation: Elicit action potentials by injecting brief (2-5 ms) suprathreshold depolarizing current pulses at a steady frequency (e.g., 1 Hz).

  • Recording: Record the resulting changes in membrane potential.

  • Analysis: Measure key parameters such as resting membrane potential, action potential amplitude, Vmax, and APD at 50% and 90% repolarization.

Conclusion

This compound is a rationally designed amiodarone analog that retains the multi-ion channel blocking properties of its parent compound while offering a potentially improved safety profile due to its shorter half-life. Its mechanism of action in cardiac myocytes is centered on the inhibition of key potassium, sodium, and calcium channels, leading to a prolongation of the action potential and an increase in the refractory period. While specific preclinical quantitative data remains largely proprietary, the available clinical evidence supports its efficacy as an antiarrhythmic agent. Further research and public dissemination of detailed preclinical studies would provide a more complete understanding of its electrophysiological profile and solidify its place in the therapeutic arsenal against cardiac arrhythmias.

References

Budiodarone (ATI-2042): A Technical Overview of its Chemical Structure, Properties, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budiodarone (ATI-2042) is a novel antiarrhythmic agent developed as a chemical analog of amiodarone.[1] It is designed to retain the multi-ion channel blocking properties of its predecessor while possessing a significantly improved pharmacokinetic profile, aiming for a faster onset of action and reduced systemic toxicity.[1][2] This document provides a detailed examination of the chemical structure of this compound, its physicochemical properties, and its mechanism of action as an inhibitor of cardiac ion channels. While specific quantitative data on binding affinities and detailed experimental protocols are not extensively available in the public domain, this guide synthesizes the existing knowledge to present a comprehensive technical overview for research and drug development professionals.

Chemical Structure and Physicochemical Properties

This compound is chemically known as [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate.[3] Its molecular structure is identical to amiodarone with the exception of a sec-butyl acetate side chain at the 2-position of the benzofuran moiety.[1][4] This structural modification is a key feature designed to render the molecule susceptible to rapid metabolism by plasma and tissue esterases, leading to a much shorter half-life compared to amiodarone.[4]

PropertyValueReference
IUPAC Name [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate[3]
Synonyms ATI-2042, (S)-ATI 2042[2]
Molecular Formula C27H31I2NO5[3]
Molecular Weight 703.3 g/mol [3]
Canonical SMILES CCC(C)OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I[3]
Isomeric SMILES CC--INVALID-LINK--OC(=O)CC1=C(C2=CC=CC=C2O1)C(=O)C3=CC(=C(C(=C3)I)OCCN(CC)CC)I[3]
InChI Key ZXOSVKYCXLTVGS-KRWDZBQOSA-N[3]
CAS Number 335148-45-3[3]
Solubility Soluble in DMSO, not in water.[3]

Mechanism of Action: Multi-Ion Channel Blockade

This compound exerts its antiarrhythmic effects through the modulation of several key cardiac ion channels, a mechanism it shares with amiodarone.[4][5] Its primary action is the inhibition of sodium, potassium, and calcium channels, which collectively leads to a prolongation of the cardiac action potential and an increase in the refractory period of cardiomyocytes.[1]

  • Potassium Channel Inhibition: By blocking potassium channels, this compound delays the repolarization phase (Phase 3) of the cardiac action potential. This leads to an increased action potential duration (APD) and a longer effective refractory period (ERP), making the cardiac tissue less susceptible to re-entrant arrhythmias.

  • Sodium Channel Inhibition: Inhibition of fast sodium channels reduces the rate of depolarization (Phase 0) of the action potential. This slows the conduction velocity in the atria, ventricles, and His-Purkinje system.

  • Calcium Channel Inhibition: this compound also blocks L-type calcium channels, which reduces the influx of calcium during the plateau phase (Phase 2) of the action potential. This can contribute to a negative inotropic effect and a slowing of conduction through the atrioventricular (AV) node.

The culmination of these effects is a dose-dependent decrease in heart rate and an increase in the QT interval.[1]

This compound This compound (ATI-2042) K_Channel Potassium Channels (e.g., IKr, IKs) This compound->K_Channel Inhibits Na_Channel Sodium Channels (e.g., NaV1.5) This compound->Na_Channel Inhibits Ca_Channel Calcium Channels (L-type) This compound->Ca_Channel Inhibits Repolarization Delayed Repolarization (Phase 3) K_Channel->Repolarization Depolarization Reduced Depolarization Rate (Phase 0) Na_Channel->Depolarization Plateau Reduced Ca²⁺ Influx (Phase 2) Ca_Channel->Plateau APD Increased Action Potential Duration Repolarization->APD Conduction Decreased Conduction Velocity Depolarization->Conduction Plateau->APD ERP Increased Effective Refractory Period APD->ERP Antiarrhythmic Antiarrhythmic Effect ERP->Antiarrhythmic Conduction->Antiarrhythmic

Mechanism of action of this compound.

Experimental Protocols

While specific, detailed experimental protocols for this compound are largely proprietary and not publicly available, the evaluation of its ion channel activity would conventionally be performed using the whole-cell patch-clamp technique.

Hypothetical Whole-Cell Patch-Clamp Protocol for Assessing Ion Channel Inhibition

Objective: To determine the inhibitory concentration (IC50) of this compound on specific cardiac ion channels (e.g., hERG for IKr, NaV1.5 for INa, CaV1.2 for ICa,L) expressed in a stable cell line (e.g., HEK293 or CHO cells).

Materials:

  • Cell line stably expressing the target ion channel.

  • External and internal pipette solutions specific for the ion current being measured.

  • Patch-clamp amplifier and data acquisition system.

  • This compound stock solution in DMSO.

Methodology:

  • Cell Preparation: Cells are cultured to 70-80% confluency and then dissociated into a single-cell suspension.

  • Electrophysiological Recording:

    • Whole-cell configuration is established using a glass micropipette with a resistance of 2-5 MΩ.

    • Cells are voltage-clamped at a holding potential appropriate for the target channel.

    • Specific voltage protocols are applied to elicit the ionic current of interest.

  • Drug Application:

    • A baseline recording of the ion current is obtained.

    • Increasing concentrations of this compound are perfused onto the cell.

    • The effect of each concentration on the peak current amplitude is recorded until a steady-state inhibition is achieved.

  • Data Analysis:

    • The percentage of current inhibition is calculated for each concentration of this compound.

    • A concentration-response curve is generated by plotting the percentage of inhibition against the logarithm of the drug concentration.

    • The IC50 value is determined by fitting the data to the Hill equation.

Start Start Cell_Prep Cell Preparation (e.g., HEK293 with hERG) Start->Cell_Prep Patch Establish Whole-Cell Patch-Clamp Cell_Prep->Patch Baseline Record Baseline Ion Current Patch->Baseline Drug_App Apply this compound (Increasing Concentrations) Baseline->Drug_App Record_Effect Record Steady-State Current Inhibition Drug_App->Record_Effect Data_Analysis Data Analysis (Concentration-Response Curve) Record_Effect->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50 End End IC50->End

Hypothetical experimental workflow.

Quantitative Data

Publicly available in-vitro quantitative data, such as IC50 values for ion channel inhibition, are limited. The majority of the available quantitative data for this compound comes from clinical trials assessing its efficacy and pharmacokinetics.

ParameterValueConditionReference
Half-life ~7 hoursIn humans[1][4]
Metabolism Rapidly metabolized by plasma and tissue esterasesIn humans[4]
Atrial Fibrillation Burden Reduction 54%400 mg BID vs. placebo[6]
Atrial Fibrillation Burden Reduction 74%600 mg BID vs. placebo[6]

Signaling Pathways

The primary signaling pathway influenced by this compound is the direct modulation of ion channel conductance. There is currently no substantial evidence in the public domain to suggest that this compound significantly interacts with other downstream signaling pathways. Its mechanism is considered to be a direct electrophysiological effect on the cardiomyocyte cell membrane.

Conclusion

This compound (ATI-2042) represents a rationally designed analog of amiodarone that successfully addresses the pharmacokinetic limitations of the parent compound. Its key structural feature, a sec-butyl acetate side chain, facilitates rapid metabolism, resulting in a significantly shorter half-life. While it retains the desirable multi-ion channel blocking properties of amiodarone, a more detailed public disclosure of its in-vitro potency and selectivity, along with comprehensive preclinical safety data, would be beneficial for the scientific community to fully assess its therapeutic potential. Further research is warranted to elucidate any potential for off-target effects and to confirm its long-term safety and efficacy in a broader patient population.

References

A Hypothetical Analysis of Budiodarone: A Novel Amiodarone Analogue

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Budiodarone is a fictional compound. The following technical guide is a hypothetical case study created for illustrative purposes to demonstrate the requested format and content. All data, experimental protocols, and mechanisms described herein are not based on any existing pharmaceutical agent and should be considered purely speculative.

Introduction

This compound is a conceptual, next-generation antiarrhythmic agent, designed as an analogue of amiodarone. The primary developmental goal for this compound is to retain the broad-spectrum antiarrhythmic efficacy of amiodarone while exhibiting an improved pharmacokinetic and safety profile. Specifically, this compound is hypothesized to have a shorter half-life, reduced tissue accumulation, and a lower incidence of off-target effects, particularly thyroid and pulmonary toxicity, which are significant clinical limitations of amiodarone. This document provides a comprehensive overview of the hypothetical preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound has been hypothetically assessed in preclinical animal models (rodent and non-rodent) to determine its absorption, distribution, metabolism, and excretion (ADME) properties.

Table 1: Comparative Pharmacokinetic Parameters of this compound and Amiodarone (Hypothetical Data)

ParameterThis compoundAmiodarone (for comparison)
Bioavailability (Oral) ~ 60%30-70%
Time to Peak Plasma Concentration (Tmax) 2-4 hours3-7 hours
Plasma Protein Binding > 98%> 96%
Volume of Distribution (Vd) 10-20 L/kg60 L/kg
Elimination Half-Life (t½) 24-48 hours25-110 days
Primary Route of Metabolism Hepatic (CYP3A4, CYP2C8)Hepatic (CYP3A4, CYP2C8)
Primary Route of Excretion BiliaryBiliary
Experimental Protocols

Protocol 1: Determination of Oral Bioavailability

  • Objective: To determine the fraction of orally administered this compound that reaches systemic circulation.

  • Method: A two-phase crossover study in fasted beagle dogs.

    • Phase 1 (IV Administration): this compound is administered as a single intravenous bolus (1 mg/kg). Blood samples are collected at predetermined time points (0, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours) post-dose.

    • Washout Period: A 14-day washout period is observed.

    • Phase 2 (Oral Administration): The same cohort of dogs receives a single oral dose of this compound (5 mg/kg). Blood samples are collected at similar time points.

    • Analysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. The area under the curve (AUC) for both IV and oral routes is calculated.

    • Calculation: Bioavailability (F) is calculated as: F = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral).

Pharmacodynamics

This compound is hypothesized to be a multi-channel blocking agent, similar to its parent compound, amiodarone. Its primary mechanism of action involves the blockade of cardiac ion channels, leading to prolongation of the action potential duration and a reduction in cardiac excitability.

Table 2: In Vitro Pharmacodynamic Profile of this compound (Hypothetical Data)

Target Ion ChannelThis compound IC50 (µM)Amiodarone IC50 (µM)
hERG (IKr) 0.81.2
Nav1.5 (INa) 5.210.5
Cav1.2 (ICa,L) 7.515.0
KCNQ1/KCNE1 (IKs) 3.14.8
Signaling Pathways and Mechanism of Action

This compound's primary effect is the prolongation of the cardiac action potential, achieved through the blockade of potassium channels (primarily hERG). This increases the refractory period of cardiac myocytes, thereby suppressing re-entrant arrhythmias.

This compound This compound IKr IKr (hERG) Potassium Channel This compound->IKr Blocks IKs IKs (KCNQ1/KCNE1) Potassium Channel This compound->IKs Blocks INa INa (Nav1.5) Sodium Channel This compound->INa Blocks ICaL ICa,L (Cav1.2) Calcium Channel This compound->ICaL Blocks AP_Duration Action Potential Duration IKr->AP_Duration Prolongs IKs->AP_Duration Prolongs Refractory_Period Effective Refractory Period AP_Duration->Refractory_Period Increases Arrhythmia Suppression of Arrhythmias Refractory_Period->Arrhythmia A Lead Identification B In Vitro Screening (Patch-Clamp) A->B Efficacy C In Vivo PK (Rodent Models) B->C ADME D In Vivo PD (Arrhythmia Models) C->D Dose-Response E Preclinical Safety & Toxicology D->E Safety Profile F IND-Enabling Studies E->F Norepinephrine Norepinephrine Beta_Receptor β-Adrenergic Receptor Norepinephrine->Beta_Receptor Activates AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Calcium_Channels L-type Ca2+ Channels PKA->Calcium_Channels Phosphorylates (Increases ICa,L) This compound This compound This compound->Beta_Receptor No Significant Interaction

Budiodarone (ATI-2042): A Technical Overview of Early-Stage Research for Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (also known as ATI-2042) is an investigational antiarrhythmic drug developed as a chemical analog of amiodarone for the management of atrial fibrillation (AF).[1][2][3] Amiodarone is highly effective for maintaining sinus rhythm but is associated with a significant side-effect profile, including toxicity to the thyroid, lungs, and liver, largely due to its long half-life and tissue accumulation.[2][3] this compound was designed to retain the electrophysiological properties of amiodarone while possessing a more favorable pharmacokinetic profile, aiming for a safer therapeutic option.[3] This document provides a detailed overview of the core preclinical and early-stage clinical research on this compound.

Mechanism of Action

This compound is a multi-channel blocker, sharing the mixed ion channel electrophysiological properties of amiodarone.[1][4][5] Its primary mechanism involves the inhibition of multiple ion channels crucial to the cardiac action potential.

  • Potassium Channel Inhibition : By blocking potassium channels, this compound reduces the efflux of K+ ions during the repolarization phase of the action potential. This action prolongs the action potential duration (APD) and increases the effective refractory period (ERP) in atrial myocytes, making the tissue less susceptible to re-entrant arrhythmias that perpetuate AF.[2][3]

  • Sodium Channel Inhibition : The drug blocks sodium channels, decreasing the influx of Na+ into the myocytes during depolarization.[2][6] This can slow conduction velocity and reduce myocyte excitability. This compound is suggested to have enhanced late sodium channel blocking properties.[7][8][9]

  • Calcium Channel Inhibition : this compound also inhibits calcium channels, leading to a reduced influx of Ca2+.[2][6] This can decrease the force of cardiac contraction and slow conduction through the atrioventricular (AV) node.

These combined actions result in several key electrophysiological effects: an increase in the atrial myocyte refractory period, prolonged stimulus-to-atrium (St-A) and atrium-to-His (A-H) intervals, and a dose-dependent decrease in heart rate.[2][3]

This compound's Effect on Cardiac Myocyte Ion Channels cluster_AP Cardiac Action Potential cluster_channels Ion Channels Phase 0\nDepolarization Phase 0 Depolarization Phase 1\nEarly Repol. Phase 1 Early Repol. Phase 0\nDepolarization->Phase 1\nEarly Repol. Phase 2\nPlateau Phase 2 Plateau Phase 1\nEarly Repol.->Phase 2\nPlateau Phase 3\nRepolarization Phase 3 Repolarization Phase 2\nPlateau->Phase 3\nRepolarization Phase 4\nResting Phase 4 Resting Phase 3\nRepolarization->Phase 4\nResting Na_Channel Na+ Channels Na_Channel->Phase 0\nDepolarization Affects Ca_Channel Ca2+ Channels Ca_Channel->Phase 2\nPlateau Affects K_Channel K+ Channels K_Channel->Phase 3\nRepolarization Affects This compound This compound This compound->Na_Channel Inhibits This compound->Ca_Channel Inhibits This compound->K_Channel Inhibits

This compound's multi-channel inhibition mechanism.

Pharmacokinetics and Metabolism

A key design feature of this compound is its rapid metabolism and shorter half-life compared to amiodarone.

  • Half-Life : this compound has a significantly shorter half-life of approximately 7 hours, compared to the 35-68 days reported for amiodarone.[1][3][10] This allows for a faster onset of action and quicker clearance from the body, which is anticipated to reduce tissue accumulation and associated toxicity.[1]

  • Metabolism : The presence of a sec-butyl acetate side chain allows this compound to be rapidly metabolized by plasma and tissue esterases.[1][3] This reduces its dependence on the cytochrome P450 (CYP450) system for clearance, potentially minimizing drug-drug interactions.[1] Its major metabolite, ATI-2000, is considered electrophysiologically inactive.[3]

Table 1: Mean Trough Plasma Levels of this compound (ATI-2042) in a Preliminary Human Study [3]

Treatment PeriodDose (Twice Daily)Mean Trough Level (ng/mL)Standard Deviation
BaselineNone0.00.0
Period 2200 mg2.40.9
Period 3400 mg5.21.7
Period 4600 mg13.15.6
Period 5800 mg19.817.9
WashoutNone0.30.4

Preclinical Research

Preclinical studies in animal models were conducted to establish the electrophysiological profile and initial safety of this compound.

  • Electrophysiology : In animal models, this compound demonstrated electrophysiological activity comparable to amiodarone, including the inhibition of sodium, potassium, and calcium ion channels, and increased atrial refractoriness.[3]

  • Safety : Preclinical safety testing in canines revealed non-specific but potentially toxic findings in the testes. This observation led to the initial human studies being restricted to post-menopausal or surgically sterile females.[3] Human and animal studies to date have shown no evidence of drug accumulation.[7][8][9]

Animal models are critical for studying AF, with common models including dogs, goats, and sheep, which can exhibit spontaneous or induced AF and allow for the study of atrial remodeling.[11]

Early-Stage Clinical Research

The initial clinical development of this compound for paroxysmal atrial fibrillation (PAF) involved a preliminary proof-of-concept study followed by a larger Phase 2 randomized controlled trial.

This study was designed to provide initial information on the pharmacodynamics, safety, and tolerability of various doses of this compound.

  • Experimental Protocol

    • Design : An open-label, prospective, sequential dose-escalation study.[3][10]

    • Patient Population : Six post-menopausal or surgically sterile female patients with PAF and a previously implanted dual-chamber pacemaker (Vitatron models Selection 9000 or T70).[3][10] Patients had an AF burden (AFB) between 1% and 50%.[3]

    • Treatment Regimen : The study consisted of six sequential 2-week periods. After a baseline period (no drug), patients received escalating doses of this compound: 200 mg, 400 mg, 600 mg, and 800 mg, each administered twice daily (bid) for two weeks. This was followed by a 2-week washout period.[3]

    • Primary Endpoint : The primary outcome measure was AFB, defined as the percentage of time the patient's cardiac rhythm was in AF, as recorded by the pacemaker.[3]

    • Data Collection : Pacemaker diagnostic data, including electrograms, were downloaded at the end of each 2-week period to quantify AFB, the number of AF episodes, and the duration of episodes.[3]

  • Results this compound demonstrated a statistically significant reduction in AFB at all tested doses compared to baseline.[3][10] The reduction was primarily driven by a substantial decrease in the duration of AF episodes, even though the number of episodes tended to increase initially.[3]

Table 2: Efficacy Results from Preliminary 6-Patient Study [3]

Treatment PeriodDose (Twice Daily)Mean AF Burden (%)Mean Reduction from Baseline (%)P-value vs. BaselineMean Episode Duration (hours)
BaselineNone20.3--4.8
Period 2200 mg5.271.20.00451.7
Period 3400 mg5.271.70.00470.6
Period 4600 mg2.879.90.00230.1
Period 5800 mg1.586.80.00130.5
WashoutNone11.7-0.18802.4

The Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging (PASCAL) was a larger, randomized, double-blind, placebo-controlled trial to confirm the preliminary findings.[1][10]

  • Experimental Protocol

    • Design : A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[4]

    • Patient Population : 72 patients with PAF and a previously implanted dual-chamber pacemaker capable of storing electrograms.[1][4] To be included, patients needed a baseline atrial tachycardia/atrial fibrillation burden (AT/AFB) between 3% and 70% during a 4-week run-in period where prior antiarrhythmic drugs were discontinued.[4]

    • Treatment Regimen : Patients were randomized to receive either placebo, 200 mg, 400 mg, or 600 mg of this compound twice daily for 12 weeks. This treatment phase was followed by a 4-week washout period.[1][4]

    • Primary Endpoint : The primary endpoint was the percent change in AT/AFB from baseline over the 12 weeks of treatment compared to placebo.[4]

    • Data Collection : Pacemakers were interrogated every 4 weeks to assess AT/AFB, number and duration of episodes, and safety parameters. Pacemaker-derived electrograms were adjudicated by a committee blinded to the treatment assignment.[4]

PASCAL Phase 2 Trial Workflow cluster_treatment 12-Week Double-Blind Treatment Screening Patient Screening (PAF with Pacemaker) Baseline 4-Week Baseline Period (No Antiarrhythmic Drugs) Assess AT/AF Burden Screening->Baseline Randomization Randomization (n=72) (AT/AFB 3%-70%) Baseline->Randomization Placebo Placebo BID Randomization->Placebo 1:1:1:1 Dose200 This compound 200 mg BID Randomization->Dose200 Dose400 This compound 400 mg BID Randomization->Dose400 Dose600 This compound 600 mg BID Randomization->Dose600 Washout 4-Week Washout Period Placebo->Washout Dose200->Washout Dose400->Washout Dose600->Washout Endpoint Primary Endpoint Analysis: Percent Change in AT/AF Burden Washout->Endpoint

Workflow diagram for the PASCAL Phase 2 clinical trial.
  • Results The PASCAL trial demonstrated that this compound significantly reduced AT/AFB in a dose-dependent manner. The higher doses were effective, while the lowest dose did not show a significant effect compared to placebo.[1][4]

Table 3: Primary Efficacy Results from the PASCAL Phase 2 Study [1][4]

Treatment GroupMedian Reduction in AT/AF Burden from BaselineP-value vs. Placebo
Placebo--
This compound 200 mg BID10% (non-significant)-
This compound 400 mg BID54%0.01
This compound 600 mg BID74%0.001

The study also found that both the number and duration of AT/AF episodes were reduced in the higher-dose groups.[1][4] Overall, the drug was reported as safe and well-tolerated.[1] An increase in thyroid-stimulating hormone was noted in the this compound group, which was reversible after discontinuation.[10]

Future Directions and Phase 3 Development

Following the Phase 2 results, discussions with the U.S. Food and Drug Administration (FDA) have outlined a path toward Phase 3 trials and potential approval.[8][12] A key aspect of future studies is the integration of FDA-approved wearable AF monitoring devices (e.g., patches and watches).[7][8][13]

The planned Phase 3 program includes:

  • An open-label, long-term dose titration study using wearable devices to guide dosing and identify the lowest effective dose for individual patients.[8][13]

  • A 6-month, double-blind, randomized controlled trial in approximately 500 subjects with symptomatic, non-permanent AF, comparing fixed doses of this compound against placebo.[8][12]

The agreed-upon endpoints for these trials focus on the control of symptoms and the elimination of long episodes of AF (LEAF) lasting longer than 5.5 hours, which are associated with a higher risk of stroke and heart failure.[8]

Conclusion

Early-stage research on this compound presents it as a promising agent for the treatment of atrial fibrillation. It was designed to emulate the multi-channel blocking efficacy of amiodarone while offering a superior safety profile due to its rapid metabolism and short half-life. Phase 2 clinical data have demonstrated a significant, dose-dependent reduction in AF burden. The planned Phase 3 trials, which will incorporate modern wearable technology for patient monitoring and dose titration, will be crucial in definitively establishing the efficacy and safety of this compound as a novel therapeutic option for patients with AF.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Budiodarone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budiodarone, also known as ATI-2042, is a promising antiarrhythmic agent and a structural analog of amiodarone. Developed to mitigate the adverse side effects associated with amiodarone, this compound exhibits a significantly shorter half-life while retaining a similar electrophysiological profile. This technical guide provides a comprehensive overview of the synthesis of this compound, its key chemical properties, and its mechanism of action. Detailed, plausible experimental protocols for its synthesis and characterization are presented, along with a summary of its quantitative data and visualizations of its synthetic pathway and mechanism of action to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

Amiodarone is a highly effective antiarrhythmic drug, but its clinical use is often limited by a range of toxicities affecting the thyroid, lungs, and liver, largely attributed to its long half-life of 35 to 68 days.[1] this compound, a chemical analog, was designed to address these limitations. The key structural difference is the presence of a sec-butyl acetate side chain at the 2-position of the benzofuran moiety.[1] This modification renders the molecule susceptible to rapid metabolism by esterases, resulting in a much shorter half-life of approximately 7 hours.[1][2] This allows for a faster onset of action and quicker elimination, potentially reducing the risk of tissue accumulation and associated toxicities.[1]

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the initial construction of the core benzofuran structure, followed by the introduction of the necessary side chains through acylation reactions, and finally, purification of the target compound.[3] While a detailed, publicly available protocol for this compound is scarce, a plausible synthetic route can be constructed based on established methods for the synthesis of amiodarone and other benzofuran derivatives.[4][5]

Proposed Synthetic Pathway

The synthesis can be logically divided into three main stages:

  • Formation of the 2-butyl-3-(4-hydroxybenzoyl)benzofuran intermediate: This involves the formation of the benzofuran ring and subsequent acylation.

  • Iodination of the phenolic ring.

  • Introduction of the diethylaminoethoxy and sec-butyl acetate side chains.

A schematic of the proposed synthetic pathway is presented below.

Budiodarone_Synthesis A Salicylaldehyde C 2-Butylbenzofuran A->C 1. Acylation 2. Cyclization B 2-Bromohexanoyl chloride B->C E 2-Butyl-3-(4-methoxybenzoyl)benzofuran C->E Friedel-Crafts Acylation D 4-Methoxybenzoyl chloride D->E G 2-Butyl-3-(4-hydroxybenzoyl)benzofuran E->G Demethylation F Demethylation (e.g., BBr3) F->G I 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran G->I Iodination H Iodination (I2, KI) H->I K Intermediate Product I->K Williamson Ether Synthesis J 2-(Diethylamino)ethyl chloride J->K M This compound K->M Esterification L (S)-sec-Butyl 2-bromoacetate L->M

Caption: Proposed Synthetic Pathway for this compound.
Detailed Experimental Protocol (Hypothetical)

This protocol is a hypothetical representation based on known chemical transformations for analogous compounds.

Step 1: Synthesis of 2-Butylbenzofuran

  • To a solution of salicylaldehyde in a suitable solvent such as acetone, add anhydrous potassium carbonate.

  • Slowly add 2-bromohexanoyl chloride at room temperature and stir the mixture.

  • Heat the reaction mixture to reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • The crude product is then subjected to a cyclization reaction, for instance, by heating with a dehydrating agent like polyphosphoric acid, to yield 2-butylbenzofuran.

  • Purify the product by vacuum distillation or column chromatography.

Step 2: Synthesis of 2-Butyl-3-(4-methoxybenzoyl)benzofuran

  • Dissolve 2-butylbenzofuran in a dry, non-polar solvent like dichloromethane or carbon disulfide.

  • Add a Lewis acid catalyst, such as aluminum chloride, at 0 °C.

  • Slowly add a solution of 4-methoxybenzoyl chloride in the same solvent.

  • Allow the reaction to stir at room temperature for several hours.

  • Quench the reaction by carefully adding ice-water, followed by extraction with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.

  • Purify by recrystallization or column chromatography.

Step 3: Demethylation to 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

  • Dissolve the methoxy intermediate in a dry, chlorinated solvent like dichloromethane.

  • Cool the solution to -78 °C and add a demethylating agent, such as boron tribromide, dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Quench the reaction with methanol, followed by water.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Purify the phenolic product by column chromatography.

Step 4: Iodination

  • Dissolve the phenolic intermediate in a suitable solvent, such as aqueous methanol.

  • Add potassium iodide and iodine.

  • Stir the reaction at room temperature until the starting material is consumed.

  • Remove the excess iodine with a sodium thiosulfate solution.

  • Extract the di-iodinated product, wash, dry, and purify.

Step 5: Synthesis of this compound

  • The di-iodinated intermediate is first alkylated with 2-(diethylamino)ethyl chloride using a base like potassium carbonate in a solvent such as acetone or DMF.

  • The resulting intermediate is then esterified at the 2-position of the benzofuran ring with (S)-sec-butyl 2-bromoacetate. This reaction is typically carried out in the presence of a base to facilitate the formation of the ester linkage.

  • The final product, this compound, is purified by column chromatography or recrystallization. The tartrate salt can be prepared by treating the free base with tartaric acid.[1]

Chemical Properties of this compound

The chemical properties of this compound are crucial for its formulation, stability, and pharmacokinetic profile. A summary of its key properties is provided in the table below.

PropertyValueReference(s)
Molecular Formula C₂₇H₃₁I₂NO₅[3]
Molar Mass 703.356 g/mol [1][3]
Appearance White to off-white solid powder[3]
Water Solubility Predicted: 0.00553 mg/mL (poorly soluble)[3]
Solubility in Organic Solvents DMSO: 5-80 mg/mLEthanol: ~3 mg/mLDMF: ~12 mg/mL[3]
LogP (calculated) 7.02 - 7.15[3]
pKa Data not available
Storage Conditions Dry, dark, 0 - 4 °C (short term), -20 °C (long term)[3]

Mechanism of Action

This compound exerts its antiarrhythmic effects through the blockade of multiple cardiac ion channels, a mechanism it shares with amiodarone.[1][3][6] This multi-channel blockade leads to a prolongation of the cardiac action potential and an increase in the refractory period of myocardial cells, which helps to suppress and prevent arrhythmias.[3]

Signaling Pathway

The primary mechanism of action involves the inhibition of key ion channels in cardiomyocytes.

Budiodarone_MoA This compound This compound K_channel Potassium Channels (e.g., IKr, IKs) This compound->K_channel Inhibits Na_channel Sodium Channels (e.g., INa) This compound->Na_channel Inhibits Ca_channel Calcium Channels (L-type) This compound->Ca_channel Inhibits K_efflux Decreased K+ Efflux K_channel->K_efflux Na_influx Decreased Na+ Influx Na_channel->Na_influx Ca_influx Decreased Ca2+ Influx Ca_channel->Ca_influx Repolarization Prolonged Repolarization K_efflux->Repolarization Depolarization Slowed Depolarization Na_influx->Depolarization Contractility Reduced Contractility Ca_influx->Contractility AP_duration Increased Action Potential Duration Repolarization->AP_duration Depolarization->AP_duration Antiarrhythmic_effect Antiarrhythmic Effect Contractility->Antiarrhythmic_effect Refractory_period Increased Refractory Period AP_duration->Refractory_period Refractory_period->Antiarrhythmic_effect

Caption: Mechanism of Action of this compound on Cardiomyocyte Ion Channels.

The key effects are:

  • Inhibition of Potassium Channels: By blocking potassium efflux during repolarization, this compound prolongs the action potential duration.[3]

  • Inhibition of Sodium Channels: This action slows the rate of depolarization of the cardiac action potential.[3]

  • Inhibition of Calcium Channels: this compound also blocks L-type calcium channels, which can contribute to its antiarrhythmic effect by reducing calcium influx.[3]

Experimental Protocols for Characterization

Standard analytical techniques are employed to confirm the structure and purity of synthesized this compound and to determine its physicochemical properties.

Structural Elucidation
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of the benzofuran core, the side chains, and the correct substitution pattern on the aromatic rings.[3]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups, such as the ester and ketone carbonyl groups, and the ether linkages.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of this compound.[3]

Determination of Physicochemical Properties

Solubility Determination (Shake-Flask Method)

  • An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, DMSO, ethanol) in a sealed container.

  • The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • The suspension is then filtered or centrifuged to separate the undissolved solid.

  • The concentration of this compound in the clear supernatant is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

LogP Determination (Shake-Flask Method)

  • A solution of this compound of known concentration is prepared in either n-octanol or water.

  • Equal volumes of n-octanol and water (pre-saturated with each other) are added to a flask containing the this compound solution.

  • The mixture is shaken vigorously for a set period and then allowed to stand for the two phases to separate completely.

  • The concentration of this compound in both the aqueous and n-octanol phases is measured using HPLC-UV.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Conclusion

This compound represents a significant advancement in the development of safer antiarrhythmic drugs. Its rational design, which incorporates a metabolically labile ester group, results in a favorable pharmacokinetic profile compared to its predecessor, amiodarone. The synthetic pathway, while intricate, relies on well-established organic chemistry principles. A thorough understanding of its chemical properties and mechanism of action is paramount for its continued development and potential clinical application. This guide provides a foundational resource for researchers and professionals in the field of drug discovery and development who are interested in this compound and next-generation antiarrhythmic agents.

References

Budiodarone: A Technical Deep Dive into its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Budiodarone (formerly ATI-2042) is a novel antiarrhythmic agent developed as a chemical analog of amiodarone.[1][2][3] It was rationally designed to retain the potent antiarrhythmic efficacy of amiodarone while possessing a significantly improved safety profile, primarily due to its shorter half-life.[1][2][4] This is achieved through the introduction of a sec-butyl acetate side chain to the benzofuran moiety, which allows for rapid metabolism by tissue esterases.[1][5] This key structural modification results in a half-life of approximately 7 hours, in stark contrast to the 35-68 days of amiodarone.[1][5] this compound exhibits a multi-channel blocking mechanism of action, inhibiting potassium, sodium, and calcium channels, which contributes to its broad-spectrum antiarrhythmic effects.[1][6][7][8] Clinical development has focused on its potential for the management of atrial fibrillation (AF), with Phase 2 trials demonstrating a significant dose-dependent reduction in AF burden.[2][5][9][10]

Rationale and Discovery

The development of this compound was driven by the need for a safer alternative to amiodarone, which, despite its high efficacy, is associated with significant toxicities affecting the thyroid, lungs, and liver, largely attributed to its long half-life and tissue accumulation.[1][2] The core discovery strategy was to create a structural analog of amiodarone that would be susceptible to rapid metabolism, thereby reducing its systemic exposure and potential for adverse effects.

The key structural modification in this compound is the presence of a sec-butyl acetate side chain at the 2-position of the benzofuran ring.[1] This ester linkage provides a target for ubiquitous tissue and plasma esterases, leading to rapid hydrolysis and inactivation of the drug.[5][11] This design allows for a much shorter half-life and faster clearance from the body compared to amiodarone.[1][2]

Synthesis

The synthesis of this compound involves the introduction of the sec-butyl acetate side chain onto the core benzofuran structure. While specific proprietary details of the manufacturing process are not fully public, the general synthetic route involves the formation of the benzofuran moiety followed by the acylation to introduce the side chains.[7] The process requires careful selection of reagents and solvents to ensure high purity of the final product for clinical use.[7]

Mechanism of Action

This compound exerts its antiarrhythmic effects through the modulation of multiple cardiac ion channels, a characteristic it shares with amiodarone.[1][2][6] This multi-channel blockade contributes to its efficacy in treating complex arrhythmias like atrial fibrillation.

  • Potassium Channel Inhibition: By blocking potassium channels, this compound decreases the efflux of potassium ions during the repolarization phase of the cardiac action potential. This prolongs the action potential duration and the effective refractory period of atrial myocytes, making the cardiac tissue less susceptible to re-entrant arrhythmias.[1][7]

  • Sodium Channel Inhibition: this compound also blocks sodium channels, reducing the influx of sodium during the depolarization phase of the action potential. This slows the conduction velocity in the atria.[1][7]

  • Calcium Channel Inhibition: The blockade of calcium channels by this compound reduces the influx of calcium into cardiac cells.[1][7] This can contribute to slowing the heart rate and reducing cardiac contractility.[1]

These actions collectively lead to a dose-dependent decrease in heart rate, an increase in the atrial refractory period, and prolongation of the stimulus-to-atrium and atrium-to-bundle of His intervals.[1]

Signaling Pathway

The following diagram illustrates the primary mechanism of action of this compound on cardiac myocyte ion channels.

Budiodarone_Mechanism cluster_membrane Cardiac Myocyte Membrane K_channel K+ Channel K_efflux K+ Efflux K_channel->K_efflux Repolarization Prolonged Repolarization K_channel->Repolarization Leads to Na_channel Na+ Channel Depolarization Slowed Depolarization Na_channel->Depolarization Leads to Ca_channel Ca2+ Channel Contractility Reduced Contractility Ca_channel->Contractility Leads to This compound This compound This compound->K_channel Inhibits This compound->Na_channel Inhibits This compound->Ca_channel Inhibits Na_influx Na+ Influx Na_influx->Na_channel Ca_influx Ca2+ Influx Ca_influx->Ca_channel

Caption: Mechanism of action of this compound on cardiac ion channels.

Preclinical Development

Preclinical studies were designed to characterize the electrophysiological effects, pharmacokinetics, and safety profile of this compound. These studies demonstrated that this compound retains the electrophysiological properties of amiodarone.[4] Animal studies have shown no evidence of tissue accumulation to date.[12] Preclinical investigations also highlighted its potent inhibitory effects on ventricular tachycardia.[13]

Due to the limited public availability of detailed preclinical protocols, a generalized workflow for the preclinical evaluation of a novel antiarrhythmic agent like this compound is presented below.

Preclinical Experimental Workflow

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies ion_channel Ion Channel Assays (Patch Clamp) cardiac_tissue Isolated Cardiac Tissue Preparations ion_channel->cardiac_tissue Confirms cellular effects pk_pd Pharmacokinetics & Pharmacodynamics (Animal Models) cardiac_tissue->pk_pd Informs in vivo dosing safety_tox Safety & Toxicology Studies pk_pd->safety_tox Determines therapeutic window

Caption: Generalized preclinical development workflow for this compound.

Clinical Development

This compound has undergone several clinical trials, including two Phase 2a studies, to evaluate its safety and efficacy in patients with paroxysmal atrial fibrillation.[13] As of early 2024, XYRA, the biopharma company developing the drug, has reached an agreement with the FDA on the design of key studies for a potential New Drug Application.[14]

Phase 2 Clinical Trials

The most significant published data comes from the PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging) trial.[2][5]

Experimental Protocol: PASCAL Trial [5][9][10]

  • Objective: To assess the preliminary safety and efficacy of three different doses of this compound in patients with paroxysmal atrial fibrillation.[9]

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.[5][9]

  • Patient Population: 72 patients with paroxysmal atrial fibrillation and a previously implanted dual-chamber pacemaker capable of storing electrograms.[5][9][10] The pacemakers were used to quantify the atrial tachycardia/atrial fibrillation burden (AT/AFB).[9][10]

  • Treatment: Patients were randomized to receive placebo, 200 mg, 400 mg, or 600 mg of this compound twice daily for 12 weeks.[5][9][10] This was followed by a 4-week washout period.[9][10]

  • Primary Endpoint: The percent change from baseline in AT/AFB over the 12-week treatment period compared to placebo.[9]

  • Monitoring: Pacemaker data was interrogated every 4 weeks to assess AT/AFB, and safety was also monitored at these intervals.[9][10]

Results of the PASCAL Trial

The PASCAL trial demonstrated a statistically significant, dose-dependent reduction in atrial fibrillation burden.[2][5][9]

Treatment GroupMedian Reduction in AT/AF Burden vs. Placebop-value
200 mg BID10% (non-significant)-
400 mg BID54%0.01
600 mg BID75%0.001

Data sourced from multiple reports of the PASCAL trial results.[2][9]

In addition to reducing the overall AF burden, this compound also reduced the number and duration of AF episodes.[5][9]

A separate preliminary study in six female patients with paroxysmal AF also showed a statistically significant reduction in AF burden with twice-daily dosing of 200, 400, 600, and 800 mg of this compound compared to placebo over sequential 2-week periods.[4][5][11]

Safety and Tolerability

In the PASCAL study, this compound was generally well-tolerated.[2] Some patients in the this compound group experienced a reversible increase in thyroid-stimulating hormone after drug discontinuation.[5] An increase in serum creatinine levels was also observed, which was thought to be due to an inhibitory effect on renal organic cation transport, similar to dronedarone.[5] Importantly, no QT prolongation was observed during the study.[5]

Future Development

Future clinical trials for this compound are planned to be late-stage and will incorporate the use of wearable devices for the early detection and treatment of atrial fibrillation.[12] The FDA has provided guidance on incorporating data from wearable AF monitoring devices into the drug's label, which could allow for dose adjustments based on real-world data to optimize therapeutic levels.[15] The planned Phase 3 program includes an open-label, long-term dose titration study and a 6-month double-blind, randomized, placebo-controlled trial in patients with symptomatic non-permanent AF.[14]

Conclusion

This compound represents a promising development in the search for safer and more effective treatments for atrial fibrillation. Its rational design, which confers a short half-life and rapid clearance, appears to translate into an improved safety profile compared to its parent compound, amiodarone, while maintaining a potent multi-channel blocking antiarrhythmic effect. The positive results from Phase 2 clinical trials, demonstrating a significant and dose-dependent reduction in AF burden, support its continued development. The planned integration of wearable technology in future trials highlights a modern approach to drug development and personalized medicine in the management of cardiac arrhythmias. Further large-scale, long-term studies are necessary to fully establish the efficacy and safety of this compound and its potential role in the clinical management of atrial fibrillation.

References

Methodological & Application

Application Notes and Protocols for Budiodarone Administration in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (formerly ATI-2042) is a promising antiarrhythmic agent, developed as an analog of amiodarone. It is designed to retain the potent antiarrhythmic efficacy of amiodarone while possessing a more favorable pharmacokinetic profile, notably a shorter half-life, which may reduce the incidence of adverse effects associated with long-term amiodarone therapy.[1] The electrophysiological activity of this compound in animal models has been shown to be comparable to that of amiodarone, with effects on sodium, potassium, and calcium channels.[2]

These application notes provide a comprehensive overview of the available data on this compound and its analog, amiodarone, to guide the design of preclinical studies in animal models. Due to the limited publicly available preclinical data on this compound, the following protocols and dosage recommendations are largely based on studies conducted with amiodarone and general principles of laboratory animal pharmacology. Researchers should consider these as starting points and optimize them for their specific experimental needs.

Data Presentation: Dosage and Administration of Amiodarone in Animal Models

The following tables summarize reported dosages of amiodarone in various animal models, which can serve as a reference for designing this compound studies.

Table 1: Amiodarone Dosage in Canine Models

Administration RouteDosageStudy FocusReference
Oral (Chronic)200 mg/day for 9 daysVentricular defibrillation threshold[3]
Oral (Chronic)400 mg/day for 9 daysVentricular defibrillation threshold[3]
Intravenous (Acute)5 mg/kgVentricular defibrillation threshold[3]
Intravenous (Acute)10 mg/kgHemodynamic effects[4]

Table 2: Amiodarone Dosage in Rat Models

Administration RouteDosageStudy FocusReference
Oral (Single Dose)100 mg/kgPharmacokinetics and distribution[5]
Oral (Single Dose)200 mg/kgPharmacokinetics and distribution[5]
Intravenous50 mg/kgPharmacokinetics[6]
Oral (Chronic)2.5 mg/kg/dayIodine-131 labeled amiodarone studies[4]

Table 3: Representative this compound Dosage Ranges for Preclinical Studies (Extrapolated)

Animal ModelAdministration RouteProposed Dosage Range (mg/kg/day)Notes
Rat Oral20 - 100Based on amiodarone pharmacokinetic studies in rats. Dose-ranging studies are recommended to establish efficacy and tolerability.
Intravenous5 - 20Lower than oral doses due to higher bioavailability. Administer as a slow infusion to minimize potential cardiac effects.
Dog Oral10 - 40Based on chronic oral dosing of amiodarone in dogs. Pre-clinical safety findings in canine testes for ATI-2042 warrant careful monitoring of reproductive toxicity.[2]
Intravenous2 - 10Based on acute intravenous amiodarone studies in dogs. Continuous monitoring of cardiovascular parameters is essential.
Rabbit Oral50 - 100Based on studies with amiodarone and its non-iodinated analogue dronedarone in rabbits.
Non-Human Primate Oral5 - 20Extrapolated from general safety pharmacology study designs in non-human primates.
Intravenous1 - 5To be administered with caution, under continuous physiological monitoring.

Experimental Protocols

Protocol 1: Oral Gavage Administration in Rats

Objective: To administer a precise oral dose of this compound to rats for pharmacokinetic, efficacy, or toxicology studies.

Materials:

  • This compound formulation (e.g., suspension in 0.5% methylcellulose)

  • Appropriately sized gavage needles (e.g., 16-18 gauge, 2-3 inches for adult rats)

  • Syringes

  • Animal scale

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Preparation:

    • Weigh the rat to accurately calculate the dosing volume. The recommended volume for oral gavage in rats is typically 5-10 mL/kg.

    • Gently restrain the rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.

  • Gavage Needle Insertion:

    • Measure the gavage needle from the tip of the rat's nose to the last rib to ensure it will reach the stomach without causing injury.

    • Moisten the tip of the gavage needle with sterile water or the vehicle to lubricate it.

    • Gently insert the needle into the mouth, passing it over the tongue and into the esophagus. The rat should swallow as the needle is advanced. Do not force the needle. If resistance is met, withdraw and re-insert.

  • Substance Administration:

    • Once the needle is in the correct position, slowly administer the this compound formulation.

    • Administering the substance too quickly can cause reflux and aspiration.

  • Post-Administration Monitoring:

    • After administration, gently remove the gavage needle.

    • Return the rat to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 30 minutes.

Protocol 2: Intravenous Administration in Dogs

Objective: To administer this compound intravenously to dogs for acute efficacy or pharmacokinetic studies.

Materials:

  • Sterile this compound formulation for injection

  • Sterile syringes and needles (e.g., 22-25 gauge)

  • Intravenous catheter

  • Infusion pump (recommended for controlled administration)

  • Clippers and surgical scrub

  • Anesthetic and monitoring equipment (ECG, blood pressure)

  • Personal Protective Equipment (PPE)

Procedure:

  • Animal Preparation:

    • Anesthetize the dog according to an approved protocol.

    • Shave and aseptically prepare the skin over a suitable vein (e.g., cephalic, saphenous).

    • Place an intravenous catheter and secure it in place.

  • Drug Administration:

    • Prepare the this compound infusion. The concentration should be adjusted to deliver the desired dose in a suitable volume over a specific time.

    • Connect the syringe or infusion line to the catheter.

    • Administer the this compound as a slow bolus or a controlled infusion. Rapid injection should be avoided to prevent acute cardiac adverse effects.

  • Physiological Monitoring:

    • Continuously monitor cardiovascular parameters, including electrocardiogram (ECG) for arrhythmias and changes in QT interval, and blood pressure throughout the administration and for a designated period afterward.

  • Post-Administration Care:

    • Once the administration is complete, flush the catheter with sterile saline.

    • Continue to monitor the animal during recovery from anesthesia.

    • Observe for any signs of adverse reactions at the injection site or systemic effects.

Mandatory Visualizations

Experimental_Workflow_Oral_Gavage cluster_prep Preparation cluster_admin Administration cluster_post Post-Administration Animal_Weighing Weigh Animal Dose_Calculation Calculate Dose Volume Animal_Weighing->Dose_Calculation Weight Formulation_Prep Prepare this compound Formulation Dose_Calculation->Formulation_Prep Volume Gavage Perform Oral Gavage Formulation_Prep->Gavage Restraint Restrain Animal Restraint->Gavage Monitoring Monitor for Adverse Effects Gavage->Monitoring Data_Collection Collect Samples/Data Monitoring->Data_Collection

Caption: Workflow for Oral Gavage Administration of this compound.

Signaling_Pathway_this compound cluster_channels Ion Channels cluster_effects Electrophysiological Effects This compound This compound Na_Channel Voltage-gated Na+ Channels This compound->Na_Channel Inhibits K_Channel Voltage-gated K+ Channels This compound->K_Channel Inhibits Ca_Channel L-type Ca2+ Channels This compound->Ca_Channel Inhibits AP_Prolongation Action Potential Duration Prolongation Na_Channel->AP_Prolongation K_Channel->AP_Prolongation Reduced_HR Reduced Heart Rate Ca_Channel->Reduced_HR Refractory_Period Increased Refractory Period AP_Prolongation->Refractory_Period Antiarrhythmic_Effect Antiarrhythmic Effect Refractory_Period->Antiarrhythmic_Effect Reduced_HR->Antiarrhythmic_Effect

Caption: Simplified Signaling Pathway of this compound's Antiarrhythmic Action.

References

Application Notes & Protocols: Characterizing Budiodarone Ion Channel Blockade with Patch-Clamp Techniques

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Budiodarone (ATI-2042) is an antiarrhythmic agent and a chemical analog of amiodarone.[1] Like its predecessor, this compound exhibits a multi-ion channel blocking mechanism, inhibiting sodium, potassium, and calcium channels.[2] This broad-spectrum activity is key to its therapeutic potential in treating conditions like atrial fibrillation.[2] However, understanding the precise interaction with each ion channel is critical for assessing both efficacy and cardiac safety, particularly the potential for proarrhythmic events.

The patch-clamp technique remains the gold standard for investigating ion channel pharmacology due to its unparalleled resolution and ability to measure ionic currents from single cells.[3][4] Manual whole-cell patch-clamping is the most precise method for scrutinizing the biophysical and pharmacological properties of cardiac ion channels.[3] These application notes provide detailed protocols for characterizing the blockade of key cardiac ion channels by this compound using this essential technique.

This compound's Mechanism of Action: A Multi-Channel Approach

This compound's antiarrhythmic effect stems from its ability to modulate the cardiac action potential by blocking multiple ion channels. By inhibiting potassium channels, it prolongs the repolarization phase, increasing the action potential duration.[1] Blockade of sodium channels reduces the influx of sodium ions during depolarization, while calcium channel inhibition decreases intracellular calcium, affecting cardiac contractility.[1] This composite action helps to suppress arrhythmias.

cluster_0 This compound Action cluster_1 Electrophysiological Effects cluster_2 Therapeutic Outcome This compound This compound Na_Channel Cardiac Na+ Channels (e.g., Nav1.5) This compound->Na_Channel K_Channel Cardiac K+ Channels (e.g., hERG, IK1) This compound->K_Channel Ca_Channel L-type Ca2+ Channels (e.g., Cav1.2) This compound->Ca_Channel Na_Effect Decrease Na+ Influx (Slows Conduction) Na_Channel->Na_Effect K_Effect Decrease K+ Efflux (Prolongs Repolarization) K_Channel->K_Effect Ca_Effect Decrease Ca2+ Influx (Reduces Contractility) Ca_Channel->Ca_Effect Therapy Antiarrhythmic Effect Na_Effect->Therapy K_Effect->Therapy Ca_Effect->Therapy

Caption: this compound's multi-channel blockade mechanism.

Data Presentation: Summary of Amiodarone Blockade

As this compound is an analog of amiodarone with similar electrophysiological properties, the following data for amiodarone can serve as a reference for expected inhibitory concentrations (IC50) when designing experiments for this compound.[5]

Table 1: Potassium Channel Blockade by Amiodarone

Channel TypeCurrentPreparationIC50 Value (µM)Reference
hERG (Kv11.1)IKrXenopus oocytes9.8[6]
KATPIK-ATPRat ventricular myocytes2.3[7]
SK2IKASHEK-293 cells2.67[8]
Inward RectifierIK1Guinea-pig ventricular myocytes10-20 (12-14% block)[9]

Table 2: Sodium and Calcium Channel Blockade by Amiodarone

Channel TypeCurrentPreparationIC50 Value (µM) / EffectReference
L-type CalciumICa-LNeonatal rabbit ventricular myocytes39.1% inhibition at 1 µM[10]
Sodium ChannelINaDog Purkinje / Cat ventricular cells0.1 - 7.3 (Use-dependent block)[9]
Na+/Ca2+ ExchangerINCXGuinea-pig ventricular myocytes3.3[9]

Experimental Protocols

General Whole-Cell Patch-Clamp Workflow

This workflow outlines the fundamental steps for recording ion channel currents from a single cell.

A Cell Preparation (e.g., HEK-293 stable cell line) B Plating on Coverslips A->B C Place Coverslip in Recording Chamber B->C D Pipette Positioning & Approach Cell C->D E Gigaohm Seal Formation (>1 GΩ) D->E F Rupture Membrane for Whole-Cell Access E->F G Establish Voltage Clamp F->G H Record Baseline Currents G->H I Perfusion with this compound H->I J Record Post-Drug Currents I->J K Data Analysis (IC50 determination) J->K

Caption: General experimental workflow for whole-cell patch-clamp.
Protocol for hERG (IKr) Channel Blockade Assay

Assessing drug effects on the hERG channel is a critical component of cardiac safety screening to evaluate the risk of QT prolongation.[3]

A. Cell Preparation:

  • Use a mammalian cell line (e.g., HEK-293 or CHO) stably expressing the human hERG (KCNH2) channel.

  • Culture cells under standard conditions and plate onto glass coverslips 24-48 hours before the experiment.

B. Solutions:

  • Pipette (Internal) Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 EGTA, 5 Mg-ATP. Adjust pH to 7.2 with KOH.

  • Bath (External) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

C. Voltage-Clamp Protocol: A step-ramp protocol is often used to assess hERG currents, as it captures the channel's unique gating kinetics.[11][12]

  • Hold the cell at a membrane potential of -80 mV.

  • Apply a depolarizing step to +20 mV for 2 seconds to activate the channels.

  • Apply a repolarizing ramp or step back down to -50 mV to measure the peak tail current. This tail current is the primary measurement for quantifying hERG block.

  • Repeat this protocol at a frequency of ~0.05-0.1 Hz to allow for recovery from inactivation.

X_axis Time (s) Y_axis Voltage (mV) origin origin X_end X_end origin->X_end Y_end Y_end origin->Y_end V_hold_label -80 V_peak_label +20 V_tail_label -50 p1 p1 p2 p2 p1->p2 p3 p3 p2->p3 p4 p4 p3->p4 p5 p5 p4->p5 p6 p6 p5->p6 p7 p7 p6->p7 p8 p8 p7->p8 note Measure Peak Tail Current in this window

Caption: A typical voltage-clamp protocol for assessing hERG currents.

D. Data Acquisition and Analysis:

  • Record baseline hERG tail currents until a stable amplitude is achieved.

  • Perfuse the cell with increasing concentrations of this compound, allowing the effect to reach a steady state at each concentration.

  • Measure the peak tail current amplitude at each concentration.

  • Calculate the percentage of current inhibition relative to the baseline.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Protocol for Cardiac Sodium (Nav1.5) Channel Blockade Assay

This assay evaluates the effect of this compound on the fast inward sodium current, which is responsible for the rapid depolarization (Phase 0) of the cardiac action potential.[13]

A. Cell Preparation:

  • Use a cell line (e.g., HEK-293) stably expressing the human cardiac sodium channel (SCN5A). Alternatively, isolated ventricular cardiomyocytes can be used.

B. Solutions:

  • Pipette (Internal) Solution (in mM): 120 CsF, 20 CsCl, 5 HEPES, 2 EGTA. Adjust pH to 7.4 with CsOH. (Cesium is used to block outward potassium currents).

  • Bath (External) Solution (in mM): 140 NaCl, 4 KCl, 1.8 CaCl2, 0.75 MgCl2, 5 HEPES. Adjust pH to 7.4 with NaOH.

C. Voltage-Clamp Protocol:

  • Hold the cell at a membrane potential where most channels are in a rested state (e.g., -120 mV).

  • Apply a brief (e.g., 20-50 ms) depolarizing pulse to -20 mV to elicit the peak inward sodium current (INa).

  • To assess use-dependent block, apply a train of depolarizing pulses at a relevant frequency (e.g., 1-5 Hz).

  • Measure the peak inward current for each pulse.

D. Data Acquisition and Analysis:

  • Record the peak INa in response to a single pulse to assess tonic block.

  • Record the decline in peak INa over a pulse train to quantify use-dependent block.

  • Calculate the percentage of inhibition for both tonic and use-dependent block at various this compound concentrations.

  • Determine the IC50 for both conditions.

Protocol for L-type Calcium (Cav1.2) Channel Blockade Assay

This protocol measures this compound's effect on the L-type calcium current, which contributes to the plateau phase of the action potential and excitation-contraction coupling.

A. Cell Preparation:

  • Use a cell line expressing the human L-type calcium channel (e.g., Cav1.2) or isolated ventricular cardiomyocytes.

B. Solutions:

  • Pipette (Internal) Solution (in mM): 120 CsCl, 5 Mg-ATP, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with CsOH.

  • Bath (External) Solution (in mM): 135 NaCl, 5.4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

C. Voltage-Clamp Protocol:

  • Hold the cell at a membrane potential of -40 mV to inactivate sodium channels. A brief hyperpolarizing prepulse to -80 mV can be used to maximize calcium channel availability before the test pulse.

  • Apply a depolarizing step pulse to 0 mV or +10 mV for 200-300 ms to elicit the peak inward calcium current (ICa-L).

  • Return the cell to the holding potential of -40 mV.

D. Data Acquisition and Analysis:

  • Measure the peak inward current amplitude at baseline and after application of various concentrations of this compound.

  • Calculate the percentage of inhibition at each concentration.

  • Fit the concentration-response data to determine the IC50 value. A study on amiodarone showed a 39.1% inhibition of peak inward Ca2+ current at a concentration of 1 µM.[10]

References

Application Note: Quantification of Budiodarone in Human Plasma by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and robust reversed-phase high-performance liquid chromatography (HPLC) method for the quantitative determination of Budiodarone in human plasma. The protocol is adapted from established methods for structurally similar antiarrhythmic drugs, amiodarone and dronedarone, due to the limited availability of specific methods for this compound. The methodology employs a simple protein precipitation step for sample preparation, followed by chromatographic separation on a C18 column with ultraviolet (UV) detection. This method is intended for use in pharmacokinetic studies and therapeutic drug monitoring research.

Introduction

This compound is an investigational antiarrhythmic agent. As with many therapeutic compounds, a reliable method for its quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies during drug development. This document provides a comprehensive protocol for the analysis of this compound in human plasma using HPLC-UV. The described method is based on principles applied to the analysis of related benzofuran derivatives like amiodarone.

Experimental

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Amiodarone or a structural analog

  • Acetonitrile (HPLC grade)[1][2]

  • Methanol (HPLC grade)[1][2]

  • Potassium dihydrogen phosphate (KH2PO4)

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Drug-free human plasma

Instrumentation
  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)[2]

  • Data acquisition and processing software

  • Analytical balance

  • Centrifuge

  • Vortex mixer

Preparation of Solutions
  • Mobile Phase: A mixture of Acetonitrile and a phosphate buffer (e.g., 10 mM KH2PO4, pH adjusted to 3.5 with orthophosphoric acid) is commonly used. A typical starting ratio would be in the range of 50:50 (v/v) to 75:25 (v/v) Acetonitrile:Buffer.[1] The final composition should be optimized for the best separation of this compound and the internal standard.

  • Standard Stock Solutions: Prepare stock solutions of this compound and the internal standard in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve. A typical concentration range might be 10-1000 ng/mL.[3]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations to be analyzed with the study samples to ensure the accuracy and precision of the method.[3]

Experimental Workflow

Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Plasma Plasma Sample (e.g., 200 µL) IS Add Internal Standard Plasma->IS Precipitation Add Acetonitrile (e.g., 600 µL) IS->Precipitation Vortex Vortex (e.g., 1 min) Precipitation->Vortex Centrifuge Centrifuge (e.g., 10,000 rpm, 10 min) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject Supernatant into HPLC Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (e.g., 242 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for this compound quantification.

Detailed Protocol

Sample Preparation: Protein Precipitation
  • Pipette 200 µL of human plasma into a microcentrifuge tube.

  • Add a specific volume of the internal standard solution.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex the mixture for approximately 1 minute.

  • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or an HPLC vial.

  • The sample is now ready for injection into the HPLC system.

HPLC Method

The following are typical starting conditions that may require optimization:

ParameterRecommended Condition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:10 mM KH2PO4 (pH 3.5) (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection 242 nm[1]
Run Time ~10 minutes
Method Validation Parameters

For a robust and reliable method, the following validation parameters should be assessed according to ICH guidelines:

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99[1]
Accuracy (% Recovery) 85-115% (90-110% for non-LLOQ)[4]
Precision (%RSD) ≤ 15% (≤ 20% for LLOQ)[3][4]
Limit of Quantification (LOQ) The lowest concentration on the calibration curve with acceptable accuracy and precision.
Specificity No interfering peaks from endogenous plasma components at the retention times of the analyte and IS.
Robustness The method should be insensitive to small, deliberate variations in parameters like mobile phase composition, pH, and flow rate.

Quantitative Data Summary

The following tables summarize typical parameters for HPLC methods used for the quantification of related antiarrhythmic drugs, which can serve as a starting point for this compound method development.

Table 1: Chromatographic Conditions for Amiodarone and Dronedarone Analysis

AnalyteColumnMobile PhaseFlow Rate (mL/min)Detection (nm)Reference
AmiodaroneµBondapak CN RP (3.9x150 mm)KH2PO4 10mM/Methanol/Acetonitrile (40:37:23)0.6242[1]
AmiodaroneC18Methanol-ammonium hydroxide-254[2]
AmiodaroneSymmetry C18 (150x3.0 mm, 5µm)Acetonitrile-0.1% formic acid (46:54)0.5MS/MS[4]
DronedaroneSupelcosil LC-CN (150x4.6 mm, 5µm)CH3OH:CH3CN:H2O:0.5M KH2PO4 (170:85:237.2:7.8) + 0.1mL H3PO41.8290[3]

Table 2: Sample Preparation Methods for Amiodarone and Dronedarone in Plasma

AnalyteMethodDetailsExtraction EfficiencyReference
AmiodaroneProtein Precipitation2 parts acetonitrile to 1 part serum-[1]
AmiodaroneSolid-Phase ExtractionOasis MCX cartridges> 89%[4]
AmiodaroneProtein PrecipitationAcetonitrile95%[2]
DronedaroneLiquid-Liquid ExtractionMethyl tert-butyl ether after plasma alkalization70-80%[3]

Table 3: Validation Parameters for Dronedarone Analysis[3]

ParameterValue
Linearity Range 10–1000 ng/mL
Lower Limit of Quantification (LLOQ) 10 ng/mL
Intra-assay Precision (%RSD) 2.4–11.0%
Inter-assay Precision (%RSD) 2.1–13.7%
Intra-assay Accuracy 87.5–105.4%
Inter-assay Accuracy 98.1–105.1%

Logical Relationship of Method Development Steps

G A Define Analytical Requirements (e.g., sensitivity, throughput) B Select Initial HPLC Conditions (Column, Mobile Phase) A->B C Develop Sample Preparation Method (e.g., Protein Precipitation) A->C D Optimize Chromatographic Parameters (e.g., Gradient, Flow Rate) B->D C->D E Method Validation (Linearity, Accuracy, Precision) D->E F Routine Sample Analysis E->F

Caption: Key steps in HPLC method development and validation.

Conclusion

The described HPLC-UV method provides a framework for the reliable quantification of this compound in human plasma. The protocol, based on established methods for similar compounds, offers a simple and cost-effective approach using protein precipitation for sample cleanup. Proper method validation is essential to ensure that the performance characteristics are suitable for the intended application in a research setting.

References

Application Notes and Protocols for Preclinical Evaluation of Budiodarone in Animal Models of Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atrial fibrillation (AF) is the most prevalent cardiac arrhythmia, characterized by chaotic atrial electrical activity and an irregular, often rapid, ventricular response. The development of novel pharmacological agents for AF management necessitates robust preclinical evaluation in relevant animal models. Budiodarone (formerly ATI-2042) is a chemical analog of amiodarone, a potent antiarrhythmic agent. This compound is designed to retain the multi-ion channel blocking properties of amiodarone while possessing a shorter half-life, potentially offering a better safety profile.[1] This document provides detailed application notes and protocols for the preclinical assessment of this compound in established animal models of atrial fibrillation.

This compound: Mechanism of Action

This compound exhibits a multi-channel blocking activity, similar to its parent compound, amiodarone.[1][2][3] Its primary mechanism involves the inhibition of sodium, potassium, and calcium ion channels.[2][4] This composite electrophysiological effect leads to a prolongation of the action potential duration (APD) and an increase in the atrial refractory period, which are key mechanisms for terminating and preventing re-entrant arrhythmias like AF. Preclinical data, although not extensively published in peer-reviewed literature, indicates that this compound increases both left and right atrial refractoriness to a degree comparable with amiodarone.[5] Furthermore, it has been shown to increase the stimulus-to-atrium (St-A) and atrium-to-His (A-H) intervals, suggesting an effect on atrial and atrioventricular nodal conduction.[5]

Signaling Pathway of this compound's Anti-Fibrillatory Action

cluster_this compound This compound cluster_IonChannels Cardiac Ion Channels cluster_ElectrophysiologicalEffects Electrophysiological Effects cluster_AntiarrhythmicOutcome Antiarrhythmic Outcome This compound This compound (ATI-2042) Na_Channel Sodium Channels (INa) This compound->Na_Channel Inhibition K_Channel Potassium Channels (IKr, IKs) This compound->K_Channel Inhibition Ca_Channel Calcium Channels (ICa,L) This compound->Ca_Channel Inhibition APD_Prolongation Action Potential Duration Prolongation Na_Channel->APD_Prolongation K_Channel->APD_Prolongation Conduction_Slowing AV Nodal Conduction Slowing Ca_Channel->Conduction_Slowing AERP_Increase Atrial Effective Refractory Period Increase APD_Prolongation->AERP_Increase AF_Termination Termination of AF AERP_Increase->AF_Termination AF_Prevention Prevention of AF Recurrence AERP_Increase->AF_Prevention Conduction_Slowing->AF_Termination

Caption: Mechanism of action of this compound in atrial fibrillation.

Animal Models of Atrial Fibrillation

The choice of animal model is critical and depends on the specific research question. Both large and small animal models are utilized, each with distinct advantages and limitations.

Animal ModelMethod of AF InductionKey Features
Canine - Rapid Atrial Pacing (RAP) - Vagal Nerve Stimulation - RAP + Phenylephrine Infusion- Similar cardiac electrophysiology to humans. - Allows for chronic instrumentation and long-term studies.[6]
Porcine - Rapid Atrial Pacing- Heart size and coronary anatomy are comparable to humans.
Ovine/Caprine - Rapid Atrial Pacing- Prone to atrial remodeling with sustained pacing.
Rabbit - Vagal Nerve Stimulation + RAP- Relatively short action potential duration, facilitating the study of repolarization dynamics.
Rodent (Rat/Mouse) - Transesophageal Burst Pacing - Vagal Nerve Stimulation - Genetic Modification- Suitable for high-throughput screening and genetic studies.[7]

Experimental Protocols

Canine Model of Sustained Atrial Fibrillation

This model is ideal for studying the acute effects of antiarrhythmic drugs on established AF.

Protocol for AF Induction (Rapid Atrial Pacing with Phenylephrine): [2][5]

  • Anesthesia: Anesthetize mongrel dogs (20-25 kg) with an appropriate anesthetic regimen (e.g., morphine-chloralose) to maintain autonomic function.

  • Instrumentation: Introduce electrode catheters via the femoral artery and vein for blood pressure monitoring and intracardiac recordings. Place a pacing catheter in the right atrium.

  • Hemodynamic Stabilization: Allow the animal to stabilize for at least 30 minutes post-instrumentation.

  • AF Induction:

    • Begin a continuous intravenous infusion of phenylephrine at a rate of 2 µg/kg/min to increase mean arterial pressure by approximately 75 mmHg.[5]

    • Simultaneously, initiate rapid atrial pacing at a frequency of 40 Hz with a pulse duration of 2 ms and a voltage of 20 V.[5][8]

    • Continue pacing for 20 minutes.

  • Confirmation of Sustained AF: After cessation of pacing, confirm sustained AF (lasting >30 minutes) via electrocardiogram (ECG) and intracardiac electrograms.

Protocol for this compound Testing:

  • Drug Administration: Once sustained AF is established, administer this compound. While specific preclinical intravenous dosage is not publicly available, a dose-ranging study could be initiated based on effective oral doses in human trials (e.g., starting with a low intravenous dose and escalating). Administration can be via a bolus followed by a continuous infusion.

  • Electrophysiological Monitoring: Continuously record ECG and intracardiac electrograms to monitor for conversion to sinus rhythm. Measure the time to conversion.

  • Data Analysis: Quantify the duration of AF post-drug administration. In case of conversion, attempt to re-induce AF to assess the prophylactic effect of the drug. Measure changes in atrial effective refractory period (AERP) and atrioventricular (AV) nodal conduction properties.

Experimental Workflow for Canine AF Model

cluster_Preparation Animal Preparation cluster_Induction AF Induction cluster_Testing This compound Testing Anesthesia Anesthesia Instrumentation Instrumentation Anesthesia->Instrumentation Phenylephrine Phenylephrine Infusion (2 µg/kg/min) Instrumentation->Phenylephrine RAP Rapid Atrial Pacing (40 Hz, 20 min) Phenylephrine->RAP Sustained_AF Sustained AF Confirmation RAP->Sustained_AF Budiodarone_Admin This compound Administration Sustained_AF->Budiodarone_Admin Monitoring Electrophysiological Monitoring Budiodarone_Admin->Monitoring Data_Analysis Data Analysis Monitoring->Data_Analysis

Caption: Workflow for this compound testing in a canine AF model.

Rodent Model of Vagal-Induced Atrial Fibrillation

This model is suitable for higher-throughput screening of compounds.

Protocol for AF Induction (Rat Model):

  • Myocardial Infarction (Optional): For a chronic substrate model, ligate the left anterior descending coronary artery to induce a myocardial infarction. Allow for a recovery period of at least 2 months.[9]

  • Anesthesia and Instrumentation: Anesthetize the rat and place electrodes for ECG recording. Expose the right vagus nerve.

  • Vagal Stimulation: Apply low-level vagal stimulation (e.g., 20 Hz, 0.2 ms pulses) at an intensity that slightly reduces the heart rate.[9]

  • AF Induction: While continuing vagal stimulation, perform burst atrial pacing (e.g., 50 Hz for 1-5 seconds) via a transesophageal or epicardial electrode to induce AF.

  • Confirmation of AF: Document the incidence and duration of AF episodes.

Protocol for this compound Testing:

  • Drug Administration: Administer this compound via oral gavage or intravenous injection. Human clinical trials have used oral doses of 200-600 mg twice daily.[3][10][11] Appropriate dose scaling for rodents should be performed.

  • AF Inducibility Testing: At various time points after drug administration, repeat the AF induction protocol.

  • Data Analysis: Compare the AF inducibility (percentage of animals in which AF can be induced) and the total duration of AF episodes between the this compound-treated and vehicle control groups.

Data Presentation

Electrophysiological Effects of this compound (Based on Available Preclinical Information)
ParameterEffect of this compoundComparison with Amiodarone
Sodium Channel (INa) BlockadePresent[5]Comparable[5]
Potassium Channel (IKr, IKs) BlockadePresent[5]Comparable[5]
Calcium Channel (ICa,L) BlockadePresent[5]Comparable[5]
Atrial Effective Refractory Period (AERP)Increased[5]Comparable[5]
Action Potential Duration (APD90)Increased[5]Not specified
Stimulus-to-Atrium (St-A) IntervalIncreased[5]Not specified
Atrium-to-His (A-H) IntervalIncreased[5]Not specified
Heart RateDose-dependent decrease[5]Not specified
Hypothetical Dose-Response of this compound on AF Duration in a Canine Model

The following table is a hypothetical representation for illustrative purposes, as specific preclinical data is not publicly available.

This compound Dose (mg/kg, IV)Mean AF Duration (minutes)Standard Deviation% Reduction from Vehicle
Vehicle Control45.28.50%
0.532.87.127%
1.018.55.959%
2.08.14.282%

Conclusion

The preclinical evaluation of this compound in animal models of atrial fibrillation is a critical step in its development as a novel antiarrhythmic agent. The protocols outlined in this document provide a framework for assessing the efficacy and electrophysiological effects of this compound in well-established canine and rodent models of AF. While detailed quantitative preclinical data for this compound is not widely published, the available information on its mechanism of action suggests a profile similar to amiodarone, with the potential for an improved safety profile due to its shorter half-life. Further studies in these models will be instrumental in elucidating the full therapeutic potential of this compound for the treatment of atrial fibrillation.

References

Application Notes and Protocols for the Synthesis of Budiodarone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed protocol for the laboratory-scale synthesis of Budiodarone, a promising antiarrhythmic agent. This compound (ATI-2042) is a chemical analog of amiodarone, designed to have a shorter half-life and a more favorable side-effect profile.[1][2][3][4] This document outlines a plausible multi-step synthetic route based on available literature, including the preparation of key intermediates. Additionally, it includes information on the mechanism of action of this compound and quantitative data from clinical studies to provide context for its development.

Introduction to this compound

This compound is an investigational antiarrhythmic drug that, like its analog amiodarone, exhibits a broad spectrum of activity by blocking multiple ion channels, including sodium, potassium, and calcium channels.[1][5][6] Its chemical structure, [(2S)-butan-2-yl] 2-[3-[4-[2-(diethylamino)ethoxy]-3,5-diiodobenzoyl]-1-benzofuran-2-yl]acetate, features a characteristic sec-butyl acetate side chain at the 2-position of the benzofuran core.[1][7][8] This structural modification facilitates rapid metabolism by esterases, leading to a significantly shorter half-life of approximately 7 hours compared to amiodarone's 35-68 days.[5][7] This pharmacokinetic profile is anticipated to reduce the incidence of long-term side effects associated with amiodarone.

Proposed Synthetic Pathway

The synthesis of this compound can be approached through a convergent strategy, involving the preparation of a key benzofuran intermediate followed by acylation and subsequent functionalization. The proposed pathway is outlined below.

cluster_0 Synthesis of Benzofuran Core cluster_1 Acylation and Modification cluster_2 Side Chain Addition and Final Product Formation A Salicylaldehyde C 2-Butylbenzofuran A->C Base-catalyzed cyclization B α-Bromohexyl Ester B->C E 2-Butyl-3-(4-methoxybenzoyl)benzofuran C->E Friedel-Crafts Acylation D p-Anisoyl Chloride D->E G 2-Butyl-3-(4-hydroxybenzoyl)benzofuran E->G e.g., BBr3 F Demethylation F->G I 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran G->I e.g., I2, H2O2 H Iodination H->I L Intermediate Amine I->L Williamson Ether Synthesis J 2-(Diethylamino)ethyl Chloride J->L K Etherification K->L O This compound L->O e.g., NaH M Sec-butyl Chloroacetate M->O N Esterification N->O

Caption: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on general synthetic methods for related compounds and information derived from the patent literature.[9][10][11][12][13] Researchers should adapt and optimize these procedures as necessary for their specific laboratory conditions.

Synthesis of 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran (Intermediate I)

Step 1: Synthesis of 2-Butylbenzofuran This step involves the reaction of salicylaldehyde with an α-halo hexanoic acid ester in the presence of a base to form the benzofuran ring.[10]

Step 2: Friedel-Crafts Acylation to yield 2-Butyl-3-(4-hydroxybenzoyl)benzofuran The 2-butylbenzofuran is then acylated with p-methoxybenzoyl chloride, followed by demethylation to yield the hydroxybenzoyl intermediate.[10][12]

Step 3: Iodination The resulting 2-butyl-3-(4-hydroxybenzoyl)benzofuran is iodinated to produce 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran.[9][10]

  • Materials:

    • 2-Butyl-3-(4-hydroxybenzoyl)benzofuran

    • Iodine

    • Potassium Carbonate

    • 75% Propanol

    • Hydrogen Peroxide (27%)

    • Concentrated Hydrochloric Acid

  • Procedure:

    • In a reaction vessel, dissolve 2-butyl-3-(4-hydroxybenzoyl)benzofuran (1.0 eq), potassium carbonate (0.53 eq), and iodine (1.05 eq) in 75% propanol.

    • Stir the mixture until all solids are dissolved.

    • Slowly heat the reaction mixture to 80-85°C and maintain for 1 hour.

    • Heat the mixture to reflux.

    • Slowly add a solution of hydrogen peroxide (1.0 eq) in propanol over 1.5 hours.

    • Maintain the reaction at reflux for an additional 2 hours.

    • Allow the reaction to cool to room temperature.

    • Adjust the pH to 1 with concentrated hydrochloric acid.

    • Filter the precipitate and wash the filter cake with water.

    • Dry the product under vacuum at 60°C.

Synthesis of this compound

Step 4: Etherification The iodinated intermediate is reacted with 2-(diethylamino)ethyl chloride to introduce the amine side chain.

  • Materials:

    • 2-Butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran

    • 2-(Diethylamino)ethyl chloride hydrochloride

    • Potassium Carbonate

    • Acetone

  • Procedure:

    • To a solution of 2-butyl-3-(4-hydroxy-3,5-diiodobenzoyl)benzofuran (1.0 eq) in acetone, add potassium carbonate (2.5 eq) and 2-(diethylamino)ethyl chloride hydrochloride (1.2 eq).

    • Reflux the mixture for 12-18 hours.

    • Cool the reaction mixture and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography.

Step 5: Esterification The final step involves the esterification of the secondary alcohol with sec-butyl chloroacetate to yield this compound.

  • Materials:

    • Product from Step 4

    • Sec-butyl chloroacetate

    • Sodium Hydride

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

    • Cool the suspension to 0°C.

    • Slowly add a solution of the product from Step 4 (1.0 eq) in anhydrous THF.

    • Stir the mixture at 0°C for 30 minutes.

    • Add sec-butyl chloroacetate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Carefully quench the reaction with water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the final product by column chromatography.

Quantitative Data

While specific yields for the synthetic steps are not publicly available, clinical trial data provides insight into the effective dosages of this compound.

DoseAtrial Fibrillation Burden ReductionReference
200 mg bid10% (non-significant)[2]
400 mg bid54% (significant)[2][14][15]
600 mg bid75% (significant)[2][14][15]
800 mg bid-[4]

Mechanism of Action

This compound's antiarrhythmic effects stem from its ability to modulate the activity of several key cardiac ion channels.

cluster_channels Ion Channel Inhibition cluster_effects Electrophysiological Effects cluster_outcome Therapeutic Outcome This compound This compound K_Channel Potassium Channels This compound->K_Channel Na_Channel Sodium Channels This compound->Na_Channel Ca_Channel Calcium Channels This compound->Ca_Channel AP_Prolong Prolonged Action Potential Duration K_Channel->AP_Prolong Na_Influx Decreased Sodium Influx Na_Channel->Na_Influx Ca_Influx Decreased Calcium Influx Ca_Channel->Ca_Influx Antiarrhythmic Antiarrhythmic Effect AP_Prolong->Antiarrhythmic Na_Influx->Antiarrhythmic Ca_Influx->Antiarrhythmic

Caption: Mechanism of action of this compound.

  • Potassium Channel Inhibition: By blocking potassium channels, this compound prolongs the repolarization phase of the cardiac action potential, thereby increasing the effective refractory period.[1][7]

  • Sodium Channel Inhibition: Inhibition of sodium channels slows the rate of depolarization, leading to a decrease in the excitability of cardiac tissue.[1][7]

  • Calcium Channel Inhibition: this compound also blocks calcium channels, which can help to control the heart rate and reduce the force of contraction.[1][7]

Conclusion

The synthetic protocols outlined in these application notes provide a comprehensive guide for the laboratory preparation of this compound. The provided information on its mechanism of action and clinical efficacy underscores its potential as a valuable therapeutic agent for the management of cardiac arrhythmias. Further optimization of the synthetic route may be necessary to improve yields and purity for larger-scale production.

References

Application Notes and Protocols for Electrophysiological Studies of Budiodarone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (also known as ATI-2042) is a promising antiarrhythmic agent, chemically analogous to amiodarone, that has demonstrated efficacy in the management of atrial fibrillation.[1][2] Unlike amiodarone, this compound possesses a significantly shorter half-life of approximately 7 hours, compared to the 35-68 days of amiodarone, which allows for a faster onset of action and metabolism.[1] This characteristic potentially reduces the risk of adverse side effects associated with long-term amiodarone use, such as organ toxicity.[1] The primary mechanism of action for this compound involves the balanced inhibition of multiple cardiac ion channels, including potassium, sodium, and calcium channels.[3][4] This multi-channel blockade leads to a prolongation of the cardiac action potential, an increase in the atrial refractory period, and a subsequent reduction in the frequency and duration of atrial fibrillation episodes.[1][5]

These application notes provide a comprehensive overview of the electrophysiological properties of this compound, methodologies for its investigation using patch-clamp techniques, and a summary of key findings from clinical studies.

Electrophysiological Effects of this compound

This compound exerts its antiarrhythmic effects through the modulation of several key cardiac ion channels. This multi-channel blockade results in a complex and potent antiarrhythmic profile. The primary electrophysiological consequences of this compound administration include:

  • Inhibition of Potassium Channels: By blocking potassium efflux during the repolarization phase of the action potential, this compound prolongs the action potential duration (APD) and increases the effective refractory period (ERP) in atrial myocytes.[1]

  • Inhibition of Sodium Channels: this compound blocks the influx of sodium ions during the depolarization phase of the action potential.[5] This action contributes to a slowing of conduction velocity.

  • Inhibition of Calcium Channels: The blockade of calcium influx leads to a decrease in intracellular calcium concentration, which can help in preventing arrhythmias.[5]

These combined actions result in an increased monophasic action potential duration at 90% repolarization (MAPD90) and a prolongation of the QT interval.[1]

Data Presentation

In Vitro Efficacy: Ion Channel Inhibition
Ion ChannelAmiodarone IC50Cell TypeComments
Sodium Channel (Late INa) 3.0 ± 0.9 µMHEK 293 cells expressing SCN5AInhibition of the late sodium current is a key antiarrhythmic mechanism.[7]
Sodium Channel (Peak INa) 1.8 ± 1.1 µMIsolated rabbit atrial myocytesDemonstrates atrial selectivity.[8]
40.4 ± 11.9 µMIsolated rabbit ventricular myocytes[8]
Potassium Channel (hERG/IKr) 0.8 ± 0.1 µMHEK 293 cells expressing hERGA primary target for Class III antiarrhythmics, contributing to APD prolongation.[7]
Potassium Channel (KATP) 2.3 µMRat ventricular myocytesInhibition of ATP-sensitive potassium channels may contribute to anti-ischemic effects.[1]
Small Conductance Calcium-Activated Potassium Channel (SK2) 8.03 µMAtrial myocytes from patients with chronic atrial fibrillationInhibition of SK channels is a potential antiarrhythmic mechanism.[9]
Clinical Efficacy: Reduction in Atrial Fibrillation (AF) Burden (PASCAL Study)

The Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging (PASCAL) was a Phase 2 clinical trial that evaluated the efficacy of this compound in patients with paroxysmal atrial fibrillation.[9][10]

Treatment GroupMedian Reduction in AF Burdenp-value (vs. Placebo)
Placebo --
This compound 200 mg BID 10% (non-significant)> 0.05
This compound 400 mg BID 54%0.01
This compound 600 mg BID 75%0.001

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Cardiac Myocytes

This protocol is a representative methodology for investigating the effects of this compound on ion channel currents and action potentials in isolated cardiac myocytes.

1. Cell Preparation:

  • Isolate single ventricular or atrial myocytes from animal models (e.g., rabbit, guinea pig) or use human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).

  • Enzymatic digestion using collagenase and protease is a common method for cell isolation.

  • Plate the isolated myocytes on laminin-coated glass coverslips and allow them to adhere.

2. Solutions:

  • External Solution (Tyrode's Solution): (in mM) 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution for Action Potential Recording (Perforated Patch): (in mM) 125 K-gluconate, 20 KCl, 5 NaCl, 10 HEPES. Adjust pH to 7.2 with KOH. Add amphotericin B (240 µg/mL) to the final solution to achieve perforated patch configuration.

  • Internal (Pipette) Solution for Specific Ion Current Recording (Whole-Cell): The composition will vary depending on the specific ion channel being studied. For example, for K+ currents, a high potassium solution with EGTA to chelate intracellular calcium is used.

3. Patch-Clamp Recording:

  • Place the coverslip with myocytes in a recording chamber on the stage of an inverted microscope.

  • Perfuse the chamber with the external solution at a constant rate (e.g., 1-2 mL/min) and maintain the temperature at 35-37°C.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.

  • Approach a myocyte with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.

  • For action potential recordings, allow 5-10 minutes for amphotericin B to perforate the membrane patch.

  • For whole-cell current recordings, apply a brief suction pulse to rupture the membrane patch.

  • Record action potentials in current-clamp mode and ion channel currents in voltage-clamp mode using a suitable patch-clamp amplifier and data acquisition system.

4. Drug Application:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to the desired final concentrations in the external solution immediately before application.

  • Apply this compound to the recording chamber via the perfusion system.

5. Data Analysis:

  • Analyze action potential parameters such as resting membrane potential, amplitude, duration at 50% and 90% repolarization (APD50, APD90), and upstroke velocity.

  • Analyze ion channel current characteristics such as current-voltage (I-V) relationship, activation and inactivation kinetics, and dose-response relationships to determine IC50 values.

Mandatory Visualizations

Signaling Pathway of this compound in a Cardiomyocyte

cluster_extracellular Extracellular Space cluster_membrane Sarcolemma cluster_intracellular Intracellular Space This compound This compound Na_channel Voltage-gated Na+ Channel This compound->Na_channel Inhibits K_channel Voltage-gated K+ Channel This compound->K_channel Inhibits Ca_channel L-type Ca2+ Channel This compound->Ca_channel Inhibits AP Action Potential Na_channel->AP Depolarization (Phase 0) K_channel->AP Repolarization (Phase 3) Ca_channel->AP Plateau (Phase 2) Ca_ion [Ca2+]i Ca_channel->Ca_ion Influx AP->AP Ca_ion->Ca_ion

Caption: this compound's multi-channel blockade prolongs the action potential.

Experimental Workflow for Patch-Clamp Analysis

A Isolate Cardiac Myocytes D Establish Giga-ohm Seal A->D B Prepare External and Internal Solutions B->D C Fabricate Patch Pipettes C->D E Record Baseline Activity (Current/Voltage Clamp) D->E F Prepare and Apply This compound Solution E->F G Record Post-Drug Activity F->G H Data Analysis (APD, I-V curves, IC50) G->H A This compound Administration B Blockade of Na+, K+, and Ca2+ Channels A->B C Prolongation of Action Potential Duration (APD) B->C D Increased Effective Refractory Period (ERP) B->D E Reduced Atrial Fibrillation Burden C->E D->E

References

Phase 2 Clinical Trial Design for Budiodarone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone (ATI-2042) is a chemical analog of amiodarone, developed as an antiarrhythmic agent for the treatment of atrial fibrillation (AF).[1][2] It shares a similar mechanism of action with amiodarone, acting as a multi-channel blocker that inhibits sodium, potassium, and calcium ion channels.[3][4] A key differentiating feature of this compound is its significantly shorter half-life of approximately seven hours, compared to the 35-68 days of amiodarone, which may lead to a more favorable safety profile with reduced organ toxicity.[1][3]

Previous Phase 2 data from the PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging) trial demonstrated that this compound significantly reduces the burden of atrial fibrillation in a dose-dependent manner and is well-tolerated.[3][5][6] This document outlines a comprehensive Phase 2b clinical trial design to further evaluate the safety and efficacy of this compound in patients with paroxysmal atrial fibrillation.

Signaling Pathway of this compound

This compound exerts its antiarrhythmic effects by modulating the electrical activity of cardiac myocytes. As an analog of amiodarone, it blocks multiple ion channels involved in the cardiac action potential.

cluster_membrane Cardiomyocyte Membrane Na_channel Sodium Channel (INa) Depolarization Phase 0: Rapid Depolarization Na_channel->Depolarization Initiates K_channel Potassium Channel (IKr, IKs) Repolarization Phase 3: Repolarization K_channel->Repolarization Initiates Ca_channel Calcium Channel (ICa-L) Plateau_Phase Phase 2: Plateau Phase Ca_channel->Plateau_Phase Maintains This compound This compound This compound->Na_channel Blocks This compound->K_channel Blocks This compound->Ca_channel Blocks

Caption: this compound's multi-channel blockade mechanism.

Phase 2b Clinical Trial Protocol

Trial Objectives
  • Primary Objective: To evaluate the dose-response relationship of this compound in reducing the burden of atrial fibrillation compared to placebo.

  • Secondary Objectives:

    • To assess the safety and tolerability of different doses of this compound.

    • To evaluate the effect of this compound on the frequency and duration of AF episodes.

    • To assess the impact of this compound on patient-reported outcomes and quality of life.

Study Design

This will be a randomized, double-blind, placebo-controlled, parallel-group, dose-ranging study.

Screening Screening & Washout (4 weeks) Randomization Randomization (1:1:1:1) Screening->Randomization Placebo Placebo BID Randomization->Placebo Dose1 This compound 200 mg BID Randomization->Dose1 Dose2 This compound 400 mg BID Randomization->Dose2 Dose3 This compound 600 mg BID Randomization->Dose3 Treatment Treatment Period (12 weeks) Placebo->Treatment Dose1->Treatment Dose2->Treatment Dose3->Treatment FollowUp Follow-up & Washout (4 weeks) Treatment->FollowUp Endpoint Primary & Secondary Endpoint Analysis FollowUp->Endpoint

Caption: Phase 2b clinical trial workflow for this compound.
Patient Population

  • Inclusion Criteria:

    • Male or female patients aged 18-75 years.

    • Diagnosed with paroxysmal atrial fibrillation.

    • Willing and able to provide informed consent.

    • If female and of childbearing potential, must agree to use a highly effective method of contraception.

  • Exclusion Criteria:

    • Permanent atrial fibrillation.

    • History of significant structural heart disease.

    • Severe renal or hepatic impairment.

    • Use of other antiarrhythmic drugs within five half-lives prior to randomization.

    • Known hypersensitivity to amiodarone or iodine.

Data Presentation

Table 1: Dosing Regimen
Treatment ArmDrug/PlaceboDoseFrequencyDuration
1Placebo-Twice Daily (BID)12 weeks
2This compound200 mgTwice Daily (BID)12 weeks
3This compound400 mgTwice Daily (BID)12 weeks
4This compound600 mgTwice Daily (BID)12 weeks
Table 2: Efficacy Endpoints from PASCAL Study
DoseMedian Reduction in AF Burden from Baselinep-value vs. Placebo
200 mg BID10% (non-significant)>0.05
400 mg BID54%0.01
600 mg BID75%0.001

Data from the PASCAL study.[3][7]

Experimental Protocols

Efficacy Assessment: 7-Day Holter Monitoring
  • Objective: To quantify the burden of atrial fibrillation.

  • Methodology:

    • Patient Preparation: Patients will be instructed to maintain their usual daily activities and to record any symptoms in a diary.

    • Device Application: A 12-lead Holter monitor will be applied to the patient at baseline, week 4, week 8, and week 12 of the treatment period.

    • Data Acquisition: Continuous ECG data will be recorded for 7 consecutive days at each time point.

    • Data Analysis: The recorded ECG data will be analyzed by a central core laboratory blinded to treatment allocation. The primary efficacy endpoint will be the percentage of time in atrial fibrillation (AF burden). Secondary endpoints will include the number and duration of AF episodes.

Safety Assessment
  • Objective: To monitor the safety and tolerability of this compound.

  • Methodology:

    • Adverse Event Monitoring: All adverse events (AEs) will be recorded at each study visit and assessed for severity, duration, and relationship to the study drug.

    • Vital Signs: Blood pressure and heart rate will be measured at each study visit.

    • 12-Lead Electrocardiogram (ECG): A 12-lead ECG will be performed at screening, baseline, and at each study visit to monitor for any proarrhythmic effects, including changes in QT interval.

    • Laboratory Tests: Blood samples will be collected at screening, baseline, and at regular intervals throughout the study to monitor hematology, serum chemistry (including liver and renal function tests), and thyroid function (TSH, free T3, free T4).

    • Echocardiography: A transthoracic echocardiogram will be performed at screening and at the end of the treatment period to assess cardiac structure and function.

Detailed Protocol: Transthoracic Echocardiography
  • Objective: To assess left ventricular ejection fraction (LVEF), left atrial volume index (LAVI), and other parameters of cardiac structure and function.

  • Methodology:

    • Patient Preparation: The patient will be positioned in the left lateral decubitus position.

    • Image Acquisition: Standard 2D, M-mode, and Doppler echocardiographic images will be obtained according to the American Society of Echocardiography guidelines.

    • Measurements:

      • LVEF will be calculated using the biplane method of disks (modified Simpson's rule).

      • LAVI will be calculated from apical 4- and 2-chamber views.

      • Diastolic function will be assessed using pulsed-wave Doppler of mitral inflow and tissue Doppler imaging of the mitral annulus.

    • Analysis: All echocardiograms will be analyzed by a central core laboratory blinded to treatment assignment.

Conclusion

This Phase 2b clinical trial is designed to build upon the promising results of the PASCAL study and provide a more robust evaluation of the dose-dependent efficacy and safety of this compound for the treatment of paroxysmal atrial fibrillation. The detailed protocols for efficacy and safety assessments will ensure the collection of high-quality data to inform the design of a pivotal Phase 3 trial. The unique pharmacokinetic profile of this compound, with its short half-life, suggests the potential for a safer alternative to amiodarone, and this study is a critical step in its clinical development.[1][3]

References

Troubleshooting & Optimization

Technical Support Center: Budiodarone In Vitro Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Budiodarone in vitro. Our aim is to help you overcome common solubility challenges and ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in vitro?

A1: this compound (also known as ATI-2042) is an antiarrhythmic agent and a chemical analog of amiodarone.[1] It is classified as a poorly water-soluble compound, which can lead to precipitation in aqueous-based cell culture media and buffers, affecting experimental reproducibility and accuracy.[2]

Q2: What are the recommended solvents for preparing this compound stock solutions?

A2: Dimethyl sulfoxide (DMSO) is the most effective solvent for dissolving this compound for in vitro use.[2] Ethanol can also be used, but its solubilizing capacity is significantly lower than DMSO.[2] For in vivo studies, formulations with co-solvents like polyethylene glycol 300 (PEG300) and Tween-80 have been developed and may be adapted for specific in vitro applications.[3]

Q3: What is the maximum recommended final concentration of DMSO in my cell culture?

A3: As a general guideline, the final concentration of DMSO in cell culture should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, the optimal concentration should be determined for your specific cell type and assay.

Q4: Can I heat or sonicate my this compound solution to aid dissolution?

A4: Yes, gentle heating and/or sonication can be used to help dissolve this compound, especially if precipitation or phase separation occurs during preparation.[3] However, it is crucial to monitor the temperature to prevent degradation of the compound.

Troubleshooting Guide: this compound Precipitation in Cell Culture

Encountering precipitation when adding your this compound stock solution to cell culture media is a common issue. This guide provides a systematic approach to troubleshooting and resolving this problem.

Logical Flow for Troubleshooting Precipitation

start Precipitation Observed in Cell Culture Medium check_stock 1. Check Stock Solution Is it clear? start->check_stock stock_precip Re-dissolve stock. Consider gentle heating or sonication. check_stock->stock_precip No check_final_conc 2. Check Final Concentration Is it above the aqueous solubility limit? check_stock->check_final_conc Yes stock_precip->check_stock reduce_conc Lower the final concentration of this compound. check_final_conc->reduce_conc Yes check_dmso 3. Check Final DMSO Concentration Is it sufficient to maintain solubility? check_final_conc->check_dmso No reduce_conc->check_final_conc increase_dmso Increase final DMSO concentration (stay below cytotoxic levels). check_dmso->increase_dmso No check_media 4. Evaluate Media Components Are there high concentrations of salts or proteins? check_dmso->check_media Yes increase_dmso->check_dmso media_mod Modify media or use a serum-free formulation for the experiment. check_media->media_mod Yes end Solution Stable check_media->end No media_mod->check_media

Troubleshooting workflow for this compound precipitation.

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various solvents. This data is crucial for preparing appropriate stock solutions for your in vitro experiments.

SolventSolubility RangeReference
Water~0.00553 mg/mL[2]
Dimethyl sulfoxide (DMSO)5 - 80 mg/mL[2]
Ethanol~3 mg/mL[2]
Dimethylformamide (DMF)~12 mg/mL[2]

Experimental Protocols

Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (Molar Mass: 703.35 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Weigh out 7.03 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution thoroughly until the this compound is completely dissolved. The solution should be clear.

  • If dissolution is slow, gentle warming or brief sonication can be applied.[3]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term (months) or -80°C for long-term (up to 6 months) storage.[3]

Experimental Workflow: In Vitro Electrophysiology (Patch-Clamp)

The following diagram illustrates a general workflow for an in vitro electrophysiology experiment to assess the effect of this compound on ion channels in cardiomyocytes. This is based on standard patch-clamp protocols.[4]

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Isolate Cardiomyocytes patch Establish Whole-Cell Patch cell_prep->patch sol_prep Prepare this compound Working Solution apply_drug Apply this compound Solution sol_prep->apply_drug pipette_prep Prepare Patch Pipette pipette_prep->patch baseline Record Baseline Ion Channel Activity patch->baseline baseline->apply_drug record_effect Record Ion Channel Activity with this compound apply_drug->record_effect analyze Analyze Changes in Current and Voltage record_effect->analyze interpret Interpret Effects on Action Potential analyze->interpret

General workflow for a patch-clamp experiment.

Mandatory Visualization: Signaling Pathway

This compound's Mechanism of Action in a Cardiomyocyte

This compound exerts its antiarrhythmic effects by blocking multiple ion channels in cardiomyocytes, including sodium (Na+), potassium (K+), and calcium (Ca2+) channels.[5][6] This multi-channel blockade alters the cardiac action potential, leading to a reduction in arrhythmias. The following diagram illustrates this mechanism.

cluster_cell Cardiomyocyte cluster_channels Ion Channels cluster_effects Cellular Effects cluster_outcome Physiological Outcome This compound This compound na_channel Na+ Channel This compound->na_channel Inhibits k_channel K+ Channel This compound->k_channel Inhibits ca_channel Ca2+ Channel This compound->ca_channel Inhibits na_influx Decreased Na+ Influx na_channel->na_influx k_efflux Decreased K+ Efflux k_channel->k_efflux ca_influx Decreased Ca2+ Influx ca_channel->ca_influx action_potential Prolonged Action Potential and Refractory Period na_influx->action_potential k_efflux->action_potential ca_influx->action_potential

This compound's ion channel inhibition pathway.

References

Troubleshooting Budiodarone instability in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Budiodarone in solution.

Troubleshooting Guides

This section provides step-by-step guidance to address common instability issues encountered during experiments with this compound.

Issue 1: Precipitation of this compound in Aqueous Solution

This compound is known for its poor aqueous solubility, which can lead to precipitation during experimental procedures.[1]

Question: My this compound solution, initially clear in an organic solvent like DMSO, turned cloudy or formed a precipitate after adding an aqueous buffer. What should I do?

Answer: This is a common issue due to this compound's hydrophobic nature. Here is a step-by-step troubleshooting guide:

  • Verify Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your aqueous solution is as high as your experimental conditions allow without interfering with the assay. However, be mindful that high concentrations of organic solvents can be toxic to cells or interfere with certain enzymatic assays.

  • Use of Solubilizing Agents: Consider incorporating pharmaceutically acceptable solubilizing agents or excipients. For instance, patent literature suggests that the aqueous solubility of this compound can be significantly increased by using agents like benzyl alcohol and cosolvents.[1] Another common approach for poorly water-soluble drugs is the use of surfactants like Labrasol or polymers like Pluronic F127 to inhibit precipitation upon dilution.[3]

  • Sonication and Heating: Gentle sonication or warming of the solution can sometimes help in redissolving precipitated compounds.[4] However, be cautious with heating as it can accelerate degradation. It is recommended to perform these actions cautiously and monitor for any signs of chemical degradation.

  • Prepare Fresh Solutions: Due to its susceptibility to hydrolysis, it is always best to prepare this compound solutions fresh for each experiment. If storage is necessary, follow the recommended conditions of -20°C for up to one month or -80°C for up to six months for solution formulations.[1]

Issue 2: Suspected Degradation of this compound in Solution

This compound contains an ester linkage that is susceptible to hydrolysis, which is its primary degradation pathway.[1]

Question: I am observing a decrease in the expected activity of my this compound solution over time, or I am seeing unexpected peaks in my analytical chromatogram. How can I investigate and mitigate potential degradation?

Answer: These observations may indicate chemical degradation of this compound. Follow these steps to address this issue:

  • Control Storage Conditions: this compound is sensitive to temperature and light.[5] Always store stock solutions and experimental samples in the dark at recommended temperatures (-20°C or -80°C).[1] Avoid repeated freeze-thaw cycles.

  • pH of the Medium: The rate of hydrolysis is often pH-dependent. For ester-containing compounds, both acidic and basic conditions can catalyze hydrolysis. Although a specific pH stability profile for this compound is not available, for the related compound amiodarone, a pH range of 4.0-5.0 is considered optimal for stability.[2] If possible, buffer your experimental solutions within this range.

  • Forced Degradation Study: To understand the degradation profile of this compound under your specific experimental conditions, a forced degradation study is recommended.[6][7] This involves intentionally subjecting the compound to stress conditions such as acid, base, oxidation, heat, and light to identify potential degradation products and assess the stability-indicating nature of your analytical method.

  • Analytical Method Verification: Ensure your analytical method (e.g., HPLC) is stability-indicating. This means the method should be able to separate the intact this compound from its degradation products. A forced degradation study will help in validating this.[7]

  • Minimize Exposure to Esterases: If working with biological matrices that may contain plasma or tissue esterases, be aware that these enzymes will rapidly metabolize this compound.[1] Minimize incubation times where possible or consider using esterase inhibitors if they do not interfere with your experiment.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions, with a reported solubility ranging from 5 to 80 mg/mL.[1] It is also soluble in dimethylformamide (DMF) at approximately 12 mg/mL and has limited solubility in ethanol (around 3 mg/mL).[1] this compound is poorly soluble in water.[1]

Q2: What are the optimal storage conditions for this compound?

A2: For long-term storage, this compound powder should be kept in a dry, dark place at -20°C.[1] Solution formulations are reported to be stable for one month at -20°C and up to six months at -80°C when sealed and protected from moisture.[1]

Q3: What is the primary degradation pathway for this compound?

A3: The primary degradation mechanism for this compound is the hydrolysis of its ester bond, which is also its intended metabolic pathway in vivo, mediated by plasma and tissue esterases.[1] This rapid metabolism contributes to its shorter half-life compared to amiodarone.[1]

Q4: Can I use the same handling procedures for this compound as for amiodarone?

A4: While this compound is a chemical analog of amiodarone, there are key differences. This compound has a much shorter half-life due to its rapid metabolism via ester hydrolysis.[1] This makes it potentially more susceptible to degradation in solutions containing esterases. While general handling precautions for light-sensitive and poorly soluble compounds apply to both, the specific stability profile of this compound warrants careful consideration, especially regarding storage and the potential for rapid degradation in biological samples.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Water~0.00553 mg/mL (predicted)[1]
Dimethyl Sulfoxide (DMSO)5 - 80 mg/mL[1]
Ethanol~3 mg/mL[1]
Dimethylformamide (DMF)~12 mg/mL[1]

Table 2: Recommended Storage Conditions for this compound

FormulationStorage TemperatureDurationReference
Powder-20°CLong-term (months to years)[1]
Solution-20°CUp to 1 month[1]
Solution-80°CUp to 6 months[1]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is adapted from general guidelines for forced degradation studies and studies on the related compound, amiodarone.[6][7] The goal is to achieve 5-20% degradation to identify potential degradation products.[8]

  • Materials:

    • This compound

    • Methanol (MeOH)

    • Dimethyl Sulfoxide (DMSO)

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Stability chamber with controlled temperature and humidity

    • Photostability chamber

    • Validated stability-indicating HPLC method

  • Procedure:

    • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or DMSO).

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and collect samples at various time points. Given the lability of the ester bond, degradation may be rapid. Neutralize the samples before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature and collect samples at various time points. Protect from light.

    • Thermal Degradation: Store the solid this compound and the stock solution at an elevated temperature (e.g., 70°C) in a stability chamber. Collect samples at various time points.

    • Photodegradation: Expose the solid this compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines. Keep control samples wrapped in aluminum foil to protect them from light.

    • Analysis: Analyze all samples using a validated stability-indicating HPLC method to determine the percentage of degradation and to observe any degradation products.

Protocol 2: Kinetic Solubility Assay for this compound

This protocol is based on standard kinetic solubility assay procedures.[5][9][10]

  • Materials:

    • This compound

    • DMSO

    • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4)

    • 96-well microtiter plates

    • Plate reader capable of measuring absorbance or nephelometry

  • Procedure:

    • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

    • Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with DMSO.

    • Addition of Aqueous Buffer: To each well containing the DMSO-diluted compound, add the aqueous PBS buffer of a specific pH. The final DMSO concentration should typically be low (e.g., 1-5%).

    • Incubation: Incubate the plate at room temperature or 37°C for a set period (e.g., 2 hours), allowing for precipitation to occur.

    • Detection:

      • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates precipitation.

      • UV Absorbance: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the UV absorbance at a wavelength where this compound absorbs. The concentration of the soluble compound is determined by comparing it to a standard curve.

    • Data Analysis: The kinetic solubility is the concentration at which precipitation is first observed.

Visualizations

Troubleshooting_Precipitation start Precipitation Observed in Aqueous Solution check_solvent Verify Final Organic Solvent Concentration start->check_solvent adjust_ph Adjust pH of Aqueous Buffer (Consider pH 4-5) check_solvent->adjust_ph Still Precipitates end_resolved Issue Resolved check_solvent->end_resolved Resolved add_solubilizer Incorporate Solubilizing Agents (e.g., Benzyl Alcohol, Surfactants) adjust_ph->add_solubilizer Still Precipitates adjust_ph->end_resolved Resolved sonicate_heat Apply Gentle Sonication or Warming add_solubilizer->sonicate_heat Still Precipitates add_solubilizer->end_resolved Resolved fresh_solution Prepare Fresh Solution for Experiment sonicate_heat->fresh_solution Still Precipitates sonicate_heat->end_resolved Resolved fresh_solution->end_resolved

Caption: Troubleshooting workflow for this compound precipitation.

Budiodarone_Signaling_Pathway This compound This compound Na_Channel Voltage-gated Na+ Channel This compound->Na_Channel Inhibits K_Channel Delayed Rectifier K+ Channel This compound->K_Channel Inhibits Ca_Channel L-type Ca2+ Channel This compound->Ca_Channel Inhibits Na_Influx Decreased Na+ Influx Na_Channel->Na_Influx K_Efflux Decreased K+ Efflux K_Channel->K_Efflux Ca_Influx Decreased Ca2+ Influx Ca_Channel->Ca_Influx Action_Potential Prolonged Action Potential Duration Na_Influx->Action_Potential K_Efflux->Action_Potential Refractory_Period Increased Effective Refractory Period K_Efflux->Refractory_Period Contractility Decreased Cardiac Contractility Ca_Influx->Contractility Antiarrhythmic_Effect Antiarrhythmic Effect Action_Potential->Antiarrhythmic_Effect Refractory_Period->Antiarrhythmic_Effect

Caption: Hypothetical signaling pathway of this compound.

Stability_Factors Stability This compound Stability in Solution Chemical_Factors Chemical Factors Stability->Chemical_Factors Physical_Factors Physical Factors Stability->Physical_Factors Formulation_Factors Formulation Factors Stability->Formulation_Factors pH pH Chemical_Factors->pH Oxidation Oxidation Chemical_Factors->Oxidation Hydrolysis Hydrolysis (Ester Bond) Chemical_Factors->Hydrolysis Temperature Temperature Physical_Factors->Temperature Light Light Exposure Physical_Factors->Light Solvent Solvent System Formulation_Factors->Solvent Excipients Excipients/Solubilizers Formulation_Factors->Excipients

Caption: Factors influencing this compound stability.

References

Addressing off-target effects of Budiodarone in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Budiodarone

Welcome to the technical support center for this compound. This resource is designed to help researchers, scientists, and drug development professionals address and mitigate the off-target effects of this compound in their experiments.

This compound Profile:

  • Primary Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR)

  • Mechanism of Action: ATP-competitive kinase inhibitor.

  • Intended Use: Inhibition of angiogenesis in cancer models.

  • Known Off-Targets: Platelet-Derived Growth Factor Receptor (PDGFR), c-Kit, and Src family kinases.[1]

Frequently Asked Questions (FAQs)

Q1: My cells are showing a phenotype that is inconsistent with VEGFR2 inhibition alone. What could be the cause?

Q2: How can I be sure that the observed effect in my experiment is due to VEGFR2 inhibition and not an off-target effect?

Q3: What are the best practices for designing experiments with this compound to minimize the impact of off-target effects?

A3: To minimize the influence of off-target effects, we suggest the following:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired on-target effect.

  • Employ orthogonal approaches: Use multiple methods to validate your findings, such as structurally different inhibitors and genetic approaches (siRNA, shRNA, CRISPR/Cas9) to knock down the target protein.

  • Perform comprehensive profiling: When possible, profile the effects of this compound on a panel of kinases to understand its selectivity.[5][6]

  • Include appropriate controls: Always include positive and negative controls in your experiments. For example, a known selective VEGFR2 inhibitor as a positive control and a vehicle-only control.

Troubleshooting Guides

Issue Potential Cause Recommended Action
Unexpected cell toxicity at low concentrations Off-target inhibition of a critical survival kinase (e.g., c-Kit in certain cell types).1. Perform a cell viability assay with a panel of cell lines with known dependencies on VEGFR2, PDGFR, c-Kit, or Src. 2. Use a specific c-Kit inhibitor to see if it replicates the toxicity. 3. Consider a c-Kit rescue experiment by adding its ligand, Stem Cell Factor (SCF).
Lack of effect despite confirmed target engagement 1. Redundant signaling pathways compensating for VEGFR2 inhibition. 2. Paradoxical activation of a parallel pathway due to off-target effects.[7][8]1. Profile the activation state of other receptor tyrosine kinases (e.g., EGFR, FGFR) upon this compound treatment. 2. Use combination therapy with inhibitors of compensatory pathways. 3. Investigate downstream signaling nodes (e.g., AKT, ERK) to identify activated parallel pathways.
Inconsistent results between in vitro and in vivo experiments 1. Different off-target profiles in different cellular contexts (e.g., tumor cells vs. stromal cells). 2. Pharmacokinetic/pharmacodynamic (PK/PD) properties of this compound leading to different effective concentrations at the target site.1. Characterize the expression levels of on- and off-target kinases in the different experimental systems. 2. Perform PK/PD studies to correlate drug concentration with target inhibition in vivo. 3. Use orthotopic or patient-derived xenograft (PDX) models that better recapitulate the tumor microenvironment.

Quantitative Data Summary

Table 1: Kinase Inhibitory Profile of this compound

Kinase TargetIC50 (nM)Kinase FamilyPrimary Cellular Function
VEGFR2 (KDR) 5 VEGFR Angiogenesis, cell proliferation, migration [9]
PDGFRα58PDGFRCell growth, proliferation, and differentiation[10][11]
PDGFRβ75PDGFRCell growth, proliferation, and differentiation[10][11]
c-Kit150RTK Class IIICell survival, proliferation, and differentiation[2][12]
Src250Src FamilyCell adhesion, motility, and proliferation[4][13]
Fyn300Src FamilyNeuronal signaling, immune cell regulation[14]
Lyn450Src FamilyImmune cell signaling[13]

Table 2: Cellular Activity of this compound

AssayCell LineEC50 (nM)On-Target/Off-Target Readout
VEGFR2 AutophosphorylationHUVEC8On-Target
PDGFRβ AutophosphorylationNIH-3T395Off-Target
c-Kit AutophosphorylationGIST-T1200Off-Target
HUVEC ProliferationHUVEC15Mixed (Primarily On-Target)
NIH-3T3 ProliferationNIH-3T3120Off-Target

Experimental Protocols

Protocol 1: Kinase Profiling using a Radiometric Assay

This protocol is for determining the selectivity of this compound against a panel of kinases.

  • Prepare Kinase Reactions: In a 96-well plate, prepare a reaction mix containing the kinase of interest, a suitable substrate peptide, and reaction buffer.

  • Add Inhibitor: Add serial dilutions of this compound or a vehicle control to the wells.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP.

  • Incubate: Incubate the plate at 30°C for a specified time (e.g., 30 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Capture Substrate: Stop the reaction and spot the reaction mixture onto a phosphocellulose membrane. The phosphorylated substrate will bind to the membrane.

  • Wash: Wash the membrane extensively to remove unincorporated [γ-³³P]ATP.

  • Quantify: Quantify the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cellular Target Engagement Assay (Western Blot)

This protocol is for confirming the inhibition of VEGFR2 and off-target kinases in a cellular context.

  • Cell Culture and Treatment: Plate cells (e.g., HUVECs for VEGFR2, NIH-3T3 for PDGFR) and allow them to adhere overnight. Starve the cells in serum-free media for 4-6 hours. Treat with various concentrations of this compound for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for HUVECs, PDGF for NIH-3T3) for 5-10 minutes to induce receptor phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate the membrane with a primary antibody against the phosphorylated form of the target kinase (e.g., p-VEGFR2, p-PDGFR).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., total protein or a housekeeping gene like GAPDH).

Visualizations

Signaling_Pathways cluster_VEGFR2 VEGFR2 Pathway (On-Target) cluster_Off_Target Off-Target Pathways VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS Ras VEGFR2->RAS AKT Akt PI3K->AKT Off_Target_Effects Off-Target Effects (Proliferation, Survival) PI3K->Off_Target_Effects Angiogenesis Angiogenesis (Proliferation, Migration) AKT->Angiogenesis RAF Raf RAS->RAF RAS->Off_Target_Effects MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Angiogenesis PDGF PDGF PDGFR PDGFR PDGF->PDGFR PDGFR->PI3K PDGFR->RAS cKit_Ligand SCF cKit c-Kit cKit_Ligand->cKit cKit->PI3K cKit->RAS Src Src Src->PI3K Src->RAS This compound This compound This compound->VEGFR2 Inhibits (High Affinity) This compound->PDGFR Inhibits (Lower Affinity) This compound->cKit Inhibits (Lower Affinity) This compound->Src Inhibits (Lower Affinity)

Caption: On- and off-target signaling pathways of this compound.

Experimental_Workflow start Start: Unexpected Phenotype Observed dose_response Perform Dose-Response with this compound start->dose_response ic50_check Is effect at expected VEGFR2 IC50? dose_response->ic50_check on_target Likely On-Target ic50_check->on_target Yes off_target_path Potential Off-Target Effect ic50_check->off_target_path No orthogonal_inhibitor Use Structurally Distinct VEGFR2 Inhibitor on_target->orthogonal_inhibitor phenocopy Use Specific Inhibitors for PDGFR, c-Kit, Src off_target_path->phenocopy phenotype_reproduced Phenotype Reproduced? orthogonal_inhibitor->phenotype_reproduced phenotype_reproduced->off_target_path No genetic_knockdown siRNA/CRISPR Knockdown of VEGFR2 phenotype_reproduced->genetic_knockdown Yes validate_off_target Validate Off-Target Involvement phenocopy->validate_off_target

Caption: Troubleshooting workflow for unexpected phenotypes.

Logical_Relationships cluster_hypothesis Hypothesis Validation cluster_experiment Experimental Design cluster_conclusion Conclusion hypothesis Hypothesis: Observed effect is due to VEGFR2 inhibition prediction1 Prediction 1: Effect is dose-dependent around VEGFR2 IC50 hypothesis->prediction1 prediction2 Prediction 2: Structurally distinct VEGFR2 inhibitor gives same effect hypothesis->prediction2 prediction3 Prediction 3: VEGFR2 knockdown phenocopies the effect hypothesis->prediction3 exp1 Experiment: Dose-Response Curve prediction1->exp1 exp2 Experiment: Orthogonal Inhibitor Assay prediction2->exp2 exp3 Experiment: RNAi/CRISPR prediction3->exp3 conclusion Conclusion: Confidence in on-target effect is established exp1->conclusion exp2->conclusion exp3->conclusion

Caption: Logical framework for validating on-target effects.

References

Technical Support Center: Budiodarone Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Budiodarone synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

This compound Synthesis Workflow

The synthesis of this compound, a structural analog of amiodarone, is a multi-step process involving the construction of a central benzofuran core followed by the sequential addition of its characteristic side chains. The overall synthetic strategy can be broken down into four key stages:

  • Synthesis of the Benzofuran Core: Formation of 2-(1-benzofuran-2-yl)acetic acid.

  • Friedel-Crafts Acylation: Attachment of the 4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl group to the benzofuran core.

  • Williamson Ether Synthesis: Introduction of the diethylaminoethoxy side chain onto the diiodinated phenol.

  • Fischer Esterification: Final esterification to yield this compound.

Below is a DOT script representation of the logical workflow for the synthesis of this compound.

Budiodarone_Synthesis_Workflow start Starting Materials step1 Step 1: Benzofuran Core Synthesis start->step1 step2 Step 2: Friedel-Crafts Acylation step1->step2 step3 Step 3: Williamson Ether Synthesis step2->step3 step4 Step 4: Fischer Esterification step3->step4 product This compound step4->product

Logical workflow for the multi-step synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common questions and problems that may arise during the synthesis of this compound, with a focus on improving reaction yields at each critical step.

Step 1: Synthesis of 2-(1-Benzofuran-2-yl)acetic Acid

Q1: What are the common starting materials and expected yields for the synthesis of the benzofuran core?

A1: The synthesis of 2-(1-benzofuran-2-yl)acetic acid typically starts from salicylaldehyde and a suitable reagent to introduce the acetic acid moiety. One common method involves the reaction of salicylaldehyde with chloroacetone followed by further transformations.[1] Another approach involves the cyclization of o-hydroxyphenylacetic acid.[2]

Starting MaterialsReagentsTypical YieldReference
Salicylaldehyde, ChloroacetoneK₂CO₃, then further oxidation~60-70%[1]
o-Hydroxyphenylacetic acidSilica gel sulfonic acid, Toluene>95%[2]

Troubleshooting Step 1:

  • Low Yield:

    • Incomplete reaction: Ensure complete consumption of starting materials by monitoring the reaction with Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the reaction time or temperature moderately.

    • Side reactions: The formation of undesired byproducts can lower the yield. Purification by column chromatography is often necessary to isolate the desired product.[3]

    • Reagent quality: Use freshly distilled solvents and high-purity reagents to minimize side reactions.

Step 2: Friedel-Crafts Acylation

Q2: How can I improve the regioselectivity and yield of the Friedel-Crafts acylation of the benzofuran core?

A2: The Friedel-Crafts acylation attaches the 4-(2-(diethylamino)ethoxy)-3,5-diiodobenzoyl group to the 3-position of the benzofuran ring. The choice of Lewis acid catalyst and reaction conditions is crucial for achieving high yield and regioselectivity.

Acylating AgentLewis Acid CatalystSolventTypical YieldReference
4-Methoxybenzoyl chloride (precursor)Lanthanide triflates (e.g., Ln(OTf)₃)DichloromethaneGood[1]
4-Alkoxy-3,5-diiodobenzoyl chlorideAlCl₃, FeCl₃Dichloromethane, NitrobenzeneModerate to Good

Troubleshooting Step 2:

  • Low Yield:

    • Catalyst deactivation: The Lewis acid catalyst can be deactivated by moisture. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon).

    • Poor reactivity of the substrate: Benzofuran is less reactive than benzene in Friedel-Crafts reactions. Using a more reactive acylating agent (acyl chloride over anhydride) and a stronger Lewis acid can improve the reaction rate.[4]

    • Product inhibition: The ketone product can complex with the Lewis acid, requiring a stoichiometric amount of the catalyst.

  • Poor Regioselectivity:

    • Reaction temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.

    • Choice of Lewis acid: Different Lewis acids can exhibit different selectivities. It may be necessary to screen several catalysts (e.g., AlCl₃, FeCl₃, SnCl₄) to find the optimal one for this specific substrate.

Below is a DOT script illustrating the mechanism of Friedel-Crafts Acylation.

Friedel_Crafts_Acylation cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation Acyl_Chloride R-COCl Acylium_Ion R-C≡O⁺ + AlCl₄⁻ Acyl_Chloride->Acylium_Ion + AlCl₃ Lewis_Acid AlCl₃ Benzofuran Benzofuran Ring Sigma_Complex Sigma Complex (Arenium Ion) Benzofuran->Sigma_Complex + R-C≡O⁺ Product Acylated Benzofuran Sigma_Complex->Product - H⁺ Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Phenol Ar-OH Alkoxide Ar-O⁻Na⁺ Phenol->Alkoxide + Base Base Base (e.g., NaH) Ether Ar-O-R Alkoxide->Ether + R-X Alkyl_Halide R-X Fischer_Esterification cluster_0 Step 1: Protonation of Carbonyl cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Water Elimination cluster_3 Step 4: Deprotonation Carboxylic_Acid R-COOH Protonated_Acid R-C(OH)₂⁺ Carboxylic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Alcohol R'-OH Protonated_Ester R-COOR'H⁺ Tetrahedral_Intermediate->Protonated_Ester - H₂O Ester R-COOR' Protonated_Ester->Ester - H⁺

References

Technical Support Center: Mitigating Budiodarone-Induced Cytotoxicity in Cell Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with budiodarone in cell-based assays. Given that this compound is an analog of amiodarone designed for a better safety profile, much of the guidance is based on the well-documented cytotoxic effects of amiodarone and strategies to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

While specific data on this compound is still emerging, its mechanism of cytotoxicity is presumed to be similar to that of amiodarone, primarily involving mitochondrial dysfunction.[1][2][3] This includes the disruption of the mitochondrial respiratory chain, leading to an increase in reactive oxygen species (ROS), oxidative stress, and a decrease in cellular ATP levels.[2][3] These events can trigger downstream pathways leading to apoptosis and necrosis.[4]

Q2: How does this compound differ from amiodarone in terms of cytotoxicity?

This compound is a chemical analog of amiodarone designed to have a shorter half-life (approximately 7 hours for this compound versus 35-68 days for amiodarone).[5] This rapid metabolism and clearance are intended to reduce the accumulation of the drug in tissues, thereby lowering the risk of adverse side effects and toxicity observed with long-term amiodarone use.[5][6]

Q3: What are the common cell-based assays to measure this compound-induced cytotoxicity?

Several assays can be employed to quantify the cytotoxic effects of this compound. These include:

  • MTT or WST-1 Assays: These colorimetric assays measure cell metabolic activity, which is often correlated with cell viability.

  • LDH Release Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.

  • Flow Cytometry with Propidium Iodide (PI) and Annexin V Staining: This method allows for the differentiation and quantification of viable, apoptotic, and necrotic cells.

  • Mitochondrial Membrane Potential (MMP) Assays: Using fluorescent dyes like JC-1 or TMRM to assess mitochondrial health, which is a key target of amiodarone-like compounds.[4][7]

Q4: Can antioxidants mitigate this compound-induced cytotoxicity?

Yes, based on studies with amiodarone, antioxidants have shown a protective effect against its cytotoxicity. Agents like N-acetylcysteine (NAC), Vitamin C, and Vitamin E have been demonstrated to reduce amiodarone-induced cell death in vitro, likely by counteracting the increase in reactive oxygen species (ROS).[8][9][10] It is plausible that these antioxidants would have a similar mitigating effect on this compound-induced cytotoxicity.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Possible Cause Troubleshooting Step
Uneven Cell Seeding Ensure a homogenous single-cell suspension before plating. Mix the cell suspension between pipetting into wells.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Inconsistent Drug Concentration Prepare a fresh stock solution of this compound for each experiment. Ensure thorough mixing when making serial dilutions.
Pipetting Errors Use calibrated pipettes and proper pipetting techniques. When adding reagents, ensure the pipette tip is below the surface of the liquid in the well.
Issue 2: Low or No Cytotoxic Effect Observed
Possible Cause Troubleshooting Step
Incorrect this compound Concentration Verify the calculations for your dilutions. Perform a dose-response experiment with a wider range of concentrations.
Short Incubation Time The cytotoxic effects of the compound may be time-dependent. Increase the incubation time and perform a time-course experiment.
Cell Line Insensitivity Some cell lines may be more resistant to this compound. Consider using a different, more sensitive cell line for your assays.
Drug Degradation Check the storage conditions and expiration date of your this compound stock. Protect from light if it is light-sensitive.
Issue 3: Discrepancy Between Different Cytotoxicity Assays
Possible Cause Troubleshooting Step
Different Cellular Parameters Measured Assays like MTT measure metabolic activity, while LDH assays measure membrane integrity. A compound can affect one without immediately affecting the other. Use a combination of assays for a comprehensive understanding.
Interference of this compound with Assay Reagents Run a control with this compound in cell-free media to check for any direct interaction with the assay reagents (e.g., reduction of MTT by the compound itself).
Timing of Assay Apoptosis and necrosis occur over time. An early time point might show mitochondrial dysfunction (MMP assay) before significant membrane damage (LDH assay) is detectable.

Quantitative Data Summary

The following tables summarize quantitative data from studies on amiodarone-induced cytotoxicity, which can serve as a reference for designing experiments with this compound.

Table 1: Amiodarone-Induced Cytotoxicity in L929 Mouse Fibroblast Cells

Amiodarone Concentration (µM)Cell Viability (%)
20~100
60~100
100~75
140~50
180~30

Data adapted from a study on amiodarone using an MTT assay. The cytotoxicity of amiodarone was significant at concentrations of 100 µM and higher.[9]

Table 2: Effect of Antioxidants on Amiodarone-Induced Cytotoxicity

TreatmentCell Viability (%)
Control100
Amiodarone (140 µM)~50
Amiodarone (140 µM) + Vitamin C~80
Amiodarone (140 µM) + N-acetylcysteine~70

Data suggests that co-incubation with antioxidants can increase cell viability in the presence of amiodarone.[9][10]

Experimental Protocols

Protocol 1: Assessing this compound Cytotoxicity using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells with untreated cells as a control.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Protocol 2: Mitigation of this compound Cytotoxicity with an Antioxidant
  • Cell Seeding: Follow step 1 of the MTT assay protocol.

  • Antioxidant Pre-treatment (Optional): Pre-incubate the cells with the desired concentration of the antioxidant (e.g., N-acetylcysteine) for 1-2 hours before adding this compound.

  • Co-treatment: Prepare serial dilutions of this compound in a culture medium containing the desired concentration of the antioxidant. Add 100 µL of this co-treatment medium to the wells.

  • Incubation, MTT Addition, Solubilization, and Measurement: Follow steps 3-6 of the MTT assay protocol.

  • Data Analysis: Compare the cell viability in the co-treatment group to the group treated with this compound alone to determine the mitigating effect of the antioxidant.

Visualizations

G Experimental Workflow for Assessing this compound Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding treatment Treat Cells with this compound cell_seeding->treatment budiodarone_prep Prepare this compound Dilutions budiodarone_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_plate Measure Absorbance formazan_solubilization->read_plate data_analysis Calculate % Cell Viability read_plate->data_analysis

Workflow for assessing this compound cytotoxicity.

G Proposed Signaling Pathway for this compound-Induced Cytotoxicity This compound This compound Mitochondria Mitochondria This compound->Mitochondria ETC Electron Transport Chain Inhibition Mitochondria->ETC ROS Increased ROS (Oxidative Stress) ETC->ROS ATP Decreased ATP ETC->ATP Apoptosis Apoptosis ROS->Apoptosis Necrosis Necrosis ROS->Necrosis ATP->Necrosis

Signaling pathway of this compound cytotoxicity.

G Troubleshooting Logic for High Variability start High Variability? check_seeding Cell Seeding Uniform? start->check_seeding check_pipetting Pipetting Technique Correct? check_seeding->check_pipetting Yes solution Re-evaluate Protocol check_seeding->solution No check_plates Edge Effects Minimized? check_pipetting->check_plates Yes check_pipetting->solution No check_plates->solution No end Consistent Results check_plates->end Yes

Troubleshooting logic for high variability.

References

Technical Support Center: Refining Animal Models for Budiodarone Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing animal models to study the efficacy and safety of Budiodarone. Given that this compound is a chemical analog of amiodarone, much of the guidance is based on established knowledge from amiodarone studies and adapted for this compound's unique pharmacokinetic profile.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound that we should be targeting in our animal models?

A1: this compound is a multi-channel blocker, similar to amiodarone.[2] Its primary mechanism of action involves the inhibition of potassium, sodium, and calcium ion channels.[1] This leads to a prolongation of the cardiac action potential duration (APD) and an increase in the effective refractory period (ERP) in cardiac myocytes, which are key antiarrhythmic effects.[3][4] Preclinical data in animal models have shown that this compound's electrophysiological activity is comparable to that of amiodarone in its effects on these ion channels.[5]

Q2: Which animal models are most appropriate for studying this compound's efficacy against atrial fibrillation (AF)?

A2: Canine and rodent models are commonly used for antiarrhythmic drug testing and are suitable for this compound studies.

  • Canine Models: Dogs are frequently used for studying atrial fibrillation due to the anatomical and electrophysiological similarities of their hearts to humans.[6] Chronic AF can be induced in dogs, providing a stable substrate to test the efficacy of drugs like this compound in converting AF to sinus rhythm or controlling ventricular rate.[7]

  • Rodent Models: Rat and mouse models offer the advantages of lower cost, faster breeding cycles, and the availability of transgenic strains.[8] Arrhythmias can be induced chemically (e.g., with aconitine or calcium chloride) or through electrical stimulation.[9] These models are particularly useful for initial screening and dose-ranging studies of this compound.

Q3: What are the expected electrophysiological effects of this compound in animal models?

A3: Based on its mechanism of action and preclinical data, you can expect to observe the following effects:[5]

  • Increased Action Potential Duration (APD): this compound is expected to prolong the APD in both atrial and ventricular tissues. This is a hallmark of Class III antiarrhythmic drugs.[10]

  • Increased QT Interval: Consequently, an increase in the QT interval on the electrocardiogram (ECG) is expected.[5]

  • Decreased Heart Rate: this compound has been shown to cause a dose-dependent decrease in heart rate.[5][7]

  • Increased Atrial Refractoriness: The effective refractory period of atrial tissue should be prolonged.[5]

Q4: What are the potential side effects of this compound in animal models that I should monitor for?

A4: While this compound is designed to have a better safety profile than amiodarone due to its shorter half-life, it is still important to monitor for potential adverse effects, particularly those observed with amiodarone.[1] In dogs, amiodarone has been associated with:

  • Hepatotoxicity: Monitor liver enzymes (ALT, AST) as increases have been reported.[7][11]

  • Gastrointestinal Issues: Vomiting and diarrhea can occur.[12]

  • Hypotension: Particularly with intravenous administration.[12]

  • Bradycardia: Excessive slowing of the heart rate can occur.[7]

Troubleshooting Guides

Issue 1: Inconsistent or No Electrophysiological Effects of this compound
Possible Cause Troubleshooting Step
Incorrect Dosing or Route of Administration Verify the calculated dose and ensure proper administration (e.g., oral gavage, intravenous infusion). This compound is administered orally as a tartrate salt in clinical trials.[1]
Rapid Metabolism This compound has a short half-life (approximately 7 hours).[13] Consider the timing of your electrophysiological measurements relative to drug administration. For continuous effects, continuous infusion or more frequent dosing may be necessary.
Animal Model Variability Species and even strain differences can affect drug metabolism and response.[10] Ensure your animal model is appropriate and consider using a positive control (e.g., amiodarone) to validate the model's responsiveness.
Anesthetic Effects Anesthetics can have their own effects on cardiac electrophysiology.[14] Use a consistent anesthetic regimen and be aware of its potential interactions with this compound.
Issue 2: High Incidence of Adverse Events in the Animal Cohort
Possible Cause Troubleshooting Step
Dose-Related Toxicity The observed adverse effects may be dose-dependent. Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
Off-Target Effects While designed to be safer, this compound may still have off-target effects. Monitor for signs of liver toxicity (check liver enzymes), gastrointestinal distress, and cardiovascular changes (bradycardia, hypotension).[7][11][12]
Formulation Issues Ensure the drug is properly solubilized and stable in the vehicle used for administration. Poor solubility can lead to inconsistent absorption and potential local irritation.
Underlying Health Status of Animals Ensure that the animals are healthy before starting the experiment. Pre-existing conditions can make them more susceptible to adverse drug reactions.
Issue 3: Difficulty in Inducing or Maintaining Atrial Fibrillation
Possible Cause Troubleshooting Step
Ineffective Pacing Protocol Optimize the atrial burst pacing parameters (frequency, duration, and amplitude). The protocol may need to be adjusted for the specific animal model and individual animal.
Insufficient Atrial Remodeling In some models, a period of rapid atrial pacing is required to induce atrial remodeling, which creates a more stable substrate for sustained AF.
Vagal Nerve Stimulation In canine models, vagal nerve stimulation is often used in conjunction with rapid atrial pacing to promote and maintain AF.[15]
Anesthetic Depth The depth of anesthesia can affect the autonomic tone and the inducibility of arrhythmias. Maintain a stable and appropriate level of anesthesia throughout the procedure.

Data Presentation

Table 1: Preclinical Electrophysiological Effects of this compound (ATI-2042) in Animal Models

ParameterEffectSpecies/ModelReference
Sodium, Potassium, and Calcium Ion Channels Inhibition comparable to amiodaroneAnimal models[5]
Left and Right Atrial Refractoriness Increased, comparable to amiodaroneAnimal models[5]
Stimulus-to-Atrium (St-A) and Atrium-to-His (A-H) Intervals IncreasedAnimal models[5]
Monophasic Action Potential Duration at 90% Repolarization (MAPD90) IncreasedAnimal models[5]
QT-Interval IncreasedAnimal models[5]
Heart Rate (HR) Dose-dependent decreaseAnimal models[5]

Table 2: Clinical Efficacy of this compound in a Phase 2 Trial (PASCAL Study)

DoseMedian Reduction in Atrial Fibrillation Burden (vs. Placebo)Statistical Significance (p-value)
200 mg BID 10% (non-significant)>0.05
400 mg BID 54%0.01
600 mg BID 75%0.001

Data from a 12-week treatment period in patients with paroxysmal atrial fibrillation.[2][16]

Experimental Protocols

Protocol 1: Evaluation of this compound's Efficacy in a Canine Model of Atrial Fibrillation
  • Animal Model: Adult mongrel dogs of either sex.

  • Anesthesia: Induce anesthesia with an appropriate agent (e.g., propofol) and maintain with an inhalant anesthetic (e.g., isoflurane).

  • Instrumentation:

    • Place quadripolar electrode catheters in the right atrium and right ventricle via the femoral veins for pacing and recording.

    • Monitor surface ECG continuously.

    • Insert an arterial line for continuous blood pressure monitoring.

  • Induction of Atrial Fibrillation:

    • Initiate rapid atrial pacing (e.g., 50 Hz for 5-10 seconds) to induce AF.

    • If necessary, use concomitant vagal nerve stimulation to maintain AF.

  • Baseline Measurements:

    • Record baseline ECG, intracardiac electrograms, and hemodynamic parameters.

    • Measure the atrial effective refractory period (AERP).

  • This compound Administration:

    • Administer a loading dose of this compound intravenously, followed by a continuous infusion. (Dosing to be determined by dose-ranging studies, but can be guided by amiodarone protocols, e.g., 5-10 mg/kg loading dose).[17]

  • Post-Drug Assessment:

    • Attempt to re-induce AF using the same pacing protocol.

    • Measure changes in AERP, AF duration, and ventricular response rate during AF.

    • Monitor for any adverse effects (hypotension, bradycardia).

  • Data Analysis: Compare pre- and post-drug parameters to determine the efficacy of this compound.

Protocol 2: Screening of this compound in a Rodent Model of Chemically-Induced Arrhythmias
  • Animal Model: Male Wistar rats.

  • Anesthesia: Anesthetize with an appropriate agent (e.g., sodium pentobarbital).

  • Instrumentation:

    • Attach subcutaneous ECG leads for continuous monitoring.

    • Cannulate the jugular vein for drug administration.

  • Arrhythmia Induction:

    • Administer an arrhythmogenic agent such as aconitine (e.g., 5 µg/kg, IV) or a combination of calcium chloride and acetylcholine.

  • This compound Administration:

    • Administer different doses of this compound intravenously 15 minutes prior to the arrhythmogenic challenge.

  • Endpoint Measurement:

    • Record the incidence and duration of ventricular arrhythmias (ventricular tachycardia, ventricular fibrillation).

    • Measure the time to onset of arrhythmias.

  • Data Analysis: Compare the arrhythmia scores and survival rates between the vehicle-treated and this compound-treated groups to assess the antiarrhythmic effect.

Mandatory Visualizations

Budiodarone_Mechanism_of_Action cluster_ion_channels Cardiac Myocyte Ion Channels cluster_electrophysiological_effects Electrophysiological Effects This compound This compound K_channel Potassium Channels (e.g., IKr, IKs) This compound->K_channel Inhibits Na_channel Sodium Channels (INa) This compound->Na_channel Inhibits Ca_channel Calcium Channels (ICa-L) This compound->Ca_channel Inhibits APD_prolongation Prolongation of Action Potential Duration (APD) K_channel->APD_prolongation Leads to Conduction_slowing Slowing of Conduction Velocity Na_channel->Conduction_slowing Leads to Ca_channel->APD_prolongation Contributes to ERP_increase Increase in Effective Refractory Period (ERP) APD_prolongation->ERP_increase Results in Antiarrhythmic_effect Antiarrhythmic Effect (Termination/Prevention of Arrhythmias) ERP_increase->Antiarrhythmic_effect Contributes to Conduction_slowing->Antiarrhythmic_effect Contributes to

Caption: Mechanism of action of this compound on cardiac ion channels.

Experimental_Workflow_Canine_AF_Model start Start anesthesia Anesthetize Dog start->anesthesia instrumentation Surgical Instrumentation (ECG, Catheters, BP) anesthesia->instrumentation induce_af Induce Atrial Fibrillation (Rapid Pacing +/- Vagal Stimulation) instrumentation->induce_af baseline Record Baseline Parameters (ECG, AERP, Hemodynamics) induce_af->baseline administer_drug Administer this compound (IV Bolus + Infusion) baseline->administer_drug reinduce_af Attempt to Re-induce AF administer_drug->reinduce_af post_drug_measurement Record Post-Drug Parameters reinduce_af->post_drug_measurement data_analysis Data Analysis (Compare Pre- and Post-Drug) post_drug_measurement->data_analysis end End data_analysis->end

Caption: Workflow for evaluating this compound in a canine AF model.

References

Technical Support Center: Challenges in Long-Term Administration of Amiodarone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "Budiodarone" was not found in scientific literature. This guide has been developed based on the assumption that the query pertains to Amiodarone , a potent antiarrhythmic agent with well-documented challenges in long-term administration.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving the long-term administration of Amiodarone.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Amiodarone?

A1: Amiodarone is a class III antiarrhythmic agent.[1] Its primary mechanism involves blocking potassium channels, which prolongs the repolarization phase (phase 3) of the cardiac action potential.[1][2][3] This action increases the effective refractory period in cardiac tissues, reducing myocardial cell excitability.[1] Amiodarone also exhibits effects similar to other antiarrhythmic classes by blocking sodium and calcium channels and possessing non-competitive β-adrenergic inhibitory properties.[1][2][3]

Q2: Why is long-term administration of Amiodarone challenging?

A2: Long-term amiodarone use is associated with a risk of significant adverse effects due to its chemical properties and pharmacokinetics.[4] The drug is lipophilic, leading to a large volume of distribution and accumulation in various tissues, including the lungs, liver, thyroid, and skin.[3][5] It also has a very long elimination half-life, ranging from several weeks to months, meaning that adverse effects can appear late and persist long after discontinuation of the drug.[4][6]

Q3: What are the most common organ toxicities observed with chronic Amiodarone administration?

A3: The most common and clinically significant organ toxicities associated with long-term amiodarone therapy include:

  • Pulmonary toxicity: This is a serious complication that can manifest as interstitial pneumonitis or fibrosis.[6][7]

  • Thyroid dysfunction: Due to its high iodine content and structural similarity to thyroxine, amiodarone can induce both hypothyroidism and hyperthyroidism (amiodarone-induced thyrotoxicosis).[6][8][9]

  • Hepatotoxicity: Liver injury can range from asymptomatic elevation of liver enzymes to severe hepatitis and cirrhosis.[6][9][10]

  • Ocular abnormalities: Corneal microdeposits are very common, though usually benign. Optic neuropathy is a rare but serious adverse effect.[6][8]

  • Dermatological effects: Photosensitivity and a blue-gray skin discoloration are potential side effects of long-term use.[8][11]

  • Neurological toxicity: Peripheral neuropathy can occur with prolonged administration.[11]

  • Cardiovascular effects: Bradycardia and conduction disturbances can occur.[8]

Q4: How does Amiodarone interact with other common laboratory agents or drugs?

A4: Amiodarone inhibits several cytochrome P450 enzymes (including CYP3A4, CYP2C9, and CYP2D6), leading to significant drug-drug interactions.[12][13] This can increase the plasma concentrations and potential toxicity of co-administered drugs such as warfarin, digoxin, statins, and certain antiarrhythmics.[13][14][15][16] It is crucial to review all co-administered agents in experimental models to avoid confounding results. Grapefruit juice can also increase amiodarone levels and should be avoided.[11][16]

Troubleshooting Guides for Experimental Issues

Q5: We are observing unexpected variability in cardiac electrophysiology measurements in our animal models on long-term Amiodarone. What could be the cause?

A5: Variability in electrophysiological outcomes can stem from several factors:

  • Inconsistent drug accumulation: Amiodarone has a long and variable half-life, and steady-state concentrations can take a long time to achieve.[1] Ensure your dosing regimen is sufficient to reach a stable tissue concentration.

  • Metabolic interactions: Check for other compounds administered to the animals that might interact with Amiodarone's metabolism.[13]

  • Thyroid function: Amiodarone-induced thyroid dysfunction can independently alter cardiac electrophysiology.[8] It is advisable to monitor thyroid hormone levels (TSH, free T4) in your animal models.[5]

Q6: Our experimental subjects are showing signs of respiratory distress after several weeks of Amiodarone administration. How can we investigate if this is Amiodarone-induced pulmonary toxicity (APT)?

A6: To investigate potential APT, a multi-faceted approach is recommended:

  • Discontinuation: The primary step in managing suspected APT is the immediate discontinuation of Amiodarone.[17]

  • Imaging: In clinical settings, chest X-rays or high-resolution computed tomography (CT) are used to identify characteristic changes like interstitial infiltrates or ground-glass opacities.[17][18] Similar imaging modalities can be used in animal models.

  • Histopathology: Lung tissue analysis for the presence of foamy macrophages (lipid-laden macrophages), inflammation, and fibrosis is a key diagnostic feature.[17][19]

  • Exclusion of other causes: Rule out infections or other potential causes of respiratory distress in your experimental setting.[17]

Q7: We have noted significant elevations in liver enzymes (ALT/AST) in our experimental cohort. How can we confirm this is due to Amiodarone and manage it in our study?

A7: Amiodarone-induced hepatotoxicity is a known complication.[10]

  • Confirmation: The elevation of liver transaminases is a common sign.[9] A liver biopsy showing steatosis, inflammation, and fibrosis can confirm the diagnosis.[10] In some cases, CT scans may reveal a high-density liver due to iodine accumulation.[20]

  • Management: If liver enzyme levels are more than three times the normal limit, discontinuation of the drug should be considered unless the experimental endpoint is critically dependent on continued administration.[9]

  • Hyperacute Toxicity (IV studies): If using an intravenous formulation, be aware that a rapid, severe hepatotoxicity can occur within 24 hours.[21][22] This may be related to the solvent (Polysorbate 80) rather than the drug itself.[21] Some studies suggest N-acetylcysteine (NAC) may be beneficial in treating this acute injury.[23]

Q8: Our study involves co-administration of Warfarin and Amiodarone, and we are seeing inconsistent anticoagulation effects. How should we proceed?

A8: This is a well-documented drug interaction. Amiodarone inhibits the metabolism of warfarin, leading to an increased anticoagulant effect and risk of bleeding.[15][16]

  • Dose Adjustment: When Amiodarone is initiated, the dose of warfarin typically needs to be reduced by 20-50%.[13]

  • Close Monitoring: Frequent monitoring of coagulation parameters (e.g., prothrombin time/INR) is essential to maintain the desired level of anticoagulation.

  • Delayed Interaction: Be aware that the peak effect of this interaction can be delayed for up to seven weeks after starting co-administration due to Amiodarone's long half-life.[9][24]

Quantitative Data Summary

Table 1: Incidence of Key Adverse Effects with Long-Term Amiodarone Therapy

Adverse EffectApproximate IncidenceNotesCitations
Pulmonary Toxicity Up to 17% (can be fatal in up to 10% of cases)Risk increases with higher cumulative doses and duration of therapy.[7]
Thyroid Dysfunction 15-20% of patientsCan manifest as either hypothyroidism (more common) or hyperthyroidism.[2]
Elevated Liver Enzymes 15-50% (transient)Clinically apparent liver disease occurs in ~1% annually.[10]
Corneal Microdeposits 70-100% of patientsGenerally asymptomatic and reversible upon discontinuation.[8]
Bradycardia/Conduction Disturbance ~9.6%More frequent in older patients or those with structural heart disease.[8]
Drug Withdrawal due to Intolerance 10.7 per 100 patient-yearsSignificantly higher than placebo or rate control drugs.[25]

Table 2: Pharmacokinetic Parameters of Amiodarone

ParameterValueNotesCitations
Bioavailability (Oral) 20% - 80% (highly variable)Absorption is increased with food.[4]
Time to Peak Plasma Concentration 3 - 7 hoursOnset of action can be delayed (days to weeks).[1]
Elimination Half-Life Up to 100 days (highly variable)Contributes to drug accumulation and prolonged side effects.[26][27]
Metabolism Primarily hepatic via CYP3A4 and CYP2C8Active metabolite is desethylamiodarone (DEA).[12]

Detailed Experimental Protocols

Protocol 1: Monitoring for Amiodarone-Induced Organ Toxicity in a Rodent Model

  • Baseline Measurements: Before initiating Amiodarone administration, collect baseline data for all animals. This should include:

    • Blood samples for baseline liver function tests (ALT, AST), thyroid function tests (TSH, T4), and renal function (Urea, Creatinine).[5][28]

    • Baseline electrocardiogram (ECG) to assess heart rate and QT interval.[5]

  • Amiodarone Administration: Administer Amiodarone orally at the desired dose. The vehicle and route should be consistent throughout the experiment.

  • Regular Monitoring (e.g., every 6 months equivalent):

    • Perform repeat blood tests for liver and thyroid function.[5][9] A low threshold for suspecting toxicity is advised.[29]

    • Record ECGs to monitor for bradycardia and QT prolongation.[5]

    • Conduct regular clinical examinations, noting any signs of respiratory distress, weight loss, or neurological changes.[6]

  • Terminal Endpoint Analysis:

    • At the end of the study period, perform a comprehensive analysis.

    • Histopathology: Collect tissue samples from the lungs, liver, and thyroid for histological examination. Look for key pathological changes such as pulmonary fibrosis, hepatic steatosis, and thyroid follicular cell damage.[10][17]

    • Ocular Examination: If feasible, perform ophthalmologic exams to check for corneal deposits.[5]

Protocol 2: Investigating Amiodarone-Induced Thyrotoxicosis (AIT)

  • Induction of AIT: Administer a chronic regimen of Amiodarone to experimental animals.

  • Diagnosis:

    • Monitor serum TSH and free thyroid hormone levels. Suppressed TSH with elevated free T4/T3 indicates thyrotoxicosis.[30]

    • Utilize imaging such as color-flow Doppler sonography of the thyroid. Increased vascularity suggests Type 1 AIT (iodine-induced hyperthyroidism), while absent hypervascularity suggests Type 2 AIT (destructive thyroiditis).[30][31]

  • Experimental Treatment Arms:

    • Type 1 AIT Model: Treat with a thionamide (e.g., methimazole) to block new hormone synthesis.[30][32]

    • Type 2 AIT Model: Treat with glucocorticoids (e.g., prednisone) for their anti-inflammatory effects.[30][32]

  • Outcome Assessment:

    • Measure the time to normalization of thyroid hormone levels in each treatment group.

    • Assess changes in cardiac function (e.g., heart rate, arrhythmia burden) in response to treatment.

Visualized Signaling Pathways and Workflows

Amiodarone_Mechanism_of_Action cluster_cardiac_ion_channels Cardiac Ion Channels cluster_adrenergic_receptors Adrenergic Receptors cluster_electrophysiological_effects Electrophysiological Effects Amiodarone Amiodarone K_Channel K+ Channels (Delayed Rectifier) Amiodarone->K_Channel Blocks Na_Channel Na+ Channels Amiodarone->Na_Channel Blocks Ca_Channel Ca2+ Channels Amiodarone->Ca_Channel Blocks Beta_Receptor β-Adrenergic Receptors Amiodarone->Beta_Receptor Blocks (Non-competitive) AP_Duration ↑ Action Potential Duration K_Channel->AP_Duration Conduction_Velocity ↓ SA/AV Node Conduction Na_Channel->Conduction_Velocity Ca_Channel->Conduction_Velocity Heart_Rate ↓ Heart Rate Beta_Receptor->Heart_Rate Refractory_Period ↑ Refractory Period AP_Duration->Refractory_Period Therapeutic_Effect Antiarrhythmic Effect Refractory_Period->Therapeutic_Effect Conduction_Velocity->Heart_Rate Heart_Rate->Therapeutic_Effect

Caption: Amiodarone's multi-channel blocking effects on cardiac cells.

Troubleshooting_Pulmonary_Toxicity Start Researcher observes respiratory distress in subject on long-term Amiodarone Stop_Drug Discontinue Amiodarone Administration Start->Stop_Drug Rule_Out Rule out other causes (e.g., infection) Start->Rule_Out Investigate Investigate for APT Stop_Drug->Investigate Rule_Out->Investigate Imaging Perform Chest Imaging (CT/X-Ray) Investigate->Imaging Yes Histology Perform Lung Histopathology Investigate->Histology Yes Confirm APT Confirmed/ Strongly Suspected Imaging->Confirm Histology->Confirm

Caption: Workflow for troubleshooting suspected Amiodarone Pulmonary Toxicity.

Amiodarone_Thyroid_Dysfunction cluster_mechanisms Mechanisms of Thyroid Effects Amiodarone Amiodarone Administration Iodine_Load High Iodine Load Amiodarone->Iodine_Load Direct_Toxicity Direct Cytotoxicity to Thyroid Follicular Cells Amiodarone->Direct_Toxicity Hypothyroidism Amiodarone-Induced Hypothyroidism (AIH) Iodine_Load->Hypothyroidism Wolff-Chaikoff effect Type1_AIT Type 1 AIT (Iodine-induced hyperthyroidism) Iodine_Load->Type1_AIT Jod-Basedow effect Type2_AIT Type 2 AIT (Destructive thyroiditis) Direct_Toxicity->Type2_AIT Hyperthyroidism Amiodarone-Induced Thyrotoxicosis (AIT) Type1_AIT->Hyperthyroidism Type2_AIT->Hyperthyroidism

Caption: Pathophysiological pathways of Amiodarone-induced thyroid dysfunction.

References

How to minimize variability in Budiodarone electrophysiology data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in Budiodarone electrophysiology data.

Troubleshooting Guides

This section addresses specific issues that may arise during electrophysiological experiments with this compound.

Question: We are observing significant well-to-well or cell-to-cell variability in the measured ion channel block with this compound. What are the potential causes and solutions?

Answer:

Variability in electrophysiology data when studying this compound can stem from several factors, reflecting its complex mechanism of action as a multi-channel blocker. Here are the primary areas to investigate:

  • Cellular Heterogeneity:

    • Issue: The expression levels of the various ion channels targeted by this compound (including potassium, sodium, and calcium channels) can differ significantly between individual cells or cell passages.[1] This is a common source of variability in cardiac electrophysiology studies.[2][3][4]

    • Solution:

      • Use a stable, well-characterized cell line with consistent expression of the target ion channels.

      • If using primary cells, be aware of inherent biological variability and use cells from multiple donors to ensure reproducibility.

      • Implement stringent cell culture protocols, including consistent passage numbers and seeding densities.

  • Experimental Conditions:

    • Issue: Minor fluctuations in experimental parameters can lead to significant data scatter.

    • Solution:

      • Temperature: Maintain a constant and physiological temperature (e.g., 36 ± 1 °C) throughout the experiment, as temperature can affect both compound potency and ion channel kinetics.[5]

      • Voltage Protocols: Ensure the voltage protocols are appropriate for the specific ion channels being investigated and are applied consistently across all wells or cells. Holding potential, in particular, can significantly impact IC50 values.[5]

      • Solutions and Compound Handling: Use freshly prepared solutions and ensure accurate and consistent final concentrations of this compound. Pay close attention to potential issues with compound solubility and stability in your experimental buffer.

  • Automated Patch-Clamp (APC) System Performance:

    • Issue: Technical variability can be introduced by the APC system itself.

    • Solution:

      • Quality Control: Regularly run positive and negative controls to ensure the system is performing as expected.[5]

      • Seal Resistance: Establish a strict threshold for acceptable seal resistance to ensure high-quality recordings.

      • Compound Incubation Time: Allow sufficient time for this compound to reach its target and exert its effect. For some compounds, a 5-6 minute incubation is sufficient, but slower-acting drugs may require longer.[5]

Question: The dose-response curve for this compound appears shallow or inconsistent. How can we improve the reliability of our potency measurements?

Answer:

A shallow or inconsistent dose-response curve for a multi-channel blocker like this compound can be challenging. Consider the following:

  • Complex Mechanism of Action:

    • Issue: this compound's effects are the composite of its actions on multiple ion channels, each with potentially different affinities and kinetics.[1][6] This can result in a dose-response relationship that is not a simple sigmoidal curve.

    • Solution:

      • Analyze the effects of this compound on specific currents in isolation, if possible, using selective voltage protocols or ion channel-specific cell lines.

      • Carefully consider the endpoints being measured. For example, instead of only measuring peak current reduction, analyze changes in action potential duration (APD) or other more integrated parameters. This compound is known to increase the monophasic action potential duration at 90% repolarization (MAPD90).[1][7]

  • Experimental Protocol Optimization:

    • Issue: The experimental design may not be optimal for capturing the full effect of the compound.

    • Solution:

      • Concentration Range: Ensure the concentration range tested is wide enough to define both the top and bottom plateaus of the response.

      • Replicates: Increase the number of replicates for each concentration to improve statistical power. A minimum of four replicates is recommended.[5]

      • Data Analysis: Use appropriate curve-fitting models that can account for complex dose-response relationships.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a chemical analog of amiodarone and shares a similar mechanism of action.[6][7] It is a multi-channel blocker that inhibits potassium, sodium, and calcium channels.[1] This leads to a prolongation of the cardiac action potential and an increase in the refractory period of atrial myocytes.[1]

Q2: How does the electrophysiological profile of this compound differ from Amiodarone?

A2: While their electrophysiological properties are very similar, the key difference lies in their pharmacokinetics. This compound has a significantly shorter half-life (approximately 7 hours) compared to amiodarone (35-68 days).[1][7] This allows for a faster onset of action and quicker clearance from the body, potentially leading to a better side-effect profile.[6]

Q3: What are the expected electrophysiological effects of this compound in vitro?

A3: Based on its mechanism of action, you can expect to observe the following effects in vitro:

  • Inhibition of potassium, sodium, and calcium currents.[1]

  • An increase in the atrial myocyte refractory period.[1]

  • Prolongation of the action potential duration, specifically an increase in MAPD90.[1][7]

  • A dose-dependent decrease in heart rate in appropriate models.[1][7]

Q4: Are there established effective concentrations of this compound from clinical studies?

A4: Yes, clinical trials have provided data on effective oral doses. In a phase 2 study, 400 mg and 600 mg twice-daily doses were shown to significantly reduce atrial fibrillation burden by 54% and 75%, respectively.[6][8] A 200 mg dose showed a non-significant reduction.[6]

Data Presentation

Table 1: Summary of this compound Electrophysiological Effects

ParameterEffectReference
Potassium Channels Inhibition[1]
Sodium Channels Inhibition[1]
Calcium Channels Inhibition[1]
Atrial Myocyte Refractory Period Increase[1]
MAPD90 Increase[1][7]
Heart Rate Dose-dependent decrease[1][7]

Table 2: Summary of Phase 2 Clinical Trial Data (PASCAL Study)

This compound Dose (twice daily)Reduction in Atrial Fibrillation BurdenStatistical SignificanceReference
200 mg10%Not Significant[6]
400 mg54%Significant[6][8]
600 mg75%Significant[6][8]
PlaceboN/AN/A[6][8]

Experimental Protocols

Detailed Methodology for Assessing this compound's Effect on a Specific Ion Channel (e.g., hERG) using Automated Patch-Clamp:

  • Cell Preparation:

    • Use a validated cell line stably expressing the human ether-a-go-go-related gene (hERG).

    • Culture cells under standard conditions until they reach 70-90% confluency.

    • Harvest the cells using a gentle, non-enzymatic dissociation solution to ensure cell viability and membrane integrity.

    • Resuspend the cells in the appropriate external solution at a concentration optimized for your APC platform.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

    • Internal Solution (in mM): 130 KCl, 1 MgCl2, 1 CaCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP; pH adjusted to 7.2 with KOH.

    • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects the ion channel (typically ≤0.1%).

  • Automated Patch-Clamp Protocol:

    • Prime the APC system with the external and internal solutions.

    • Dispense the cell suspension into the wells of the patch-clamp chip.

    • Initiate the automated process of cell trapping, sealing, and whole-cell formation.

    • Apply a quality control filter, excluding cells that do not meet the predefined criteria for seal resistance (e.g., >500 MΩ) and whole-cell parameters.

    • Record a stable baseline current for a defined period.

    • Apply a voltage protocol to elicit the hERG current. A typical protocol involves a depolarizing step to +20 mV to open the channels, followed by a repolarizing step to -50 mV to measure the tail current.

    • Apply the vehicle control followed by increasing concentrations of this compound, with a sufficient incubation time at each concentration (e.g., 3-5 minutes).

    • Record the current at each concentration.

  • Data Analysis:

    • Measure the peak tail current at the -50 mV step for each concentration of this compound.

    • Normalize the data to the baseline current recorded before compound addition.

    • Plot the normalized current as a function of this compound concentration and fit the data to a suitable dose-response equation (e.g., Hill equation) to determine the IC50 value.

Visualizations

Budiodarone_Mechanism_of_Action cluster_cell Cardiomyocyte K_Channel Potassium Channel (e.g., hERG) AP Action Potential K_Channel->AP Prolongs Repolarization Na_Channel Sodium Channel Na_Channel->AP Slows Depolarization Ca_Channel Calcium Channel Ca_Channel->AP Shortens Plateau This compound This compound This compound->K_Channel Inhibits This compound->Na_Channel Inhibits This compound->Ca_Channel Inhibits

This compound's multi-channel blocking mechanism of action.

Electrophysiology_Workflow cluster_prep Preparation cluster_exp Experiment (APC) cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Stable Cell Line) Cell_Harvest 3. Cell Harvesting Cell_Culture->Cell_Harvest Solution_Prep 2. Solution & Compound Preparation QC 4. System Priming & QC Solution_Prep->QC Cell_Harvest->QC Cell_Sealing 5. Cell Sealing & Whole-Cell QC->Cell_Sealing Baseline 6. Baseline Recording Cell_Sealing->Baseline Compound_App 7. Compound Application Baseline->Compound_App Data_Acq 8. Data Acquisition Compound_App->Data_Acq Analysis 9. Normalization & Curve Fitting Data_Acq->Analysis Results 10. IC50 Determination Analysis->Results

Workflow for minimizing variability in APC experiments.

Troubleshooting_Logic Start High Data Variability Observed Check_Cellular Investigate Cellular Factors Start->Check_Cellular Check_Experimental Review Experimental Conditions Start->Check_Experimental Check_System Assess APC System Performance Start->Check_System Sol_Cellular Use Stable Cell Line Standardize Culture Check_Cellular->Sol_Cellular Sol_Experimental Control Temperature Validate Protocols Check_Experimental->Sol_Experimental Sol_System Run Controls Set QC Thresholds Check_System->Sol_System

A logical approach to troubleshooting data variability.

References

Adjusting experimental parameters for Budiodarone patch-clamp studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing patch-clamp electrophysiology to study the effects of Budiodarone, a multichannel ion channel blocker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets in the heart?

This compound (also known as ATI-2042) is a chemical analog of amiodarone, designed as an antiarrhythmic agent with a significantly shorter half-life.[1][2] It is a multichannel ion channel blocker, meaning it inhibits the activity of several key cardiac ion channels. Its primary targets are:

  • Potassium Channels: Specifically, the hERG (human Ether-à-go-go-Related Gene) channel, which is responsible for the rapid delayed rectifier potassium current (IKr). Inhibition of this channel prolongs the cardiac action potential.

  • Sodium Channels: It blocks voltage-gated sodium channels (primarily Nav1.5 in the heart), affecting the rapid depolarization phase of the action potential.

  • Calcium Channels: It also inhibits L-type calcium channels (Cav1.2), which play a crucial role in the plateau phase of the action potential and excitation-contraction coupling.[2]

Q2: What makes this compound different from Amiodarone?

While electrophysiologically similar to amiodarone, this compound has a key structural difference: a sec-butyl acetate side chain.[2] This feature allows for faster metabolism, resulting in a much shorter half-life of approximately 7 hours, compared to the 35-68 days of amiodarone.[2] This rapid clearance is expected to reduce the incidence of the severe side effects associated with long-term amiodarone use.

Q3: Are there established patch-clamp protocols for studying this compound?

While specific protocols for this compound are not widely published in detail, standardized voltage-clamp protocols recommended by regulatory bodies like the FDA for assessing drug effects on its primary targets (hERG, Nav1.5, and Cav1.2) are available and highly relevant.[3] These protocols are designed to isolate and characterize the currents from each of these channels.

Q4: What are the expected IC50 values for this compound's targets?

Directly published IC50 values for this compound from patch-clamp studies are limited. However, data from its analog, amiodarone, can provide a useful starting point for experimental design. It is crucial to experimentally determine the precise IC50 values for this compound in your specific cell system.

Troubleshooting Guide

Issue 1: Difficulty achieving a stable GΩ seal.

A stable giga-ohm seal is fundamental for high-quality patch-clamp recordings.

  • Possible Cause 1: Poor cell health.

    • Solution: Ensure cells are healthy and not overgrown. For cultured cells, use them at optimal confluency. For acutely isolated myocytes, use them within a few hours of isolation.

  • Possible Cause 2: Pipette issues.

    • Solution: Use freshly pulled, fire-polished pipettes for each attempt. The ideal resistance for whole-cell recordings is typically 2-5 MΩ. Ensure the pipette tip is clean by applying positive pressure as it approaches the cell.

  • Possible Cause 3: Suboptimal solutions.

    • Solution: Filter all solutions (internal and external) on the day of the experiment. Ensure the osmolarity of the internal solution is slightly lower (by ~10 mOsm) than the external solution.

Issue 2: Unstable recordings or sudden loss of seal after drug application.

The application of this compound or other compounds can sometimes destabilize the patch.

  • Possible Cause 1: Mechanical disturbance from perfusion system.

    • Solution: Ensure your perfusion system has a slow and steady flow rate. Position the perfusion outlet away from the patched cell to avoid direct fluid streams causing mechanical stress. Use a gravity-fed or a very low-pulsation peristaltic pump system.

  • Possible Cause 2: Compound precipitation.

    • Solution: this compound, like amiodarone, can be "sticky" and may have limited solubility in aqueous solutions. Prepare fresh stock solutions and dilute to the final concentration immediately before use. Visually inspect the solution for any signs of precipitation. The addition of a surfactant to the extracellular medium may improve solubility.[4]

  • Possible Cause 3: Vehicle effects.

    • Solution: Always perform a vehicle control experiment to ensure that the solvent for this compound (e.g., DMSO) does not affect the ion channels or seal stability at the concentration used.

Issue 3: Inconsistent or unexpected drug effects.

The multichannel blocking nature of this compound can lead to complex results.

  • Possible Cause 1: Inadequate isolation of target currents.

    • Solution: To study the effect on a specific ion channel, ensure other confounding currents are blocked. For example, when studying IKr (hERG), use appropriate blockers for sodium and calcium channels in your external solution.

  • Possible Cause 2: State-dependent block.

    • Solution: The blocking effect of many ion channel drugs is dependent on the state of the channel (resting, open, or inactivated). The chosen voltage protocol will significantly influence the observed block. Use protocols that assess block at different channel states to fully characterize the effect of this compound.[5]

  • Possible Cause 3: Time-dependent drug effects.

    • Solution: Some drugs take time to reach their binding site and exert their full effect. Ensure you are perfusing the drug for a sufficient duration to reach a steady-state block before taking measurements.

Quantitative Data

The following tables summarize key electrophysiological parameters for the ion channels targeted by this compound. Note that the IC50 values provided are for Amiodarone , the parent compound of this compound, and should be used as an initial reference. Researchers should determine the specific values for this compound in their experimental system.

Table 1: Amiodarone IC50 Values for Key Cardiac Ion Channels

Ion ChannelCurrentSpecies/Cell LineIC50 (µM)Reference
hERG (Kv11.1)IKrHEK293~0.8[5]
Nav1.5INa (late)HEK293~3.0[5]
Nav1.5INa (peak)HEK293~178.1[5]
Nav1.5INaRabbit Atrial Myocytes~1.8[6]
Nav1.5INaRabbit Ventricular Myocytes~40.4[6]
--Rat Cardiac~3.6[7]

Table 2: Recommended Internal and External Solutions for Patch-Clamp Recordings

Solution TypeChannelKey Components (in mM)pHReference
External hERG140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose7.4[8]
Nav1.5130 NaCl, 4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Dextrose7.4[3]
Cav1.2130 NaCl, 4 CsCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Dextrose7.4[3]
Internal hERG120 K-gluconate, 20 KCl, 5 EGTA, 10 HEPES, 1.5 MgATP7.3[3]
Nav1.5130 CsCl, 7 NaCl, 5 EGTA, 5 HEPES, 5 MgATP, 0.4 TrisGTP7.2[3]
Cav1.2120 Aspartic Acid, 120 CsOH, 10 CsCl, 10 EGTA, 5 MgATP, 0.4 TrisGTP7.2[3]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp for hERG (IKr)

This protocol is based on the FDA's recommended CiPA step-ramp protocol to assess hERG block.

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

  • Solutions: Use the hERG external and internal solutions as detailed in Table 2.

  • Seal Formation: Achieve a GΩ seal and establish a whole-cell configuration.

  • Voltage Protocol:

    • Hold the cell at -80 mV.

    • Apply a depolarizing step to +40 mV for 500 ms to activate and then inactivate the channels.

    • Apply a ramp down from +40 mV to -80 mV over 100 ms.

    • Repeat this protocol every 5 seconds.

  • Data Acquisition: Measure the peak tail current during the repolarizing ramp.

  • Drug Application: After obtaining a stable baseline recording for several minutes, perfuse with increasing concentrations of this compound until a steady-state block is achieved at each concentration.

Protocol 2: Whole-Cell Voltage-Clamp for Nav1.5 (Peak INa)

This protocol is designed to measure the peak sodium current.

  • Cell Preparation: Use a cell line stably expressing the Nav1.5 channel (e.g., HEK293-Nav1.5).

  • Solutions: Use the Nav1.5 external and internal solutions as detailed in Table 2.

  • Seal Formation: Achieve a GΩ seal and establish a whole-cell configuration.

  • Voltage Protocol:

    • Hold the cell at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

    • Apply a depolarizing step to -10 mV for 20-50 ms to elicit the peak inward current.

    • Return to the holding potential.

  • Data Acquisition: Measure the peak inward current during the depolarizing step.

  • Drug Application: Follow the same procedure as for the hERG protocol.

Protocol 3: Whole-Cell Voltage-Clamp for Cav1.2 (ICa,L)

This protocol is for measuring the L-type calcium current.

  • Cell Preparation: Use a cell line stably expressing the Cav1.2 channel (e.g., HEK293-Cav1.2).

  • Solutions: Use the Cav1.2 external and internal solutions as detailed in Table 2.

  • Seal Formation: Achieve a GΩ seal and establish a whole-cell configuration.

  • Voltage Protocol:

    • Hold the cell at -80 mV.

    • Apply a depolarizing step to +10 mV for 200-300 ms to activate the channels.

    • Return to the holding potential.

  • Data Acquisition: Measure the peak inward current during the depolarizing step.

  • Drug Application: Follow the same procedure as for the hERG protocol.

Visualizations

Budiodarone_Mechanism_of_Action cluster_channels Cardiac Ion Channels cluster_effects Electrophysiological Effects This compound This compound K_Channel K+ Channel (hERG) This compound->K_Channel Inhibits Na_Channel Na+ Channel (Nav1.5) This compound->Na_Channel Inhibits Ca_Channel Ca2+ Channel (Cav1.2) This compound->Ca_Channel Inhibits Prolong_AP Prolong Action Potential Duration K_Channel->Prolong_AP Decrease_Depol Decrease Depolarization Rate Na_Channel->Decrease_Depol Shorten_Plateau Shorten Plateau Phase Ca_Channel->Shorten_Plateau

Caption: Mechanism of action of this compound on cardiac ion channels.

Patch_Clamp_Workflow A Cell Preparation (e.g., HEK293 expressing target channel) C Achieve GΩ Seal & Whole-Cell Configuration A->C B Pipette Preparation (2-5 MΩ, Fire-polished) B->C D Apply Voltage Protocol & Record Baseline Current C->D E Perfuse with this compound D->E F Record Drug Effect (Steady-State) E->F G Data Analysis (e.g., IC50 determination) F->G

Caption: General workflow for a this compound patch-clamp experiment.

Troubleshooting_Seal_Formation Start Problem: Unstable/No GΩ Seal Check_Cells Are cells healthy? Start->Check_Cells Check_Pipette Is the pipette optimal? Start->Check_Pipette Check_Solutions Are solutions correct? Start->Check_Solutions Improve_Culture Optimize cell culture/ isolation Check_Cells->Improve_Culture No Success Stable GΩ Seal Check_Cells->Success Yes New_Pipette Use fresh, polished pipette (2-5 MΩ) Check_Pipette->New_Pipette No Check_Pipette->Success Yes Filter_Solutions Filter solutions, check osmolarity Check_Solutions->Filter_Solutions No Check_Solutions->Success Yes Improve_Culture->Success New_Pipette->Success Filter_Solutions->Success

Caption: Logical troubleshooting flow for achieving a stable GΩ seal.

References

Validation & Comparative

Budiodarone vs. Amiodarone: A Comparative Efficacy Guide for Chronic Atrial Fibrillation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of two analogous antiarrhythmic agents, detailing their clinical efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.

This guide offers a detailed comparison of budiodarone and amiodarone for the treatment of chronic atrial fibrillation, tailored for researchers, scientists, and drug development professionals. While both drugs share a similar electrophysiological profile, key differences in their pharmacokinetic properties may have significant implications for their clinical use.

Executive Summary

This compound, a chemical analog of amiodarone, has emerged as a promising antiarrhythmic agent.[1] Clinical data suggests that this compound effectively reduces the burden of atrial fibrillation.[2] Its primary distinguishing feature is a significantly shorter half-life compared to amiodarone (7 hours versus 35-68 days), which may translate to a more favorable safety profile with fewer long-term toxicities.[1] Amiodarone, while highly effective in maintaining sinus rhythm, is associated with a range of adverse effects affecting the lungs, liver, and thyroid, largely attributed to its long half-life and tissue accumulation.[3][4]

Currently, there are no direct head-to-head clinical trials comparing the efficacy and safety of this compound and amiodarone. This guide, therefore, presents a comparative analysis based on data from separate clinical investigations.

Quantitative Efficacy Data

The following tables summarize the key efficacy data from notable clinical trials of this compound and amiodarone in patients with atrial fibrillation.

Table 1: Efficacy of this compound in Paroxysmal Atrial Fibrillation (PASCAL Study) [2][5]

DosageMedian Reduction in Atrial Fibrillation Burdenp-value (vs. Placebo)
200 mg BID10% (non-significant)-
400 mg BID54%0.01
600 mg BID75%0.001

Table 2: Efficacy of Amiodarone in Chronic Atrial Fibrillation [6]

Treatment GroupPharmacological Conversion to Sinus RhythmSuccessful Electrical Cardioversion (in non-responders)Total Conversion to Sinus RhythmAtrial Fibrillation Relapse (during follow-up)
Amiodarone34.04%67.8%79.54%37.14%
Placebo0%38.46%38.46%80%

Experimental Protocols

A detailed understanding of the methodologies employed in the key clinical trials is crucial for interpreting the efficacy data.

This compound: PASCAL Study Protocol[2][5]

The Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging (PASCAL) was a randomized, double-blind, placebo-controlled, dose-ranging Phase 2 trial.

  • Patient Population: The study enrolled 72 patients with paroxysmal atrial fibrillation who had a previously implanted dual-chamber pacemaker capable of storing electrograms.[2][5] Patients with NYHA class 3 and 4 congestive heart failure were excluded.[3]

  • Study Design: After a 4-week baseline period to assess atrial tachycardia/atrial fibrillation burden (AT/AFB), patients were randomized to receive placebo or this compound at doses of 200 mg, 400 mg, or 600 mg twice daily (BID) for 12 weeks.[2][5] This was followed by a 4-week washout period.[2][5]

  • Endpoint: The primary endpoint was the percent change from baseline in AT/AFB over the 12-week treatment period, as measured by pacemaker data.[2][5]

  • Monitoring: Pacemakers were interrogated every 4 weeks to assess AT/AFB and for safety evaluations.[2][5]

Amiodarone: Prospective, Randomized, Double-Blind Trial Protocol[6]

This study was a prospective, multicenter, randomized, controlled, double-blind trial to assess the efficacy and safety of amiodarone for the restoration and maintenance of sinus rhythm in patients with chronic atrial fibrillation.

  • Patient Population: 95 patients with chronic atrial fibrillation lasting for an average of 35.6 months were included in the study.[6]

  • Study Design: Patients were randomized to receive either amiodarone (600 mg/day) or placebo for four weeks.[6] Patients who did not convert to sinus rhythm underwent electrical cardioversion.[6] Those who successfully converted to sinus rhythm continued with a maintenance dose of amiodarone (200 mg/day) or placebo.[6]

  • Endpoints: The primary endpoints were successful cardioversion (pharmacological or electrical) and the maintenance of sinus rhythm.[6]

Mechanism of Action and Signaling Pathways

Both this compound and amiodarone are multi-channel blockers, exhibiting properties of all four Vaughan Williams classes of antiarrhythmic drugs. Their primary mechanism involves the blockade of cardiac ion channels, which prolongs the cardiac action potential and the effective refractory period.[1][7]

This compound's electrophysiological activity is comparable to amiodarone, with inhibitory effects on sodium, potassium, and calcium ion channels.[8] This multi-channel blockade leads to an increase in the atrial myocyte refractory period, prolonged stimulus-to-atrium and atrium-to-bundle of His intervals, and an increase in the QT interval.[1]

Amiodarone's primary target is the rapidly activating delayed rectifier potassium current (IKr), encoded by the hERG gene.[9] By blocking this channel, amiodarone delays the repolarization phase of the action potential.[9] It also affects sodium and calcium channels and exhibits non-competitive alpha- and beta-adrenergic inhibition.[6][7]

Below are diagrams illustrating the general mechanism of action of these drugs on cardiac myocytes and the experimental workflow of the PASCAL study.

cluster_0 Cardiac Myocyte Action Potential cluster_1 Drug Action cluster_2 Electrophysiological Effects cluster_3 Therapeutic Outcome ActionPotential Action Potential This compound This compound Na_Channel Sodium Channels (I_Na) This compound->Na_Channel Inhibits Ca_Channel Calcium Channels (I_Ca) This compound->Ca_Channel Inhibits K_Channel Potassium Channels (I_Kr) This compound->K_Channel Inhibits Amiodarone Amiodarone Amiodarone->Na_Channel Inhibits Amiodarone->Ca_Channel Inhibits Amiodarone->K_Channel Inhibits Adrenergic_Receptors Alpha & Beta Adrenergic Receptors Amiodarone->Adrenergic_Receptors Inhibits (non-competitive) Decreased_Conduction Decreased Conduction Velocity Na_Channel->Decreased_Conduction Prolonged_APD Prolonged Action Potential Duration Ca_Channel->Prolonged_APD K_Channel->Prolonged_APD Increased_ERP Increased Effective Refractory Period Prolonged_APD->Increased_ERP Suppression_of_Arrhythmias Suppression of Atrial Fibrillation Increased_ERP->Suppression_of_Arrhythmias Decreased_Conduction->Suppression_of_Arrhythmias

Caption: Mechanism of action of this compound and Amiodarone.

cluster_0 Screening & Baseline cluster_1 Randomization & Treatment cluster_2 Follow-up & Analysis Patient_Enrollment Patient Enrollment (Paroxysmal AF with Pacemaker) Baseline_Period 4-Week Baseline Period (Assess AT/AFB) Patient_Enrollment->Baseline_Period Randomization Randomization Baseline_Period->Randomization Placebo Placebo Randomization->Placebo Budiodarone_200 This compound 200mg BID Randomization->Budiodarone_200 Budiodarone_400 This compound 400mg BID Randomization->Budiodarone_400 Budiodarone_600 This compound 600mg BID Randomization->Budiodarone_600 Treatment_Period 12-Week Treatment Period Placebo->Treatment_Period Budiodarone_200->Treatment_Period Budiodarone_400->Treatment_Period Budiodarone_600->Treatment_Period Washout_Period 4-Week Washout Period Treatment_Period->Washout_Period Data_Analysis Primary Endpoint Analysis (% Change in AT/AFB) Washout_Period->Data_Analysis

Caption: PASCAL Study Experimental Workflow.

Future Directions

The FDA has reached a consensus with XYRA LLC on the approval pathway for this compound for the long-term management of atrial fibrillation.[10] The planned pivotal studies include an open-label, long-term dosing study utilizing wearable AF monitoring devices and a six-month, double-blind, randomized controlled trial comparing different doses of this compound to a placebo.[10] This indicates a clear regulatory path forward for this compound and underscores the potential for this compound to address unmet needs in the management of atrial fibrillation.

References

Comparative analysis of Budiodarone and dronedarone

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Budiodarone and Dronedarone for the Treatment of Atrial Fibrillation

Introduction

This compound and dronedarone are both antiarrhythmic drugs developed as alternatives to amiodarone, a highly effective treatment for atrial fibrillation that is associated with significant toxicity.[1][2][3] Both drugs are benzofuran derivatives and share some mechanistic similarities with amiodarone but possess distinct structural modifications aimed at improving their safety profiles.[3][4] This guide provides a comparative analysis of this compound and dronedarone, focusing on their chemical properties, mechanisms of action, pharmacokinetics, clinical efficacy, and safety, supported by available experimental data.

Chemical Structure and Properties

This compound is a chemical analog of amiodarone, differing by the presence of a sec-butyl acetate side chain.[1] In contrast, dronedarone's structure lacks the iodine moieties of amiodarone and includes a methylsulfonamide group to reduce lipophilicity.[3]

PropertyThis compoundDronedarone
Chemical Formula C27H31I2NO5C31H44N2O5S[3]
Molar Mass 703.356 g·mol−1556.76 g·mol−1[3]
Key Structural Features Contains iodine moieties; has a sec-butyl acetate side chain.[1]Non-iodinated; contains a methylsulfonamide group.[3][5]
CAS Number 335148-45-3[1]141626-36-0[6]
PubChem CID 983332[1]208898[6]

Mechanism of Action

Both this compound and dronedarone are classified as multi-channel blockers, exhibiting effects characteristic of all four Vaughan Williams classes of antiarrhythmic agents.[2][7] Their primary mechanism involves the inhibition of multiple cardiac ion channels, leading to prolongation of the cardiac action potential and refractory period, which helps to suppress arrhythmias.

This compound's electrophysiological activity includes the inhibition of potassium, sodium, and calcium channels.[1][8] By blocking potassium channels, it decreases the efflux of potassium ions during repolarization, thereby prolonging the action potential duration.[1] Inhibition of sodium channels reduces the influx of sodium during depolarization, and blocking calcium channels decreases intracellular calcium, leading to reduced cardiac contractility.[1] this compound also demonstrates antiadrenergic properties, acting as a beta- and alpha-receptor blocker.[7]

Dronedarone also inhibits multiple ion channels, including potassium, sodium, and calcium channels.[2][9][10] It blocks various potassium currents, such as the rapid and slow delayed rectifier currents, and the acetylcholine-activated inward rectifier current.[3] Dronedarone also exhibits non-competitive anti-adrenergic activity.[2][10]

cluster_0 Cardiac Myocyte Action Potential cluster_1 Ion Channel Blockade cluster_2 Electrophysiological Effects AP Action Potential Depolarization Depolarization (Phase 0) Repolarization Repolarization (Phases 1, 2, 3) Prolong_AP Prolonged Action Potential Duration Resting Resting Potential (Phase 4) This compound This compound Na_Channel Sodium Channels (INa) This compound->Na_Channel Inhibits Ca_Channel Calcium Channels (ICa,L) This compound->Ca_Channel Inhibits K_Channel Potassium Channels (IKr, IKs, etc.) This compound->K_Channel Inhibits Dronedarone Dronedarone Dronedarone->Na_Channel Inhibits Dronedarone->Ca_Channel Inhibits Dronedarone->K_Channel Inhibits Increase_ERP Increased Effective Refractory Period Prolong_AP->Increase_ERP Decrease_HR Decreased Heart Rate

Mechanism of Action of this compound and Dronedarone.

Pharmacokinetics

A key difference between this compound and dronedarone lies in their pharmacokinetic profiles, particularly their half-lives and metabolism.

ParameterThis compoundDronedarone
Half-life Approximately 7 hours[1][8]13-19 hours[3]
Metabolism Metabolized by tissue esterases, with reduced dependence on CYP450 enzymes.[7]Primarily metabolized by CYP3A4.[10] Its main active metabolite is N-debutyl dronedarone.[2]
Lipophilicity Less lipophilic than amiodarone.[11]Less lipophilic than amiodarone.[3]
Time to Steady State Not specified in available data.5 to 7 days with twice-daily administration.[12]
Elimination Cleared from the body in about 48 hours.[7]Primarily fecal elimination.[2]

Clinical Efficacy

Clinical trials have evaluated the efficacy of both this compound and dronedarone in reducing the burden of atrial fibrillation.

This compound

The PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging) trial, a phase 2 study, assessed the efficacy of this compound in patients with paroxysmal atrial fibrillation.[7][13]

DoseReduction in AF BurdenStatistical Significance
200 mg BID10%[7]Not significant[7]
400 mg BID54%[7][14]p = 0.01[14]
600 mg BID75%[7][14]p = 0.001[14]
Dronedarone

The ATHENA trial was a large-scale study that evaluated the efficacy of dronedarone in high-risk patients with atrial fibrillation or atrial flutter.[15][16]

OutcomeDronedarone vs. PlaceboHazard Ratio (95% CI)p-value
First Cardiovascular Hospitalization or Death 31.9% vs. 39.4%[16]0.76 (0.69–0.84)[17]<0.001[16][17]
Cardiovascular Death --p=0.03[16]
Arrhythmic Death --p=0.01[16]
Stroke -0.66[18]p=0.027[18]

Experimental Protocols

Detailed experimental protocols for the key clinical trials are summarized below.

PASCAL Trial (this compound)

The PASCAL study was a randomized, double-blind, placebo-controlled phase 2 trial.[7][14]

  • Participants: 72 patients with paroxysmal atrial fibrillation and implanted dual-chamber pacemakers.[7][14]

  • Intervention: Patients were randomized to receive placebo or this compound at doses of 200 mg, 400 mg, or 600 mg twice daily for 12 weeks.[7][14]

  • Primary Endpoint: The primary endpoint was the percent change from baseline in atrial tachycardia/atrial fibrillation burden (AT/AFB) over the 12-week treatment period, as measured by pacemaker data.[14]

  • Methodology: Pacemaker data was used to quantify AT/AFB. Patients had a 4-week baseline period off antiarrhythmic drugs to assess initial AT/AFB.[14]

start Patient Enrollment (Paroxysmal AF with Pacemaker) baseline 4-Week Baseline Period (No Antiarrhythmic Drugs) Assess AT/AF Burden start->baseline randomization Randomization baseline->randomization placebo Placebo Group randomization->placebo budiodarone_200 This compound 200mg BID randomization->budiodarone_200 budiodarone_400 This compound 400mg BID randomization->budiodarone_400 budiodarone_600 This compound 600mg BID randomization->budiodarone_600 treatment 12-Week Treatment Period placebo->treatment budiodarone_200->treatment budiodarone_400->treatment budiodarone_600->treatment washout 4-Week Washout Period treatment->washout endpoint Primary Endpoint Analysis: Percent Change in AT/AF Burden washout->endpoint

References

Validating the Antiarrhythmic Effects of Budiodarone In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo antiarrhythmic effects of Budiodarone against its structural analog, Amiodarone, and a common alternative, Dronedarone. The information is compiled from available preclinical and clinical studies to support research and development in the field of cardiac arrhythmia.

Executive Summary

This compound (ATI-2042) is a promising antiarrhythmic agent designed as an analog of Amiodarone with a potentially improved safety profile. Like Amiodarone and Dronedarone, this compound is a multi-channel blocker, targeting key ion channels involved in the cardiac action potential. Preclinical studies have suggested that this compound possesses potent antiarrhythmic effects, particularly in ventricular tachycardia. However, detailed quantitative data from in vivo preclinical models are not extensively available in the public domain. This guide summarizes the existing data for Amiodarone and Dronedarone to provide a benchmark for the evaluation of this compound and presents the available information on this compound's preclinical and clinical performance.

Comparative Analysis of In Vivo Efficacy

The following tables summarize quantitative data from in vivo studies on the electrophysiological and antiarrhythmic effects of Amiodarone and Dronedarone. Due to the limited availability of public preclinical data for this compound, a direct quantitative comparison is not currently possible.

Table 1: In Vivo Electrophysiological Effects on Ventricular Tissue

ParameterThis compound (ATI-2042)AmiodaroneDronedaroneAnimal Model
Action Potential Duration at 90% Repolarization (APD90) Increased (qualitative)↑ by ~21%↑ by ~31%Canine Chronic AV Block
Effective Refractory Period (ERP) Increased (qualitative)Significantly ProlongedSignificantly ProlongedCanine
QT Interval No significant change reported in a human study[1]↑ by ~21%↑ by ~31%Canine Chronic AV Block
Heart Rate Dose-dependent decrease[2]↓ by ~15-20%Dose-dependent decreaseCanine

Table 2: Efficacy in In Vivo Arrhythmia Models

Arrhythmia ModelThis compound (ATI-2042)AmiodaroneDronedarone
Ischemia-Reperfusion Induced Ventricular Fibrillation Potent inhibitory effects reportedEffective in reducing incidenceMore effective than Amiodarone in some models[3]
Atrial Fibrillation (AF) Burden (Clinical Data) ↓ by 54-75% (400-600 mg bid)[2]Highly effective in maintaining sinus rhythmLess effective than Amiodarone for AF recurrence[4]

Experimental Protocols

Detailed methodologies for key in vivo experiments are crucial for the interpretation and replication of findings. Below are representative protocols for assessing the antiarrhythmic effects of compounds in established animal models.

Canine Chronic Atrioventricular (AV) Block Model for Proarrhythmia Assessment

This model is utilized to evaluate the potential of a drug to induce Torsade de Pointes (TdP).

  • Animal Model: Adult mongrel dogs are used. Complete AV block is surgically induced by radiofrequency ablation of the bundle of His. This leads to a chronic, stable, low heart rate, which is a known risk factor for TdP.

  • Drug Administration: Amiodarone (e.g., 3 and 30 mg/kg) or a comparator drug is administered orally.

  • Electrophysiological Monitoring: Continuous ECG monitoring is performed to record heart rate, QT interval, and the occurrence of ventricular arrhythmias, including TdP. Intracardiac electrograms can be recorded via implanted electrodes to measure parameters like APD90 and ERP.

  • Data Analysis: Changes in electrophysiological parameters from baseline are calculated. The incidence and duration of TdP and other ventricular arrhythmias are quantified.

Ischemia-Reperfusion Arrhythmia Model in Rats

This model assesses the efficacy of a drug in preventing arrhythmias associated with myocardial infarction.

  • Animal Model: Male Wistar rats are anesthetized.

  • Surgical Procedure: A ligature is placed around the left anterior descending (LAD) coronary artery.

  • Induction of Ischemia and Reperfusion: The LAD is occluded for a set period (e.g., 5 minutes) to induce ischemia, followed by a reperfusion period (e.g., 5 minutes) where the occlusion is released.

  • Drug Administration: The test compound (e.g., Dronedarone) or vehicle is administered intravenously before the ischemic period.

  • Arrhythmia Assessment: A continuous ECG is recorded throughout the procedure. The incidence and duration of ventricular tachycardia (VT) and ventricular fibrillation (VF) are determined.

  • Data Analysis: The antiarrhythmic effect is quantified by comparing the arrhythmia scores (based on the incidence and duration of VT and VF) between the drug-treated and vehicle-treated groups.

Signaling Pathways and Mechanisms of Action

The antiarrhythmic effects of this compound, Amiodarone, and Dronedarone stem from their ability to modulate multiple cardiac ion channels. This multi-channel blockade leads to a prolongation of the cardiac action potential and refractory period, thereby suppressing arrhythmias.

cluster_0 Antiarrhythmic Drugs cluster_1 Cardiac Ion Channels cluster_2 Electrophysiological Effects cluster_3 Therapeutic Outcome This compound This compound Na_Channel Voltage-gated Na+ Channels This compound->Na_Channel K_Channel Voltage-gated K+ Channels (e.g., IKr, IKs) This compound->K_Channel Ca_Channel L-type Ca2+ Channels This compound->Ca_Channel Beta_Receptor β-Adrenergic Receptors This compound->Beta_Receptor Amiodarone Amiodarone Amiodarone->Na_Channel Amiodarone->K_Channel Amiodarone->Ca_Channel Amiodarone->Beta_Receptor Dronedarone Dronedarone Dronedarone->Na_Channel Dronedarone->K_Channel Dronedarone->Ca_Channel Dronedarone->Beta_Receptor APD_Prolongation Action Potential Duration Prolongation Na_Channel->APD_Prolongation ERP_Prolongation Effective Refractory Period Prolongation Na_Channel->ERP_Prolongation Reduced_Automaticity Reduced Automaticity Na_Channel->Reduced_Automaticity K_Channel->APD_Prolongation K_Channel->ERP_Prolongation K_Channel->Reduced_Automaticity Ca_Channel->APD_Prolongation Ca_Channel->ERP_Prolongation Ca_Channel->Reduced_Automaticity Beta_Receptor->APD_Prolongation Beta_Receptor->ERP_Prolongation Beta_Receptor->Reduced_Automaticity Arrhythmia_Suppression Suppression of Arrhythmias APD_Prolongation->Arrhythmia_Suppression ERP_Prolongation->Arrhythmia_Suppression Reduced_Automaticity->Arrhythmia_Suppression

Caption: Mechanism of action for this compound and its comparators.

The diagram above illustrates the primary mechanism of action for this compound, Amiodarone, and Dronedarone, which involves the blockade of multiple cardiac ion channels and receptors. This leads to key electrophysiological changes that result in the suppression of arrhythmias.

Experimental Workflow

The following diagram outlines a typical workflow for the in vivo evaluation of a novel antiarrhythmic compound.

start Hypothesis: Compound has antiarrhythmic properties model_selection Selection of appropriate in vivo arrhythmia model (e.g., canine, rodent) start->model_selection protocol_dev Development of experimental protocol (dosing, endpoints) model_selection->protocol_dev ethical_approval Ethical review and approval protocol_dev->ethical_approval in_vivo_exp In vivo experimentation: Drug administration and monitoring ethical_approval->in_vivo_exp data_acq Data acquisition: ECG, intracardiac electrograms in_vivo_exp->data_acq data_analysis Data analysis: Quantification of arrhythmias and electrophysiological parameters data_acq->data_analysis results Results interpretation and comparison with control/alternative drugs data_analysis->results conclusion Conclusion on antiarrhythmic efficacy and safety profile results->conclusion

Caption: A typical workflow for in vivo antiarrhythmic drug validation.

Conclusion

This compound holds considerable promise as a next-generation antiarrhythmic agent, potentially offering a safety advantage over Amiodarone due to its shorter half-life and different metabolic pathway. While direct, quantitative comparisons from in vivo preclinical studies are limited in the public domain, the available information suggests a similar multi-channel blocking mechanism and potent antiarrhythmic effects. Further publication of detailed preclinical data will be crucial for a comprehensive head-to-head comparison with established alternatives like Amiodarone and Dronedarone. This guide provides a framework for such a comparison, summarizing the available evidence and outlining the standard experimental approaches used in the field.

References

Budiodarone: A Head-to-Head Comparison with Other Class III Antiarrhythmics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Budiodarone is an investigational Class III antiarrhythmic agent that has emerged as a promising candidate for the management of atrial fibrillation (AF). As a chemical analog of amiodarone, it shares a similar multi-ion channel blocking mechanism but possesses a significantly different pharmacokinetic profile. This guide provides a comprehensive head-to-head comparison of this compound with other established Class III antiarrhythmics, including amiodarone, dronedarone, sotalol, and dofetilide, supported by available experimental data.

Mechanism of Action and Pharmacokinetics

Class III antiarrhythmic drugs primarily exert their effects by blocking potassium channels, which leads to a prolongation of the cardiac action potential duration (APD) and the effective refractory period (ERP). This mechanism is effective in terminating and preventing re-entrant arrhythmias.

This compound, like its parent compound amiodarone, is a mixed ion channel blocker, affecting potassium, sodium, and calcium channels.[1][2] A key distinguishing feature of this compound is its rapid metabolism by tissue esterases, resulting in a short half-life of approximately 7 hours, a stark contrast to amiodarone's half-life of over 50 days.[2][3] This rapid clearance is anticipated to translate into a more favorable safety profile with a lower incidence of the organ toxicities associated with long-term amiodarone use.

Dronedarone, another amiodarone analog, also has a shorter half-life than amiodarone but has been associated with concerns regarding its efficacy and safety in certain patient populations.[4] Sotalol exhibits both Class III and beta-blocking (Class II) activity, while dofetilide is a more selective potassium channel blocker.[5][6]

Preclinical Electrophysiological Profile

Preclinical studies are crucial for elucidating the detailed electrophysiological effects of antiarrhythmic drugs. While specific quantitative preclinical data for a direct head-to-head comparison of this compound with all other Class III agents is not extensively published, the available information indicates that this compound shares the broad-spectrum ion channel blocking properties of amiodarone.[2]

Table 1: Comparative Preclinical Electrophysiological Characteristics

FeatureThis compoundAmiodaroneDronedaroneSotalolDofetilide
Primary Mechanism K+ Channel BlockadeK+ Channel BlockadeK+ Channel BlockadeK+ Channel BlockadeSelective IKr Blocker
Other Actions Na+, Ca2+ Channel BlockadeNa+, Ca2+, Beta-BlockadeNa+, Ca2+, Beta-BlockadeBeta-BlockadeMinimal
Action Potential Duration ProlongsProlongsProlongsProlongsProlongs
Effective Refractory Period IncreasesIncreasesIncreasesIncreasesIncreases

Clinical Efficacy

The primary clinical evidence for this compound's efficacy comes from the PASCAL (Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging) trial, a Phase 2 study.

PASCAL Trial

The PASCAL trial was a randomized, double-blind, placebo-controlled study that evaluated the efficacy and safety of this compound in patients with paroxysmal AF.[7][8] The study demonstrated a dose-dependent reduction in AF burden. At doses of 400 mg and 600 mg twice daily, this compound significantly reduced the AF burden compared to placebo.[3][9]

Table 2: Key Efficacy Results from the PASCAL Trial

Treatment GroupMedian Reduction in AF Burdenp-value (vs. Placebo)
This compound 400 mg BID54%<0.05
This compound 600 mg BID74%<0.01

BID: twice daily

Comparative clinical trials directly comparing this compound with other Class III antiarrhythmics are not yet available. However, data from other head-to-head trials can provide context for their relative efficacies. For instance, amiodarone is generally considered the most effective antiarrhythmic for maintaining sinus rhythm, though its use is limited by its side-effect profile.[10] Studies comparing dronedarone and sotalol have shown varying results in terms of AF recurrence.[11]

Safety and Tolerability

A major anticipated advantage of this compound is its improved safety profile compared to amiodarone, primarily due to its rapid metabolism and short half-life. The PASCAL trial reported that this compound was generally well-tolerated.[3] The most noted adverse event was a reversible increase in thyroid-stimulating hormone.[9]

Table 3: Comparative Safety Profile of Class III Antiarrhythmics

Adverse EffectThis compound (Expected)AmiodaroneDronedaroneSotalolDofetilide
Proarrhythmia (Torsades de Pointes) Low RiskLow RiskLower than AmiodaroneDose-dependent RiskDose-dependent Risk
Pulmonary Toxicity Low RiskSignificant RiskLower than AmiodaroneNoNo
Thyroid Dysfunction Potential for transient changesHigh RiskLower than AmiodaroneNoNo
Hepatic Toxicity Low RiskSignificant RiskLower than AmiodaroneNoNo
Bradycardia/Heart Block PossibleYesYesYesNo
Drug Interactions Fewer than AmiodaroneNumerousSignificantFewerSignificant

Experimental Protocols

PASCAL Clinical Trial Methodology

The PASCAL trial enrolled patients with paroxysmal atrial fibrillation and an implanted dual-chamber pacemaker, which allowed for continuous monitoring of AF burden.[7][8]

Key aspects of the protocol included:

  • Patient Population: Patients with a history of paroxysmal AF and an implanted pacemaker.

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Treatment Arms: Placebo, this compound 200 mg BID, 400 mg BID, and 600 mg BID.

  • Primary Endpoint: Percent change from baseline in AF burden over a 12-week treatment period.

  • Data Collection: AF burden was continuously monitored and stored by the implanted pacemakers.

Preclinical Electrophysiology: Patch Clamp Technique

The electrophysiological effects of antiarrhythmic drugs on individual cardiac ion channels are typically investigated using the patch-clamp technique on isolated cardiomyocytes.

Generalized Protocol:

  • Cell Isolation: Cardiomyocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit) or derived from human induced pluripotent stem cells.

  • Pipette Preparation: A glass micropipette with a tip diameter of ~1 µm is fabricated and filled with an internal solution mimicking the intracellular ionic composition.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance "giga-seal."

  • Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is clamped at a holding potential, and voltage steps are applied to elicit specific ion channel currents (e.g., IKr, IKs, INa, ICa-L).

  • Drug Application: The drug of interest is applied to the cell via a perfusion system, and changes in the ionic currents are recorded to determine the drug's blocking potency and kinetics.

Signaling Pathways and Logical Relationships

The primary signaling pathway affected by Class III antiarrhythmics is the cardiac action potential. By blocking potassium channels, these drugs delay repolarization, leading to a prolongation of the action potential and the effective refractory period.

Class_III_Antiarrhythmic_Mechanism cluster_0 Cardiac Myocyte AP Action Potential Repolarization Repolarization (Phase 3) AP->Repolarization initiates K_Channel Potassium Channels (e.g., IKr, IKs) Repolarization->K_Channel mediated by APD Action Potential Duration (APD) Repolarization->APD determines ERP Effective Refractory Period (ERP) APD->ERP influences Arrhythmia Re-entrant Arrhythmias ERP->Arrhythmia suppresses Drug This compound & Other Class III Agents Drug->K_Channel Block

Caption: Mechanism of action of Class III antiarrhythmics on the cardiac myocyte action potential.

The experimental workflow for evaluating a novel antiarrhythmic agent like this compound typically progresses from preclinical in vitro and in vivo studies to clinical trials.

Drug_Development_Workflow cluster_preclinical cluster_clinical Preclinical Preclinical Studies In_Vitro In Vitro Studies (e.g., Patch Clamp) In_Vivo In Vivo Studies (Animal Models) Clinical Clinical Trials Preclinical->Clinical Successful Outcomes In_Vitro->In_Vivo Informs Phase1 Phase I (Safety, PK) Phase2 Phase II (Efficacy, Dosing) Phase3 Phase III (Large-scale Efficacy & Safety) Phase1->Phase2 Positive Data Phase2->Phase3 Positive Data Approval Regulatory Approval Phase3->Approval Successful Completion

Caption: General workflow for the development and evaluation of a new antiarrhythmic drug.

Conclusion

This compound represents a promising development in the field of antiarrhythmic therapy. Its amiodarone-like mixed ion channel blocking properties, combined with a significantly shorter half-life, suggest the potential for similar or enhanced efficacy with an improved safety profile. The results of the PASCAL trial are encouraging, demonstrating a significant reduction in AF burden. Further large-scale clinical trials are needed to directly compare this compound with other Class III antiarrhythmics and to fully delineate its place in the management of atrial fibrillation. The unique pharmacokinetic profile of this compound may offer a valuable alternative for patients in whom other antiarrhythmic agents are contraindicated or have failed.

References

A Guide to Statistical Methods for Comparing Clinical Trial Data of Budiodarone and Alternative Antiarrhythmics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the statistical comparison of clinical trial data for a novel antiarrhythmic drug, Budiodarone, against established alternatives such as Amiodarone and Dronedarone. It outlines key performance metrics, appropriate statistical methodologies, and detailed experimental protocols to ensure objective and robust comparisons.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize hypothetical, yet plausible, quantitative data from a phase III clinical trial of this compound, compared with data from trials of Amiodarone and Dronedarone.

Table 1: Efficacy Outcomes in Patients with Atrial Fibrillation

EndpointThis compound (N=2310)Amiodarone (N=2315)Dronedarone (N=2301)Statistical Test
Primary Endpoint
Recurrence of Atrial Fibrillation45.2%42.0%[1]63.5%[1]Log-rank test
Secondary Endpoints
Cardiovascular Hospitalization28.5%35.1%31.9%[2]Chi-squared test
All-Cause Mortality3.1%4.2%3.9%Chi-squared test
Stroke1.2%1.5%1.8%Chi-squared test

Table 2: Safety and Tolerability Profile

Adverse EventThis compound (N=2310)Amiodarone (N=2315)Dronedarone (N=2301)Statistical Test
Serious Adverse Events
Bradycardia4.8%5.1%3.5%Chi-squared test
QT Prolongation2.5%3.2%1.8%Chi-squared test
Common Adverse Events
Gastrointestinal Disorders12.1%15.8%10.5%Chi-squared test
Thyroid Dysfunction1.2%6.8%0.9%Chi-squared test
Pulmonary Toxicity0.5%1.6%0.4%Fisher's exact test
Drug Discontinuation due to AE10.2%18.1%[3]11.8%Chi-squared test

Statistical Methods for Comparison

To ensure a rigorous comparison of this compound with its alternatives, the following statistical methods are recommended:

  • Time-to-Event Analysis: For the primary endpoint of time to first recurrence of atrial fibrillation (AF), the Kaplan-Meier method should be used to generate survival curves for each treatment arm. The log-rank test is then employed to compare these curves and determine if there are statistically significant differences between this compound, Amiodarone, and Dronedarone. A Cox proportional hazards model can be used to estimate the hazard ratios, adjusting for baseline covariates.

  • Analysis of Categorical Data: For secondary endpoints such as the incidence of cardiovascular hospitalization, all-cause mortality, stroke, and adverse events, chi-squared tests or Fisher's exact tests (for small sample sizes) are appropriate. These tests will determine if there is a statistically significant association between the treatment received and the outcome.

  • Analysis of Continuous Data: For continuous variables, such as changes in heart rate or blood pressure, an analysis of variance (ANOVA) or t-tests can be used to compare the means between the different treatment groups.

Experimental Protocols

The data presented for this compound is based on a hypothetical phase III, randomized, double-blind, active-controlled trial.[4][5][6][7]

  • Study Design: A multicenter, randomized, double-blind, parallel-group study comparing the efficacy and safety of this compound to Amiodarone and Dronedarone in patients with paroxysmal or persistent atrial fibrillation.[4][5][6]

  • Patient Population: Patients aged 18 years or older with a documented history of atrial fibrillation within the last 6 months. Key exclusion criteria would include permanent AF, severe heart failure, and contraindications to any of the study drugs.[8]

  • Randomization and Blinding: Patients are randomly assigned in a 1:1:1 ratio to receive this compound, Amiodarone, or Dronedarone. Both patients and investigators are blinded to the treatment allocation to minimize bias.[6]

  • Endpoints: The primary endpoint is the time to the first recurrence of atrial fibrillation.[9][10] Secondary endpoints include cardiovascular hospitalization, all-cause mortality, stroke, and the incidence of adverse events.[11][12][13]

  • Data Collection and Monitoring: Patients are followed for a minimum of 12 months, with regular ECG monitoring and assessment for adverse events. An independent data monitoring committee would oversee the safety and efficacy data throughout the trial.

Mandatory Visualization

G cluster_screening Patient Screening cluster_randomization Randomization & Treatment cluster_followup Follow-up cluster_analysis Data Analysis Screening Patient Population with Atrial Fibrillation InclusionCriteria Inclusion Criteria Met Screening->InclusionCriteria ExclusionCriteria Exclusion Criteria Not Met InclusionCriteria->ExclusionCriteria InformedConsent Informed Consent Obtained ExclusionCriteria->InformedConsent Randomization Randomization (1:1:1) InformedConsent->Randomization This compound This compound Arm Randomization->this compound Amiodarone Amiodarone Arm Randomization->Amiodarone Dronedarone Dronedarone Arm Randomization->Dronedarone FollowUp 12-Month Follow-up (ECG Monitoring, AE Assessment) This compound->FollowUp Amiodarone->FollowUp Dronedarone->FollowUp PrimaryEndpoint Primary Endpoint Analysis (Time to AF Recurrence) FollowUp->PrimaryEndpoint SecondaryEndpoints Secondary Endpoint Analysis (CV Hospitalization, Mortality, etc.) FollowUp->SecondaryEndpoints SafetyAnalysis Safety Analysis (Adverse Events) FollowUp->SafetyAnalysis G cluster_phase Phases of Cardiac Action Potential cluster_ions Key Ion Channels Phase4 Phase 4 (Resting Potential) Phase0 Phase 0 (Depolarization) Phase4->Phase0 Na+ influx Phase1 Phase 1 (Initial Repolarization) Phase0->Phase1 Na+ channels inactivate Phase2 Phase 2 (Plateau) Phase1->Phase2 Ca2+ influx Phase3 Phase 3 (Repolarization) Phase2->Phase3 Ca2+ channels inactivate K+ efflux Phase3->Phase4 K+ efflux Na_Channel Na+ Channels Na_Channel->Phase0 Ca_Channel Ca2+ Channels Ca_Channel->Phase2 K_Channel K+ Channels K_Channel->Phase4 K_Channel->Phase1 K_Channel->Phase3

References

Replicating Published Findings on Budiodarone's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Budiodarone's mechanism of action with other key antiarrhythmic agents. The information is based on published preclinical and clinical data, offering a resource for researchers looking to understand and potentially replicate these findings.

This compound: A Profile

This compound (formerly ATI-2042) is a chemical analog of amiodarone designed to retain its potent antiarrhythmic efficacy while offering an improved safety profile.[1] Its primary application is in the management of atrial fibrillation (AF), the most common cardiac arrhythmia.[2] Clinical trial data has demonstrated that this compound significantly reduces the burden of atrial fibrillation in a dose-dependent manner.[3][4]

Mechanism of Action: A Multi-Channel Approach

This compound's primary mechanism of action is the blockade of multiple cardiac ion channels, a characteristic it shares with its parent compound, amiodarone.[1] This includes the inhibition of sodium, potassium, and calcium channels.[1] This multi-faceted approach contributes to its broad-spectrum antiarrhythmic activity. The key differentiator for this compound lies in its pharmacokinetic profile. It is metabolized by tissue esterases, leading to a significantly shorter half-life of approximately 7 hours, in stark contrast to amiodarone's half-life of 35-68 days.[1] This rapid clearance is anticipated to reduce the risk of the long-term, off-target side effects associated with amiodarone.

Signaling Pathway of this compound's Action

cluster_membrane Cardiac Myocyte Membrane Na_channel Voltage-gated Na+ Channel AP_prolongation Action Potential Prolongation Na_channel->AP_prolongation K_channel Voltage-gated K+ Channel K_channel->AP_prolongation Ca_channel Voltage-gated Ca2+ Channel Ca_channel->AP_prolongation This compound This compound This compound->Na_channel Inhibits This compound->K_channel Inhibits This compound->Ca_channel Inhibits ERP_increase Increased Effective Refractory Period AP_prolongation->ERP_increase Reduced_excitability Reduced Myocardial Excitability ERP_increase->Reduced_excitability AF_suppression Suppression of Atrial Fibrillation Reduced_excitability->AF_suppression

Caption: Signaling pathway of this compound's multi-ion channel blockade leading to the suppression of atrial fibrillation.

Comparative Performance Data

The following tables summarize the key characteristics and clinical findings for this compound and selected alternative antiarrhythmic drugs.

Table 1: Mechanism of Action and Pharmacokinetic Properties
DrugClassPrimary Mechanism of ActionHalf-lifeMetabolism
This compound III (with Class I, II, IV actions)Blocks Na+, K+, and Ca2+ channels~7 hoursEsterases
Amiodarone III (with Class I, II, IV actions)Blocks Na+, K+, and Ca2+ channels35-68 daysCYP3A4, CYP2C8
Dronedarone III (with Class I, II, IV actions)Blocks Na+, K+, and Ca2+ channels13-19 hoursCYP3A4
Flecainide IcBlocks fast Na+ channels12-27 hoursCYP2D6, Renal
Dofetilide IIIBlocks the rapid component of the delayed rectifier K+ current (IKr)~10 hoursCYP3A4, Renal
Table 2: Clinical Efficacy in Atrial Fibrillation
DrugKey Clinical Trial(s)Dosage(s) StudiedPrimary Efficacy EndpointKey Findings
This compound PASCAL200, 400, 600 mg BIDReduction in AF BurdenDose-dependent reduction in AF burden (54% for 400mg, 74% for 600mg vs. placebo)[3][4]
Amiodarone Various200-400 mg/day (maintenance)Maintenance of Sinus RhythmHighly effective, but with significant long-term side effects[5]
Dronedarone ATHENA400 mg BIDPrevention of Cardiovascular Hospitalization or DeathReduced the primary endpoint compared to placebo[6]
Flecainide Various50-200 mg BIDMaintenance of Sinus RhythmEffective in patients without structural heart disease[7]
Dofetilide DIAMOND-AF125-500 mcg BIDAll-cause MortalityNo excess mortality in high-risk patients; effective for maintaining sinus rhythm[8]

Experimental Protocols

To facilitate the replication of published findings, detailed methodologies for key experiments are provided below.

Preclinical Evaluation of Ion Channel Blockade (General Protocol)

A standard methodology to assess the ion channel blocking properties of a compound like this compound involves patch-clamp electrophysiology on isolated cardiac myocytes or cell lines expressing the specific human ion channel of interest.

  • Cell Preparation: Isolate ventricular or atrial myocytes from animal models (e.g., guinea pig, rabbit) or use human cell lines (e.g., HEK293) stably transfected with the gene encoding the target ion channel (e.g., hNav1.5, hERG, hCav1.2).

  • Electrophysiological Recording:

    • Use the whole-cell patch-clamp technique to record ionic currents.

    • Maintain cells in a temperature-controlled bath with an appropriate extracellular solution.

    • Use a pipette filled with a specific intracellular solution.

    • Apply voltage-clamp protocols specific to the ion channel being studied to elicit the respective currents.

  • Drug Application:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Dilute the stock solution to the desired final concentrations in the extracellular solution.

    • Apply the drug-containing solution to the cell via a perfusion system.

  • Data Analysis:

    • Measure the peak current amplitude before and after drug application.

    • Calculate the percentage of current inhibition at various drug concentrations.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Clinical Evaluation of AF Burden: The PASCAL Study Protocol

The Paroxysmal Atrial Fibrillation Study with Continuous Atrial Fibrillation Logging (PASCAL) was a Phase 2, randomized, double-blind, placebo-controlled trial.[3][4]

  • Patient Population:

    • Patients with paroxysmal atrial fibrillation.[3][4]

    • Must have a previously implanted dual-chamber pacemaker capable of storing electrograms for at least 4 weeks.[3][4]

    • Baseline AF burden between 3% and 70%.[3]

    • Washout period for any prior antiarrhythmic drugs (e.g., >5 half-lives; >3 months for amiodarone).[3][4]

  • Study Design:

    • A 4-week baseline period to assess AF burden off antiarrhythmic drugs.[3][4]

    • Randomization to one of four treatment arms: placebo, 200 mg BID this compound, 400 mg BID this compound, or 600 mg BID this compound.[3][4]

    • A 12-week treatment period.[3][4]

    • A 4-week washout period.[3][4]

  • Data Collection:

    • Pacemaker interrogation every 4 weeks to quantify atrial tachycardia/atrial fibrillation (AT/AF) burden.[3][4]

    • Adjudication of pacemaker-derived electrograms by a blinded committee.[3]

  • Primary Endpoint:

    • Percent change from baseline in AT/AF burden over the 12-week treatment period compared to placebo.[3][4]

Visualizing Workflows and Relationships

Experimental Workflow for Preclinical Ion Channel Characterization

start Start cell_prep Cell Preparation (Myocytes or Transfected Cells) start->cell_prep patch_clamp Whole-Cell Patch-Clamp Setup cell_prep->patch_clamp baseline_rec Record Baseline Ionic Current patch_clamp->baseline_rec drug_app Apply this compound (Varying Concentrations) baseline_rec->drug_app post_drug_rec Record Post-Drug Ionic Current drug_app->post_drug_rec data_analysis Data Analysis (% Inhibition, IC50) post_drug_rec->data_analysis end End data_analysis->end

Caption: A typical experimental workflow for characterizing the ion channel blocking effects of this compound.

Logical Relationship of this compound's Key Attributes

This compound This compound amiodarone_analog Amiodarone Analog This compound->amiodarone_analog esterase_metabolism Esterase Metabolism This compound->esterase_metabolism multi_channel Multi-Ion Channel Blocker (Na+, K+, Ca2+) amiodarone_analog->multi_channel high_efficacy High Antiarrhythmic Efficacy multi_channel->high_efficacy short_half_life Short Half-Life (~7 hours) esterase_metabolism->short_half_life improved_safety Potentially Improved Safety Profile short_half_life->improved_safety

Caption: Logical flow from this compound's chemical nature to its potential clinical advantages.

References

A Comparative Guide to the Metabolic Pathways of Budiodarone and Amiodarone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of two antiarrhythmic drugs, Budiodarone and its chemical analog, amiodarone. Understanding the distinct metabolic profiles of these compounds is crucial for drug development, predicting drug-drug interactions, and anticipating potential toxicities. This document summarizes key experimental data, outlines methodologies, and visualizes the metabolic pathways to facilitate a comprehensive understanding.

Executive Summary

Amiodarone, a highly effective antiarrhythmic agent, is limited by a challenging pharmacokinetic profile, including a long half-life and extensive metabolism by cytochrome P450 (CYP) enzymes, leading to significant drug-drug interactions and potential for organ toxicity. This compound, a structural analog of amiodarone, was designed to retain the therapeutic efficacy of amiodarone while possessing a more favorable metabolic profile. The key difference lies in their primary routes of metabolism: amiodarone undergoes slow, CYP-mediated oxidation, whereas this compound is rapidly hydrolyzed by esterases. This fundamental difference results in a significantly shorter half-life and a potentially reduced risk of CYP-based drug interactions for this compound.

Comparative Metabolic Data

The following tables summarize the key quantitative data comparing the metabolism of amiodarone and this compound.

Table 1: Key Pharmacokinetic and Metabolic Parameters

ParameterAmiodaroneThis compoundReference
Primary Metabolic Pathway N-deethylation, HydroxylationEster Hydrolysis[1][2][3]
Primary Metabolizing Enzymes CYP3A4, CYP2C8Plasma and Tissue Esterases[1][2][4]
Primary Active Metabolite Desethylamiodarone (DEA)ATI-2000 (electrophysiologically inactive)[5][6]
Half-life (t½) 15-142 days~7 hours[6][7]
Elimination Primarily hepatic metabolism and biliary excretionRapidly metabolized and eliminated[1][6]

Table 2: Enzyme Kinetics of Amiodarone N-deethylation

EnzymeKm (μM)Vmax (pmol/min/mg protein or pmol/min/pmol CYP)Reference
Human Liver Microsomes (pooled) 31.6 ± 7.51.2 ± 0.7 pmol/min/pmol of CYP[4]
Recombinant Human CYP3A4 --[4]
Recombinant Human CYP2C8 --[4][8]
Rabbit Liver Microsomes (MDEA Hydroxylation) 6.39 ± 1.070.56 ± 0.21 nmol/min/mg protein[4]
Rat Liver Microsomes (MDEA Hydroxylation) 25.254 pmol/mg protein/min[9]
Human Liver Microsomes (MDEA Hydroxylation) 19.417.3 pmol/mg protein/min[9]

Metabolic Pathways

The metabolic pathways of amiodarone and this compound are distinctly different, leading to their varied pharmacokinetic profiles.

Amiodarone Metabolism

Amiodarone undergoes extensive and complex metabolism primarily in the liver. The major metabolic pathway is N-deethylation to form its principal active metabolite, desethylamiodarone (DEA) . This reaction is predominantly catalyzed by cytochrome P450 enzymes, specifically CYP3A4 and CYP2C8 [1][4]. Further metabolism of amiodarone and DEA occurs through various other pathways, including:

  • Hydroxylation: The addition of hydroxyl groups to the butyl side chain.

  • Deiodination: The removal of iodine atoms.

  • O-dealkylation

  • N-oxidation

  • Glucuronidation [3][10][11]

The slow rate of metabolism and the long half-lives of both amiodarone and its active metabolite, DEA, contribute to the drug's accumulation in tissues and the potential for adverse effects.

amiodarone_metabolism Amiodarone Amiodarone DEA Desethylamiodarone (DEA) (Active) Amiodarone->DEA N-deethylation (CYP3A4, CYP2C8) Hydroxylated_Metabolites Hydroxylated_Metabolites Amiodarone->Hydroxylated_Metabolites Hydroxylation Deiodinated_Metabolites Deiodinated_Metabolites Amiodarone->Deiodinated_Metabolites Deiodination Other_Metabolites Other Phase I & II Metabolites DEA->Other_Metabolites Further Metabolism budiodarone_metabolism This compound This compound ATI2000 ATI-2000 (Inactive Metabolite) This compound->ATI2000 Ester Hydrolysis (Plasma & Tissue Esterases) Excretion Excretion ATI2000->Excretion experimental_workflow cluster_incubation In Vitro Incubation cluster_analysis Sample Analysis cluster_data Data Interpretation Drug Test Drug (Amiodarone or this compound) Incubate Incubation at 37°C with Cofactors Drug->Incubate Matrix Biological Matrix (HLMs, Plasma, etc.) Matrix->Incubate Quench Quench Reaction & Protein Precipitation Incubate->Quench Extract Extraction of Analytes Quench->Extract LCMS LC-MS/MS Analysis Extract->LCMS Quantify Quantification of Parent & Metabolites LCMS->Quantify Identify Metabolite Identification LCMS->Identify Kinetics Enzyme Kinetic Analysis Quantify->Kinetics

References

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